2-Ethylhexyl hydrogen adipate
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-ethylhexoxy)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYSHXGENGTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
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DSSTOX Substance ID |
DTXSID3025679 | |
| Record name | Mono(2-ethylhexyl) adipate | |
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Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992), Clear slightly yellow liquid; [CAMEO] | |
| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Mono(2-ethylhexyl) adipate | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
4337-65-9 | |
| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Mono-2-ethylhexyl adipate | |
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| Record name | 2-Ethylhexyl adipate | |
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| Record name | Mono(2-ethylhexyl) adipate | |
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| Record name | 2-ethylhexyl hydrogen adipate | |
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| Record name | 2-ETHYLHEXYL ADIPATE | |
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Foundational & Exploratory
2-Ethylhexyl hydrogen adipate chemical properties and structure
An In-depth Technical Guide to 2-Ethylhexyl Hydrogen Adipate: Chemical Properties and Structure
Introduction
This compound, also known as mono-(2-ethylhexyl) adipate (MEHA), is an organic compound of significant interest in industrial chemistry and toxicology. As a monoester of adipic acid and 2-ethylhexanol, it serves as a crucial intermediate in the synthesis of di(2-ethylhexyl) adipate (DEHA), a widely utilized plasticizer.[1] Furthermore, MEHA is a primary metabolite of DEHA in biological systems, making its toxicological profile a subject of scientific scrutiny.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is characterized by a linear six-carbon dicarboxylic acid backbone (adipic acid) where one of the two carboxylic acid groups has formed an ester linkage with the branched eight-carbon alcohol, 2-ethylhexanol.[4] This structure imparts both hydrophilic (from the remaining carboxylic acid group) and lipophilic (from the ester and alkyl chain) properties to the molecule.
-
IUPAC Name : 6-(2-ethylhexoxy)-6-oxohexanoic acid[4]
-
Synonyms : Mono-(2-ethylhexyl) adipate, MEHA, Adipic acid 1-(2-ethylhexyl) ester, Adipic acid hydrogen 1-(2-ethylhexyl) ester[4][5]
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application.
| Property | Value | Source |
| Appearance | Clear, thick, slightly yellow liquid | [4][5] |
| Boiling Point | 370.3°C at 760 mmHg | [5] |
| Density | 1 g/cm³ | [5] |
| Flash Point | 127.8°C | [5] |
| Vapor Pressure | 1.69 x 10⁻⁶ mmHg at 25°C | [5] |
| Refractive Index | 1.456 | [5] |
| Solubility | Insoluble in water | [5][6][7] |
| pKa | 4.68 ± 0.10 (Predicted) | [5] |
Synthesis and Manufacturing
This compound is primarily formed during the synthesis of di(2-ethylhexyl) adipate (DEHA). The industrial production of DEHA involves the direct esterification of adipic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.[8][9] The formation of MEHA is the first step in this two-step reaction.
Reaction Pathway
The synthesis proceeds via a Fischer-Speier esterification mechanism. Adipic acid, a dicarboxylic acid, reacts with one molecule of 2-ethylhexanol to yield the monoester, MEHA, and one molecule of water.[9] Subsequently, MEHA can react with a second molecule of 2-ethylhexanol to form the diester, DEHA. To maximize the yield of MEHA, the molar ratio of reactants can be controlled, using a 1:1 ratio of adipic acid to 2-ethylhexanol.
Caption: Synthesis pathway of MEHA and DEHA.
Experimental Protocol for Synthesis
The following protocol outlines a laboratory-scale synthesis of this compound.
-
Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add adipic acid and 2-ethylhexanol in a 1:1 molar ratio.
-
Catalyst Addition : Add an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5-1% of the total reactant weight).
-
Reaction Initiation : Heat the mixture with continuous stirring. The reaction temperature should be gradually increased to around 120-140°C to initiate the esterification and allow for the removal of water as an azeotrope with a suitable solvent like toluene.
-
Monitoring Reaction Progress : The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete for the mono-esterification when approximately one molar equivalent of water has been collected.
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing with a sodium bicarbonate solution.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and any unreacted 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
-
Characterization : The final product can be characterized using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the presence of the ester and carboxylic acid functional groups and the overall structure of MEHA.
Chemical Reactivity
This compound possesses two key functional groups that dictate its chemical reactivity: a carboxylic acid group and an ester group.
-
Carboxylic Acid Reactivity : The free carboxylic acid group can undergo typical reactions such as deprotonation with a base to form a carboxylate salt, or it can be further esterified.
-
Ester Reactivity : The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would yield adipic acid and 2-ethylhexanol.[5][6] Esters can also react with strong oxidizing acids, potentially leading to a vigorous exothermic reaction.[5][6] The interaction with caustic solutions also generates heat.[5][6] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[5][6][7]
Applications and Industrial Relevance
The primary industrial relevance of this compound is as a precursor in the synthesis of DEHA.[1] DEHA is a widely used plasticizer that enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[8][10] It is found in a variety of products including food packaging films, wire and cable insulation, and medical devices.[8][11]
While MEHA itself is not typically used as a final product, its formation is a critical step in producing DEHA. Understanding the properties and reactivity of MEHA is essential for optimizing the DEHA manufacturing process to achieve high yields and purity.[1]
Toxicology and Safety Profile
As a major metabolite of DEHA, the toxicological profile of MEHA is of considerable interest.[2] Animal studies on DEHA have indicated potential for liver, kidney, and reproductive toxicities at high doses.[2] Some studies suggest that MEHA, and not DEHA itself, is responsible for peroxisome proliferation observed in laboratory animals.[2]
Safety and Handling
Based on available safety data sheets, this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008.[12] However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat when handling the chemical.
-
Ventilation : Use in a well-ventilated area to minimize inhalation of any vapors.[12]
-
Spill Management : In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[6][7] Avoid release into the environment.[12]
-
First Aid : In case of contact with eyes or skin, rinse thoroughly with water.[12] If inhaled, move to fresh air. If ingested, rinse the mouth with water.[12] Seek medical attention if symptoms persist.[12]
The material is stable under normal storage and handling conditions.[12] Incompatible materials to avoid include strong oxidizing agents.
Conclusion
This compound is a chemically significant molecule, primarily serving as an intermediate in the synthesis of the plasticizer DEHA and as a key metabolite in toxicological studies. Its unique structure, containing both an ester and a carboxylic acid functional group, defines its chemical properties and reactivity. A thorough understanding of its synthesis, properties, and safety profile is essential for professionals in chemical manufacturing, polymer science, and toxicology.
References
-
Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]
- Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry.
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Cas 4337-65-9, this compound - LookChem. Available from: [Link]
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Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem - NIH. Available from: [Link]
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Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1. Available from: [Link]
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This compound - MySkinRecipes. Available from: [Link]
- CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents.
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Safety Data Sheet: this compound - Chemos GmbH&Co.KG. Available from: [Link]
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Public Health Goal for Di-(2-ethylhexyl) Adipate, September 2003 - OEHHA. Available from: [Link]
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BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya. Available from: [Link]
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DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data - IARC Publications. Available from: [Link]
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Mono(2-ethylhexyl) adipate - EWG || Human Toxome Project. Available from: [Link]
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CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). Available from: [Link]
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DOA - Di(2-Ethylhexyl) Adipate - Bio Greenware Ltd. Available from: [Link]
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A Senior Application Scientist's Guide to the Laboratory Synthesis of 2-Ethylhexyl Hydrogen Adipate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of 2-ethylhexyl hydrogen adipate, the monoester of adipic acid and 2-ethylhexanol. Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles, reaction kinetics, and purification strategies necessary to selectively favor monoesterification over the formation of the diester byproduct, bis(2-ethylhexyl) adipate (DEHA). We will explore the nuances of the Fischer-Speier esterification in the context of a dicarboxylic acid, offering detailed protocols for reaction execution, in-process monitoring, purification, and rigorous analytical characterization. This guide is intended for researchers and chemical development professionals requiring a reliable and well-understood method for producing this valuable chemical intermediate.
Foundational Principles: Mastering Selective Monoesterification
The synthesis of this compound is a classic example of a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The primary challenge in this synthesis is not the formation of the ester linkage itself, but rather the selective control required to stop the reaction after a single esterification event on the symmetrical adipic acid molecule.
Adipic acid possesses two equivalent carboxylic acid functionalities. Uncontrolled esterification with 2-ethylhexanol will inevitably lead to a statistical mixture of unreacted adipic acid, the desired monoester, and the fully esterified diester, bis(2-ethylhexyl) adipate (DEHA).[2] Achieving a high yield of the monoester hinges on manipulating the reaction equilibrium and kinetics. The core strategies involve:
-
Stoichiometric Control: Utilizing a specific molar ratio of the reactants is the most critical control parameter. To favor the monoester, the reaction is best performed with a 1:1 molar ratio of adipic acid to 2-ethylhexanol, or even a slight excess of adipic acid. This ensures that once a molecule of adipic acid is mono-esterified, it is statistically less likely to encounter another alcohol molecule than a fresh, unreacted adipic acid molecule.
-
Le Chatelier's Principle: The esterification reaction produces water as a byproduct.[3] To drive the reaction forward, this water must be removed from the reaction medium as it forms. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
-
Kinetic Management: The second esterification (monoester to diester) is generally slower than the first. By carefully controlling the reaction time and temperature, it is possible to halt the reaction when the concentration of the monoester is at its maximum, a technique often employed in industrial processes to isolate monoesters.[5]
The Reaction Mechanism
The synthesis proceeds via the established acid-catalyzed esterification pathway. The catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid, protonates the carbonyl oxygen of one of adipic acid's carboxyl groups.[4] This critical step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the hydroxyl oxygen of 2-ethylhexanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the this compound product.
Caption: Simplified mechanism of acid-catalyzed monoesterification.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the target compound.
Health and Safety Precautions
-
Adipic Acid: Causes serious eye damage/irritation.[6][7] Avoid dust formation.
-
2-Ethylhexanol: Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
p-Toluenesulfonic Acid (p-TSA): Corrosive. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. Toxic if inhaled. Causes skin irritation. Suspected of damaging fertility or the unborn child.
All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Materials and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity (moles) | Mass / Volume | Notes |
| Adipic Acid | 146.14 | 0.10 | 14.61 g | Purity ≥ 99% |
| 2-Ethylhexanol | 130.23 | 0.10 | 13.02 g (15.6 mL) | Purity ≥ 99% |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | ~0.002 | ~0.34 g | Catalyst, monohydrate is acceptable |
| Toluene | 92.14 | - | ~100 mL | Azeotropic agent |
| Diethyl Ether | 74.12 | - | ~200 mL | For extraction |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 5% aqueous solution | For extraction |
| Hydrochloric Acid (HCl) | 36.46 | - | 2M aqueous solution | For acidification |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Equipment: 250 mL three-neck round-bottom flask, heating mantle with stirrer, reflux condenser, Dean-Stark apparatus, thermometer, separatory funnel, standard glassware.
Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all joints are properly sealed.
-
Charging Reagents: To the flask, add adipic acid (14.61 g, 0.10 mol), 2-ethylhexanol (13.02 g, 0.10 mol), toluene (~100 mL), and p-TSA (~0.34 g).
-
Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water ceases to be collected, or the volume of collected water approaches the theoretical amount (1.8 mL, 0.1 mol). This typically takes 3-5 hours.
-
Reaction Monitoring (Optional): The reaction can be monitored by withdrawing small aliquots, quenching them, and titrating the remaining carboxylic acid content against a standardized NaOH solution. The reaction is stopped when the acid number approaches half of its initial value.[8]
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the toluene using a rotary evaporator.
Work-up and Purification
The purification strategy exploits the acidic nature of the desired monoester to separate it from the neutral diester and alcohol.
-
Dissolution: Dissolve the crude residue from step 2.3.6 in ~150 mL of diethyl ether.
-
Base Extraction: Transfer the ether solution to a separatory funnel and extract it three times with 50 mL portions of 5% aqueous sodium bicarbonate solution. The monoester will transfer to the aqueous layer as its sodium salt. The diester and unreacted 2-ethylhexanol will remain in the ether layer.
-
Combine and Wash: Combine the aqueous extracts. Wash this combined aqueous layer once with 30 mL of diethyl ether to remove any remaining neutral impurities. Discard all organic layers from this stage.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with stirring until the pH is ~2. The this compound will precipitate as a white solid or oil.
-
Final Extraction: Extract the acidified aqueous solution three times with 50 mL portions of fresh diethyl ether. The purified monoester will now be in the ether layers.
-
Drying and Evaporation: Combine the final ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the final product, which should be a viscous, colorless to pale yellow oil.
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from starting materials and the diester byproduct.
| Technique | Expected Observations for this compound |
| FTIR | - Very broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of a carboxylic acid).- Sharp C=O stretch from the ester at ~1735 cm⁻¹.- Sharp C=O stretch from the carboxylic acid at ~1710 cm⁻¹.- Aliphatic C-H stretches from ~2960-2860 cm⁻¹.- C-O stretch at ~1170 cm⁻¹. |
| ¹H NMR | - A very broad singlet at ~10-12 ppm (1H, COOH).- A triplet at ~4.05 ppm (2H, -O-CH₂-).- A multiplet at ~2.3 ppm (4H, two -CH₂- groups alpha to carbonyls).- A multiplet at ~1.6 ppm (3H, -CH- and two -CH₂- beta to carbonyls).- A broad multiplet from ~1.2-1.4 ppm (8H, four CH₂ groups in ethylhexyl chain).- A triplet at ~0.9 ppm (6H, two terminal CH₃ groups). |
| ¹³C NMR | - Two distinct carbonyl carbons: ~179 ppm (COOH) and ~174 ppm (Ester).- Methylene carbon attached to ester oxygen: ~67 ppm.- Multiple signals for aliphatic carbons between ~22-40 ppm. |
Note: NMR chemical shifts are approximate and may vary based on the solvent used. The key diagnostic feature in the ¹H NMR spectrum is the integration of the carboxylic acid proton (~10-12 ppm) relative to the ester methylene protons (~4.05 ppm), which should be in a 1:2 ratio. The presence of two carbonyl signals in the ¹³C NMR spectrum is also a strong confirmation of the asymmetrical monoester structure.
Conclusion
The successful laboratory synthesis of this compound is an exercise in controlling reaction equilibrium. By carefully managing the stoichiometry of the reactants and effectively removing the water byproduct, the formation of the monoester can be significantly favored. The purification protocol, based on the acidic nature of the target molecule, provides an efficient means of isolating a high-purity product. The analytical techniques outlined herein offer a robust system for validating the synthetic outcome, ensuring that researchers and drug development professionals have a reliable source of this important chemical intermediate for their work.
References
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2-Ethylhexyl hydrogen adipate CAS number 4337-65-9
An In-Depth Technical Guide to 2-Ethylhexyl Hydrogen Adipate (CAS 4337-65-9)
Foreword
This document provides a comprehensive technical overview of this compound (CAS 4337-65-9), also known as mono-(2-ethylhexyl) adipate (MEHA). For researchers, toxicologists, and professionals in drug development, understanding MEHA is not merely an exercise in characterizing a chemical entity. Instead, it is crucial for evaluating exposure to its parent compound, di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. MEHA is the primary, rate-limiting metabolite of DEHA, making it a critical biomarker in toxicokinetics, human biomonitoring, and safety assessment studies. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its analytical detection, and its significance in a broader biomedical and regulatory context.
Core Molecular and Physicochemical Profile
This compound is the monoester product of adipic acid and 2-ethylhexanol.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, dictates its chemical behavior and analytical handle.[3] It is typically encountered as a clear, thick, slightly yellow liquid.[1][4][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4337-65-9 | [1][4] |
| Molecular Formula | C₁₄H₂₆O₄ | [1][4] |
| Molecular Weight | 258.35 g/mol | [1][4] |
| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | [1] |
| Synonyms | Mono-(2-ethylhexyl) adipate (MEHA), Adipic acid mono(2-ethylhexyl) ester | [1][4] |
| Appearance | Clear, thick, slightly yellow liquid | [1][4] |
| Boiling Point | 370.3°C at 760 mmHg | [4] |
| Density | ~1.0 g/cm³ | [4] |
| Flash Point | 127.8°C | [4] |
| Water Solubility | Insoluble / Less than 1 mg/mL at 21°C | [1][2] |
| pKa | 4.68 ± 0.10 (Predicted) | [4] |
Synthesis and Chemical Reactivity
While this compound can be synthesized directly, its primary relevance in research and toxicology stems from its formation via the hydrolysis of the diester, DEHA.[3] However, direct synthesis is necessary for the production of analytical standards and reference materials.
Synthetic Pathway: Enzymatic Esterification
The synthesis of the monoester requires careful control of stoichiometry to prevent the formation of the diester. Enzymatic catalysis offers a highly selective and efficient route under mild conditions, which is preferable to harsher acid-catalyzed methods that can produce a mixture of products.
Caption: Selective synthesis of the monoester versus the diester.
Laboratory-Scale Synthesis Protocol: Lipase-Catalyzed Mono-esterification
This protocol is designed for the selective synthesis of the monoester, which can then be purified and used as an analytical standard. The choice of an immobilized lipase, such as from Candida antarctica, is critical for its high catalytic efficiency and ease of removal post-reaction.[6][7]
Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add adipic acid (1.0 mmol) and 2-ethylhexanol (1.0 mmol). The 1:1 molar ratio is crucial to favor mono-esterification.
-
Catalyst Addition: Introduce an immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) relative to the total mass of reactants. The immobilization of the enzyme on a solid support prevents its dissolution and simplifies the workup procedure.
-
Reaction Conditions: The reaction is conducted in a solvent-free system to maximize reactant concentration and drive the equilibrium towards product formation. Heat the mixture to 45-60°C with continuous stirring.
-
Water Removal: The esterification reaction produces water as a byproduct. To shift the equilibrium towards the product, apply a vacuum (e.g., 5-10 mbar) to continuously remove water from the reaction vessel. This is the primary driver of high conversion rates.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them via Gas Chromatography-Flame Ionization Detection (GC-FID) or Thin Layer Chromatography (TLC). The goal is to maximize the formation of the monoester while minimizing the subsequent conversion to the diester.
-
Workup and Purification: Upon completion, cool the reaction mixture. The immobilized enzyme can be removed by simple filtration and can be washed and reused.[8] The crude product, containing unreacted starting materials, the monoester, and trace diester, is then purified using column chromatography on silica gel.
Chemical Reactivity
As a monoester of a dicarboxylic acid, this compound exhibits dual reactivity.[3]
-
Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield adipic acid and 2-ethylhexanol. It reacts with strong acids to liberate heat and with caustic solutions.[2][4]
-
Carboxylic Acid Group: Can be deprotonated by bases to form a carboxylate salt or can undergo a second esterification reaction in the presence of an alcohol to form a diester.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[9] Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[2][4]
Role in Metabolism and Toxicology
The primary significance of this compound to the scientific community is its role as the major metabolite of DEHA.[3][10][11] Understanding this metabolic pathway is fundamental to assessing human exposure to DEHA-plasticized materials.
Metabolic Pathway of DEHA
Orally administered DEHA is rapidly hydrolyzed in the gastrointestinal tract by esterases into MEHA and 2-ethylhexanol.[3][10] This initial hydrolysis is the rate-limiting step in its metabolism.[3] MEHA is then absorbed and can undergo further side-chain oxidation before excretion in the urine.[12] Key oxidized metabolites identified in human urine include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[12]
Caption: In-vivo hydrolysis and subsequent oxidation of DEHA.
Toxicological Implications
DEHA is considered a peroxisome proliferator in rodents, a mechanism linked to liver tumors in these species.[13] While primates are thought to be less sensitive, the toxicological profile of DEHA necessitates monitoring human exposure.[10] Since the parent diester (DEHA) is rapidly metabolized, the urinary concentration of its metabolites, including MEHA and its oxidized derivatives, serves as the most reliable and accurate biomarker of exposure.[12] Therefore, the ability to accurately quantify MEHA is paramount for risk assessment studies.
Analytical Methodologies
The quantification of this compound, particularly in biological matrices like urine, requires highly sensitive and specific analytical techniques. The methods of choice are chromatography coupled with mass spectrometry.
Analytical Workflow: From Sample to Signal
A robust analytical workflow involves sample preparation to release conjugated metabolites, extraction to isolate the analytes from the complex matrix, and instrumental analysis for detection and quantification.
Caption: Workflow for quantifying MEHA metabolites in urine.
Protocol: Quantification in Human Urine by Online SPE-LC-MS/MS
This protocol is based on established methods for human biomonitoring of plasticizer metabolites and is designed for high-throughput, sensitive analysis.[12]
Objective: To quantify this compound (MEHA) and its oxidized metabolites in human urine.
-
Sample Preparation (Deconjugation):
-
Pipette 0.5 mL of urine into a 2 mL autosampler vial.
-
Add an internal standard solution containing isotopically labeled analogs of the target analytes. The use of stable isotope dilution is the gold standard for quantification as it corrects for matrix effects and variations in instrument response.
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution and an acetate buffer to adjust the pH to ~5.
-
Incubate the mixture at 37°C for 2 hours. This step is critical because metabolites are often excreted as water-soluble glucuronide or sulfate conjugates; the enzyme cleaves these conjugates to release the free analytes for extraction.
-
-
Online Solid-Phase Extraction (SPE):
-
Inject the prepared sample into the online SPE-HPLC-MS/MS system.
-
The sample is first loaded onto a turbulent flow chromatography column. This specialized column allows for the retention of the analytes of interest while larger matrix components (proteins, salts) are washed to waste. This step provides efficient sample cleanup and analyte enrichment.[12]
-
-
HPLC Separation:
-
After enrichment, a switching valve directs the mobile phase flow to elute the trapped analytes from the SPE column onto an analytical C18 HPLC column.
-
A gradient elution program using water and methanol (both typically containing a small amount of acid like formic acid to improve peak shape) is used to chromatographically separate MEHA from its various oxidized metabolites and other endogenous urine components.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The column eluent is directed into an electrospray ionization (ESI) source, typically operated in negative ion mode, which is highly sensitive for carboxylic acids.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and reduces chemical noise.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the native analyte in the sample is calculated from the ratio of its peak area to the peak area of its corresponding isotopically labeled internal standard.
-
Applications in Research and Drug Development
The primary application of this compound is not as a commercial product itself, but as a critical tool and target analyte in several scientific domains:
-
Human Biomonitoring: Public health agencies use urinary MEHA levels to assess population-wide exposure to the plasticizer DEHA and to establish reference values.[11]
-
Toxicology and Risk Assessment: In toxicological studies, quantifying MEHA and its metabolites is essential for establishing the dose-response relationship of DEHA and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[10]
-
Drug Development: During preclinical and clinical trials, there is a growing regulatory expectation to assess patient exposure to chemicals leaching from medical devices, IV bags, and tubing. Since DEHA is used as a plasticizer in some medical-grade PVC, analytical methods for MEHA are crucial for safety assessments.
-
Environmental Science: As a metabolite, MEHA can be monitored in environmental systems to trace the biodegradation of DEHA plasticizers.[11]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification as a hazardous substance under GHS/CLP regulations.[9] However, standard laboratory safety practices should always be observed.
-
Stability: The material is stable under normal ambient storage and handling conditions.[9]
-
Conditions to Avoid: No specific conditions are known to be hazardous, but avoiding high heat is prudent.[9]
-
Incompatible Materials: Avoid contact with strong oxidizers.[9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile).[9]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth. Seek medical attention if symptoms persist.[9]
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Physical and chemical characteristics of 2-ethylhexyl hydrogen adipate
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-ethylhexyl hydrogen adipate, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of established scientific data and practical insights, designed to support laboratory and developmental applications.
Introduction and Chemical Identity
This compound, a monoester of adipic acid and 2-ethylhexanol, is a compound of interest in various chemical applications, including its use as a plasticizer and a synthetic intermediate.[][2] Its unique structure, featuring both a carboxylic acid and an ester functional group, imparts a distinct set of properties that are critical to its function and reactivity. This guide will delve into these characteristics to provide a thorough understanding of this molecule.
Nomenclature and Chemical Identifiers
Proper identification of a chemical substance is paramount for scientific accuracy and safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | [3] |
| CAS Registry Number | 4337-65-9 | [3][4] |
| Molecular Formula | C₁₄H₂₆O₄ | [3][5] |
| Molecular Weight | 258.35 g/mol | [3] |
| Synonyms | Mono(2-ethylhexyl) adipate, MEHA, Adipic acid 1-(2-ethylhexyl) ester, 6-(2-ethylhexoxy)-6-keto-hexanoic acid | [3] |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
The physical state and chemical behavior of this compound are crucial for its handling, application, and processing.
Physical Properties
This compound is a clear, thick, slightly yellow liquid at room temperature.[3] A summary of its key physical properties is provided in the table below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.
| Property | Value | Source |
| Physical State | Clear, thick, slightly yellow liquid | [3] |
| Boiling Point | 370.3 °C at 760 mmHg | |
| Flash Point | > 200 °F (> 93.3 °C) | [3] |
| Density | Approximately 1 g/cm³ | |
| Refractive Index | 1.456 | |
| Solubility in Water | < 1 mg/mL at 70 °F (21 °C) | [3] |
Note: Some physical properties are sourced from chemical databases and may be predicted rather than experimentally determined.
Chemical Properties and Reactivity
This compound possesses two key functional groups that dictate its chemical reactivity: a carboxylic acid and an ester.
-
Ester Group Reactivity : As an ester, it can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield adipic acid and 2-ethylhexanol. It can also react with strong oxidizing acids, which may lead to a vigorous and exothermic reaction.[3]
-
Carboxylic Acid Group Reactivity : The terminal carboxylic acid group can undergo typical reactions of this functional group, such as esterification with other alcohols, or salt formation with bases.
-
General Reactivity : The compound is known to react with acids to liberate heat, alcohols, and acids.[3] Interaction with caustic solutions can also generate heat. Flammable hydrogen gas can be generated by mixing esters with alkali metals and hydrides.[3] It is considered incompatible with strong oxidizing agents.
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural elucidation and quality control of chemical compounds. The following sections provide an overview of the expected spectroscopic features of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the top three mass-to-charge ratio (m/z) peaks observed in GC-MS analysis are typically 129, 70, and 55.[3] LC-MS analysis in negative ion mode often shows the deprotonated molecule [M-H]⁻ at m/z 257.1758.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. A referenced spectrum is available for this compound.
Synthesis and Purification
General Synthesis Approach
The synthesis of this compound would logically involve the reaction of adipic acid with one molar equivalent of 2-ethylhexanol, typically in the presence of an acid catalyst. To favor the formation of the monoester over the diester, the reaction stoichiometry and conditions would need to be carefully controlled. A potential synthetic route could also involve the reaction of adipic anhydride with 2-ethylhexanol.
Figure 2: A conceptual workflow for the synthesis of this compound.
Purification
Purification of the crude reaction mixture to isolate the monoester would likely involve techniques such as column chromatography. The choice of stationary phase (e.g., silica gel) and a suitable mobile phase gradient would be critical to separate the monoester from the unreacted starting materials and the diester byproduct, bis(2-ethylhexyl) adipate.
Applications
This compound is primarily utilized in two main areas:
-
Plasticizer : It serves as a plasticizer, an additive that increases the plasticity or fluidity of a material.[][2] It is often used in the production of polymers like polyvinyl chloride (PVC).[]
-
Organic Synthesis : Its bifunctional nature makes it a useful intermediate in organic synthesis.[2]
Safety and Toxicology
Understanding the safety and toxicological profile of a chemical is essential for its safe handling and use.
Hazard Identification and Safety Precautions
This compound is considered a combustible liquid.[3] Standard safe handling procedures for laboratory chemicals should be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses. In case of a spill, all sources of ignition should be removed, and the liquid should be absorbed with an inert material.[3] The contaminated surfaces can then be washed with ethanol followed by soap and water.[3]
Toxicological Profile
Much of the available toxicological data pertains to the diester, bis(2-ethylhexyl) adipate (DEHA), for which this compound is a primary metabolite.[8][9] Animal studies on DEHA have indicated potential for infertility and toxicity to the liver, kidney, spleen, and testes.[10] Developmental exposure to DEHA has been linked to decreased birth weight and poor bone formation.[10] It is important to note that the monoester (MEHA) itself has been shown to cause peroxisome proliferation, an effect not observed with the parent diester.[10] As a breakdown product of a widely used plasticizer, human exposure to this compound has been detected in biomonitoring studies.[10]
Conclusion
This compound is a versatile chemical with distinct physical and chemical properties stemming from its dual ester and carboxylic acid functionalities. While a significant body of knowledge exists, particularly regarding its identification and general reactivity, further research to establish a complete and experimentally verified dataset for properties such as its melting point and detailed spectroscopic analyses would be beneficial for the scientific community. The information provided in this guide serves as a robust foundation for professionals working with this compound, enabling its effective and safe application in research and development.
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Mono-2-ethylhexyl adipate (MEHA) identification and characterization
An In-depth Technical Guide to the Identification and Characterization of Mono-2-ethylhexyl Adipate (MEHA)
Introduction: Understanding MEHA in Context
Mono-2-ethylhexyl adipate (MEHA), with CAS Registry Number 4337-65-9, is a monoester of adipic acid and 2-ethylhexanol.[1] It is primarily encountered in scientific and industrial settings not as a final product, but as a crucial intermediate and metabolite. MEHA is the principal breakdown product of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in consumer products, particularly in polyvinyl chloride (PVC) applications like food wrap, and as a solvent in various cosmetics.[1][2][3] Therefore, the accurate identification and characterization of MEHA are paramount for toxicological studies, environmental monitoring, and ensuring the safety of consumer goods.
This guide provides a comprehensive overview of the core physicochemical properties, advanced analytical methodologies for identification, and the toxicological profile of MEHA, designed for researchers, scientists, and professionals in drug development and chemical safety.
Core Physicochemical & Chemical Properties
MEHA is a clear, thick, slightly yellow, and probably combustible liquid.[4][5] Its identity and basic properties are foundational to designing any analytical or safety protocol. As an ester, MEHA can react with acids to generate heat, and vigorous reactions may occur with strong oxidizing acids.[5][6] It is insoluble in water.[6]
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₆O₄ | PubChem[4] |
| Molecular Weight | 258.35 g/mol | PubChem[4] |
| CAS Number | 4337-65-9 | Haz-Map[1] |
| Appearance | Clear, thick, slightly yellow liquid | PubChem[4] |
| Solubility in Water | < 1 mg/mL at 70 °F (Insoluble) | PubChem[4], NOAA[6] |
| Flash Point | > 200 °F | PubChem[4] |
| Synonyms | 2-Ethylhexyl hydrogen adipate, Hexanedioic acid, mono(2-ethylhexyl) ester | Haz-Map[1] |
Structural Representation
The structure of MEHA features a hexanedioic acid (adipic acid) backbone esterified with a single 2-ethylhexyl group, leaving one carboxylic acid group free. This amphipathic nature influences its chemical reactivity and metabolic fate.
Caption: Chemical structure of Mono-2-ethylhexyl adipate (MEHA).
Analytical Methodologies for Identification & Quantification
The selection of an analytical technique for MEHA is dictated by the sample matrix, required sensitivity, and the need for qualitative versus quantitative data. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its identification due to its high separation power and the definitive structural information provided by mass spectrometry.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is the preferred method for analyzing semi-volatile compounds like MEHA.[8] Gas chromatography provides excellent separation of components in a mixture, while the mass spectrometer fragments the eluted molecules into a predictable pattern (mass spectrum), which serves as a molecular fingerprint for unambiguous identification.[7][9] For complex biological or environmental samples, the selectivity of MS is crucial to distinguish MEHA from other matrix components.[10]
-
Sample Preparation (Liquid-Solid Extraction):
-
For aqueous samples (e.g., urine, environmental water), acidify the sample to a pH of ~2 to ensure MEHA is in its protonated state.
-
Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge. The nonpolar C18 phase will retain MEHA.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute MEHA from the cartridge using a suitable organic solvent like dichloromethane or ethyl acetate.[10]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of solvent compatible with the GC injection port.
-
QC Step: Spike a duplicate sample with a known concentration of MEHA standard to calculate extraction recovery. An internal standard (e.g., a deuterated analog) should be added before extraction for optimal quantification.
-
-
Derivatization (Optional but Recommended for Improved Peak Shape):
-
The free carboxylic acid group on MEHA can lead to peak tailing on some GC columns. To mitigate this, convert the carboxylic acid to its trimethylsilyl (TMS) ester.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Heat at 60-70°C for 30 minutes. The resulting TMS-derivatized MEHA is more volatile and less polar, yielding sharper, more symmetrical chromatographic peaks.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A nonpolar or intermediate-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Acquisition: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
-
Data Analysis & Validation:
-
Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of a certified MEHA reference standard. Match the fragmentation pattern against a spectral library (e.g., NIST).
-
Quantification: Generate a calibration curve using at least five concentrations of the MEHA standard. The concentration in the sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve. Linearity (R² > 0.99) must be verified.[11]
-
Caption: Generalized workflow for the GC-MS analysis of MEHA.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful alternative for MEHA analysis.[12] It is especially useful for samples that are difficult to volatilize or are thermally unstable.[13] HPLC avoids the need for derivatization, simplifying sample preparation, and is well-suited for direct analysis of biological fluids.[14] The use of chemometric approaches can further optimize HPLC methods for speed and sustainability.[15]
-
Sample Preparation:
-
For biological fluids like plasma, a protein precipitation step is necessary. Add 3 parts of cold acetonitrile to 1 part plasma, vortex, and centrifuge.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute in the initial mobile phase composition.
-
QC Step: Use an internal standard (e.g., a stable isotope-labeled MEHA) added prior to precipitation to correct for matrix effects and procedural losses.
-
-
HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., Zorbax, Acquity UPLC BEH C18; 2.1 x 50 mm, 1.7 µm) is suitable for retaining MEHA.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (to aid ionization).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient from ~40% B to 95% B over several minutes will effectively elute MEHA.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. Monitor the transition from the parent ion (e.g., m/z 257.2 for [M-H]⁻) to a specific product ion.
-
-
Spectroscopic Characterization
While chromatographic methods are primary for separation and quantification, spectroscopic techniques provide orthogonal confirmation of molecular structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for identifying the functional groups present in MEHA.[16] The spectrum would be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the definitive, atom-by-atom structural map of the molecule, confirming the connectivity of the adipate and 2-ethylhexyl moieties.
Toxicology and Metabolic Significance
The primary toxicological interest in MEHA stems from its role as a metabolite of DEHA.[2] DEHA itself is associated in animal studies with infertility and toxicity to the liver, kidneys, and testes.[2] Upon ingestion, DEHA is rapidly hydrolyzed in the gastrointestinal tract, leading to the absorption of MEHA.[10]
A key finding is that MEHA, but not its parent compound DEHA, is a potent peroxisome proliferator.[2] Peroxisome proliferation is a cellular process that, in rodents, has been linked to the development of liver tumors.[10] This mechanism underscores the importance of studying not just the parent compound but also its metabolites, as the metabolite may be the more biologically active agent. Developmental exposure to DEHA, which implies exposure to MEHA, has been linked to adverse effects such as poor bone formation and decreased birth weight in animal models.[2]
Caption: Metabolic pathway of DEHA to MEHA and subsequent effects.
Safe Handling and Storage
Proper handling of MEHA in a laboratory setting is essential to ensure personnel safety.
-
Storage: Store in a refrigerator, tightly sealed, and away from all sources of ignition.[5][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[5]
-
Spills: For small spills, remove all ignition sources. Use absorbent paper to collect the liquid, seal the contaminated materials in a vapor-tight plastic bag for disposal, and wash the contaminated surface with ethanol followed by soap and water.[5][6]
-
First Aid:
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link]
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Environmental Working Group (EWG). (n.d.). Mono(2-ethylhexyl) adipate. Human Toxome Project. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mono(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
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Haz-Map. (n.d.). Mono(2-ethylhexyl) adipate. Retrieved from [Link]
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International Agency for Research on Cancer (IARC). (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, FR: IARC. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Factsheet on: DI(2-Ethylhexyl) Adipate. Retrieved from [Link]
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Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. Retrieved from [Link]
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ResearchGate. (n.d.). ATR FT-IR Spectra of (a) MEHA- and (b) MAHA composite hydrogels. Retrieved from [Link]
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ACS Omega. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of MEHA on body weight, food, and water intake, urine output. Retrieved from [Link]
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ResearchGate. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis. Retrieved from [Link]
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ResearchGate. (2018). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan. Retrieved from [Link]
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PubMed Central (PMC). (2022). Effect of methionine hydroxy analog feed supplements. Retrieved from [Link]
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Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Bicocca Open Archive. Retrieved from [Link]
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ACS Publications. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints. Retrieved from [Link]
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ResearchGate. (n.d.). Swelling and degradation properties of the developed MeHA and collagen... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of MAEHA copolymer. Retrieved from [Link]
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MDPI. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Methyl Mercaptan. Retrieved from [Link]
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MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method. Retrieved from [Link]
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ResearchGate. (n.d.). Finding MeOH: A literature review on methods for the determination of methanol. Retrieved from [Link]
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Preprints.org. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]
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MDPI. (n.d.). Metabolism and Health. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2023). Infrared Spectroscopic Study of Binding Interaction of Metal Complexes with Mefenamic Acid. Retrieved from [Link]
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YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Rapid Determination of Methanol In Herbaceous Distillates. Retrieved from [Link]
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PubMed. (1981). Metabolic effects of methylxanthines. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
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MDPI. (2024). High-Wavenumber Infrared Spectroscopy of Blood Plasma for Pre-Eclampsia Detection. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Figure 1. FT-IR spectrum of HA, HAMA and Hydrogel-HAMA. Retrieved from [Link]
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Solubility Profile of 2-Ethylhexyl Hydrogen Adipate in Organic Solvents: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Abstract: 2-Ethylhexyl hydrogen adipate (MEHA), a monoester of adipic acid, is a compound of interest in various industrial and research applications, including polymer chemistry and formulation science. A critical physicochemical parameter governing its utility is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of MEHA. Due to the scarcity of publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility, presents a predicted solubility profile based on its amphiphilic molecular structure, and details a robust, self-validating experimental protocol for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize MEHA in their work.
Introduction to this compound (MEHA)
This compound (CAS No: 4337-65-9), also known as mono-(2-ethylhexyl) adipate, is an organic compound characterized by a unique molecular structure that dictates its physical and chemical properties.[1] It is formally the product of the mono-esterification of adipic acid with 2-ethylhexanol.
1.1. Chemical Identity and Structure
-
Molecular Formula: C₁₄H₂₆O₄[1]
-
Molecular Weight: 258.35 g/mol [2]
-
IUPAC Name: 6-(2-ethylhexoxy)-6-oxohexanoic acid[2]
-
Synonyms: MEHA, Mono-(2-ethylhexyl) adipate, Adipic acid mono-(2-ethylhexyl) ester[1]
The structure of MEHA is fundamentally amphiphilic. It consists of:
-
A long, branched, non-polar 2-ethylhexyl alkyl chain , which imparts lipophilic (oil-loving) characteristics.
-
A central, polar ester group (-COO-), which can act as a hydrogen bond acceptor.
-
A terminal, highly polar carboxylic acid group (-COOH), which can act as both a hydrogen bond donor and acceptor, and imparts acidic properties to the molecule.
1.2. Key Physicochemical Properties
| Property | Value | Source |
| Physical State | Clear, thick, slightly yellow liquid | [1][2] |
| Boiling Point | 370.3 °C at 760 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
| pKa (Predicted) | 4.68 ± 0.10 | [1] |
| Water Solubility | Insoluble / Very low (< 1 mg/mL) | [2][3] |
The predicted pKa value is particularly noteworthy.[1] It indicates that MEHA is a weak acid, similar in strength to acetic acid. This property is crucial as it implies that the molecule's charge state—and therefore its solubility—can be dramatically altered by changes in pH.
Theoretical Principles of MEHA Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. The amphiphilic nature of MEHA makes its solubility behavior nuanced.
2.1. Molecular Interactions
The solubility of MEHA is a balance between the interactions of its three key functional regions with the solvent:
-
Non-Polar Alkyl Chain: This region interacts favorably with non-polar solvents through London dispersion forces.
-
Polar Ester Group: This group engages in dipole-dipole interactions and can accept hydrogen bonds from protic solvents.
-
Polar Carboxylic Acid Group: This is the most influential group for interactions with polar solvents. It can donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at the C=O and -OH oxygens). It is also the site of potential acid-base reactions.
The interplay of these groups is illustrated below.
Caption: Molecular interactions between MEHA's functional groups and solvent types.
Predicted Solubility Profile of MEHA
Based on the principles of molecular interactions, a qualitative solubility profile for MEHA in common organic solvents can be predicted. This serves as a practical starting point for formulation development, pending experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can form strong hydrogen bonds with both the carboxylic acid (donor and acceptor) and ester (acceptor) groups of MEHA, effectively solvating the entire molecule. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. While solvation is strong, it may be slightly less effective than with protic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. They can interact with the polar groups via dipole-dipole forces but cannot hydrogen bond effectively, leading to moderate solubility. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The non-polar aromatic ring interacts well with the 2-ethylhexyl chain. However, these solvents are poor at solvating the highly polar carboxylic acid head, limiting overall solubility. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low to Insoluble | These non-polar solvents interact favorably only with the alkyl tail. They cannot effectively solvate the polar ester and carboxylic acid groups, resulting in poor solubility. |
| Ethers | Diethyl Ether | Moderate | Diethyl ether is weakly polar and can act as a hydrogen bond acceptor for the carboxylic acid group. Its alkyl chains provide some interaction with the non-polar tail of MEHA. |
Standardized Protocol for Experimental Solubility Determination
To obtain accurate, quantitative data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[4] This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved.
4.1. Principle
An excess amount of the solute (MEHA) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
4.2. Experimental Workflow
Caption: Workflow for the isothermal equilibrium solubility determination method.
4.3. Detailed Step-by-Step Methodology
-
Preparation:
-
To a series of 20 mL glass vials with PTFE-lined screw caps, add a precisely weighed amount of the chosen solvent (e.g., 10.0 g).
-
Add an excess of MEHA to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid MEHA remains at the end of the experiment. A starting point could be 2-3 g of MEHA per 10 g of solvent.
-
Causality: Using excess solute is critical to ensure a saturated solution is formed, which is the definition of equilibrium solubility. Sealed vials prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath or incubator (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a predetermined time. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached, especially with viscous solvents.
-
Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures the dissolution process reaches its thermodynamic endpoint. A time-course study (analyzing at 24h, 48h, 72h) can be run to validate that the concentration is no longer changing, thus confirming equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and place them in a stationary rack within the same temperature-controlled environment for at least 2 hours. This allows the undissolved MEHA to settle.
-
Alternatively, for faster separation, centrifuge the vials at a moderate speed.
-
Causality: This step is crucial to obtain a clear supernatant free of any undissolved solute, which would artificially inflate the measured concentration.
-
-
Quantification & Analysis:
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed vial for gravimetric analysis or dilute it appropriately for chromatographic analysis (HPLC/GC).
-
Gravimetric Method: Weigh the vial containing the aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. The final weight represents the mass of dissolved MEHA. This method is simple but only works for non-volatile solutes and volatile solvents.
-
Chromatographic Method (HPLC/GC): Dilute the aliquot with a suitable mobile phase or solvent. Quantify the concentration against a pre-prepared calibration curve of MEHA standards of known concentrations. This method is more sensitive and specific.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of MEHA in aliquot (g) / Volume of aliquot (mL)) * 100
-
Conclusion
References
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LookChem. (n.d.). This compound (CAS 4337-65-9). Retrieved from [Link]
-
Dow Inc. (n.d.). 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link]
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IARC Publications. (2000). Di(2-ethylhexyl) adipate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Retrieved from [Link]
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]
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Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethylhexyl Hydrogen Adipate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-ethylhexyl hydrogen adipate. While this monoester of adipic acid is crucial in various industrial applications, including as a plasticizer and lubricant intermediate, its thermal behavior is not extensively documented in publicly available literature. This guide, therefore, consolidates fundamental principles of ester and dicarboxylic acid thermal decomposition to postulate a scientifically grounded understanding of this compound's stability. We present detailed, field-proven methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tailored for this compound. Furthermore, a putative decomposition pathway is proposed and visualized, offering researchers and drug development professionals a robust framework for anticipating its behavior at elevated temperatures. All quantitative data is summarized for clarity, and a complete list of references is provided for further verification.
Introduction to this compound
This compound, also known as mono-(2-ethylhexyl) adipate, is an organic compound characterized by a linear C6 dicarboxylic acid (adipic acid) backbone esterified with a single 2-ethylhexyl alcohol molecule.[1] Its amphipathic nature, possessing both a polar carboxylic acid head and a nonpolar ester tail, makes it a versatile intermediate in chemical synthesis. It finds applications as a precursor in the production of the widely used plasticizer di(2-ethylhexyl) adipate (DEHA) and may be used in formulations for lubricants and hydraulic fluids.[2][3]
Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application, particularly in processes involving high temperatures. Thermal decomposition can lead to the generation of volatile byproducts, changes in material properties, and potentially hazardous conditions. This guide aims to provide a detailed technical overview of its expected thermal behavior.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a hexanedioic acid backbone with one carboxylic acid group esterified with a 2-ethylhexyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H26O4 | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Clear, thick, slightly yellow liquid | [1] |
| Boiling Point | 167 °C (decomposes) | [1] |
| Density | 0.9897 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of adipic acid with 2-ethylhexanol.[3] The reaction is generally carried out at elevated temperatures and often under vacuum to drive the removal of water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to increase the reaction rate.[2]
It is important to control the stoichiometry of the reactants to favor the formation of the monoester over the diester, di(2-ethylhexyl) adipate. An excess of adipic acid relative to 2-ethylhexanol will promote the desired mono-esterification.
Thermal Analysis Methodologies
To rigorously characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent with the tangent of the decomposition step. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss (Tpeak).[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 0 °C. Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. The integral of a peak provides the enthalpy change of the corresponding thermal event.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Experimental workflow for the thermal analysis of this compound.
Thermal Decomposition Mechanism
In the absence of direct experimental studies on the thermal decomposition of this compound, a plausible mechanism can be proposed based on the known thermal behavior of dicarboxylic acids and esters.
Initial Decomposition Step: Decarboxylation
The presence of a free carboxylic acid group suggests that the initial and primary thermal decomposition pathway is likely to be decarboxylation. When heated, dicarboxylic acids such as adipic acid can undergo decarboxylation to form cyclic ketones.[5][6] In the case of adipic acid, this results in the formation of cyclopentanone, carbon dioxide, and water.[6]
Given this precedent, it is highly probable that this compound will also undergo decarboxylation at the free carboxylic acid end of the molecule. This would lead to the formation of 2-ethylhexyl pentanoate and carbon dioxide.
Secondary Decomposition: Ester Pyrolysis
Following decarboxylation, or at higher temperatures, the resulting ester (2-ethylhexyl pentanoate) can undergo further decomposition. The pyrolysis of esters, particularly those with a β-hydrogen on the alkyl group, can proceed through a concerted, six-membered ring transition state, often referred to as a cis-elimination or an Ei reaction. This mechanism involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, leading to the formation of an alkene and a carboxylic acid.[7]
In the case of 2-ethylhexyl pentanoate, this would result in the formation of 2-ethyl-1-hexene and pentanoic acid.
Proposed Overall Decomposition Pathway
The proposed two-step decomposition mechanism is as follows:
-
Decarboxylation: this compound → 2-Ethylhexyl pentanoate + CO₂
-
Ester Pyrolysis: 2-Ethylhexyl pentanoate → 2-Ethyl-1-hexene + Pentanoic Acid
The following diagram illustrates this proposed decomposition pathway.
Caption: Proposed thermal decomposition pathway for this compound.
Summary of Thermal Stability
Based on the proposed decomposition mechanism and data from related compounds, the thermal stability of this compound can be summarized as follows.
Table 2: Expected Thermal Stability Profile of this compound
| Parameter | Expected Range/Value | Rationale |
| Tonset (TGA, N₂) | 150 - 200 °C | Decarboxylation of the free carboxylic acid is expected to be the initial decomposition step, occurring at a lower temperature than ester pyrolysis. |
| Tpeak (TGA, N₂) | 200 - 250 °C | The maximum rate of mass loss will likely correspond to the decarboxylation step. |
| Decomposition Enthalpy (DSC, N₂) | Endothermic | The cleavage of chemical bonds during decomposition typically requires an input of energy. |
| Primary Decomposition Products | Carbon dioxide, 2-ethylhexyl pentanoate | Resulting from the initial decarboxylation. |
| Secondary Decomposition Products | 2-Ethyl-1-hexene, pentanoic acid | Formed from the subsequent pyrolysis of the intermediate ester. |
Conclusion
While direct experimental data for the thermal decomposition of this compound is limited, a robust understanding of its stability can be inferred from the behavior of its constituent functional groups. The proposed decomposition mechanism, initiated by decarboxylation followed by ester pyrolysis, provides a scientifically sound framework for predicting its thermal behavior. The experimental protocols for TGA and DSC outlined in this guide offer a clear path for the empirical validation of these predictions. For researchers, scientists, and drug development professionals working with this compound, a thorough thermal analysis is a critical step in ensuring its safe and effective application.
References
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
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MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Retrieved from [Link]
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ACS Figshare. (2024). Gas-Phase Characterization of Adipic Acid, 6‑Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved from [Link]
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Wikipedia. (n.d.). Adipic acid. Retrieved from [Link]
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IARC Publications. (n.d.). DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]
-
EPA Nepis. (n.d.). Technical Factsheet on DI (2-Ethylhexyl) Adipate. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). adipic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.
-
PubMed Central. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Retrieved from [Link]
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PubMed. (n.d.). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Retrieved from [Link]
-
MDPI. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]
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PubMed Central. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 2-ethylhexyl hydrogen adipate
An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethylhexyl Hydrogen Adipate
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic profile of this compound, a significant monoester metabolite of the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA).[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles with practical, field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.
Introduction: The Scientific Context of this compound
This compound (MEHA) is the monoester product resulting from the partial hydrolysis or metabolism of Di(2-ethylhexyl) adipate (DEHA).[1][2] DEHA is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC), and is found in consumer products like food packaging films and medical devices.[1][3][4] Consequently, understanding the analytical signature of its metabolites is critical for toxicological studies, environmental monitoring, and human biomonitoring.[1]
This guide offers a comprehensive spectroscopic characterization of this compound, providing the foundational data necessary for its unambiguous identification and quantification.
Molecular Structure and Physicochemical Properties
The structure of this compound features a six-carbon adipic acid backbone, esterified at one end with a 2-ethylhexyl group, leaving a terminal carboxylic acid at the other end. This amphiphilic nature governs its chemical behavior and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | PubChem[5] |
| CAS Number | 4337-65-9 | PubChem[5] |
| Molecular Formula | C₁₄H₂₆O₄ | PubChem[5] |
| Molecular Weight | 258.35 g/mol | PubChem[5] |
| Appearance | Clear, thick, slightly yellow liquid | ChemicalBook[6] |
| Solubility | Insoluble in water | ChemicalBook[6] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];// Define atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; O1 [label="O", pos="5.5,0.866!"]; O2 [label="O", pos="5.5,-0.866!"]; H_O2 [label="H", pos="6.2,-0.866!"]; O3 [label="O", pos="-0.5,0.866!"]; O4 [label="O", pos="-0.5,-0.866!"]; C7 [label="C", pos="-1.5,-0.866!"]; C8 [label="C", pos="-2.5,-0.866!"]; C9 [label="C", pos="-3.5,-0.866!"]; C10 [label="C", pos="-4.5,-0.866!"]; C11 [label="C", pos="-5.5,-0.866!"]; C12 [label="C", pos="-6.5,-0.866!"]; C13 [label="C", pos="-3,-0!"]; C14 [label="C", pos="-3.5,0.866!"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6; C6 -- O1 [label="="]; C6 -- O2; O2 -- H_O2; C1 -- O3 [label="="]; C1 -- O4; O4 -- C7; C7 -- C8; C8 -- C9 -- C10 -- C11 -- C12; C8 -- C13; C13 -- C14;
// Add labels label_COOH [label="Carboxylic Acid", pos="6,0!", fontcolor="#EA4335"]; label_ester [label="Ester", pos="-1,0!", fontcolor="#4285F4"]; label_chain [label="2-Ethylhexyl Group", pos="-4.5,-1.5!", fontcolor="#34A853"]; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure.[7] For this compound, both ¹H and ¹³C NMR provide definitive information about its asymmetric structure, distinguishing it from its diester parent, DEHA.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton census of the molecule. The key diagnostic signals are the disappearance of symmetry seen in the adipate chain of DEHA and the appearance of a broad singlet for the carboxylic acid proton.
Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak. The chemical shifts are influenced by the electronegativity of nearby atoms (O) and the resulting magnetic environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet | 1H |
| Ester Methylene (-O-CH₂) | ~4.05 | Doublet | 2H |
| α-Methylene (Ester, -CH₂COO-) | ~2.35 | Triplet | 2H |
| α-Methylene (Acid, -CH₂COOH) | ~2.45 | Triplet | 2H |
| β-Methylenes (-CH₂CH₂CO-) | ~1.65 | Multiplet | 4H |
| Methine (-CH-) | ~1.55 | Multiplet | 1H |
| Alkyl Methylenes (-CH₂-) | ~1.2-1.4 | Multiplet | 8H |
| Methyls (-CH₃) | ~0.90 | Multiplet | 6H |
Note: These are predicted values based on standard chemical shift tables and data from the related compound, bis(2-ethylhexyl) adipate.[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse sequence.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks and assign the signals based on their chemical shift, multiplicity, and integration values.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 14 distinct signals are expected, confirming the molecule's asymmetry. This contrasts with the 11 signals seen for the symmetric DEHA.[9][10]
Table 3: ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~179 |
| Ester Carbonyl (-COO-) | ~173 |
| Ester Methylene (-O-CH₂) | ~67 |
| Methine (-CH-) | ~39 |
| α-Methylene (Acid, -CH₂COOH) | ~34 |
| α-Methylene (Ester, -CH₂COO-) | ~33 |
| Alkyl Methylene (-CH₂-) | ~30, 29, 24, 23 |
| β-Methylene (Acid, -CH₂CH₂COOH) | ~25 |
| β-Methylene (Ester, -CH₂CH₂COO-) | ~24.5 |
| Methyl (-CH₃) | ~14, 11 |
Note: Data referenced from the SpectraBase entry for the compound.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an effective tool for identifying functional groups within a molecule.[7] The IR spectrum of this compound is characterized by the prominent absorption bands of both its ester and carboxylic acid moieties.
Expertise & Causality: The most telling feature distinguishing the monoester from the diester (DEHA) is the presence of a very broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹. This broadness is due to hydrogen bonding. Additionally, two distinct C=O stretching frequencies may be observed, one for the ester and one for the hydrogen-bonded carboxylic acid.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H (Carboxylic Acid) | Very broad, strong |
| 2850-2960 | C-H (Alkyl) | Strong, sharp |
| ~1735 | C=O (Ester) | Strong, sharp |
| ~1710 | C=O (Carboxylic Acid) | Strong, sharp |
| 1100-1300 | C-O (Ester/Acid) | Strong |
Note: Wavenumbers are approximate and can vary based on the sampling method.[5][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.[7] The analysis is often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[12][13][14]
Expertise & Causality: For a molecule like this compound, Electrospray Ionization (ESI) in negative mode is highly effective, as the carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion. In GC-MS, which uses Electron Ionization (EI), extensive fragmentation is expected. The fragmentation pattern is dictated by the weakest bonds and the formation of stable radical cations and neutral losses.
Table 5: Predicted Mass Spectrometry Fragments (m/z)
| m/z Value | Ion | Ionization Mode |
| 257.1758 | [M-H]⁻ | ESI (-) |
| 258.1831 | [M]⁺ | EI |
| 145.0503 | [Adipic Acid - OH]⁺ | EI |
| 129.0557 | [Adipic Acid - H₂O - H]⁺ | EI |
| 113.1228 | [C₈H₁₇]⁺ (2-ethylhexyl cation) | EI |
| 85.0608 | [C₄H₅O₂]⁺ | EI |
| 57.0692 | [C₄H₉]⁺ | EI |
Note: Exact mass values calculated from the molecular formula. Fragmentation is predictive.[5]
Caption: A plausible EI fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the analyte in a suitable solvent mixture like methanol/water.
-
Chromatography: Inject the sample onto a reverse-phase LC column (e.g., C18). Elute with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode to detect [M-H]⁻.
-
MS1 Scan: Perform a full scan to identify the precursor ion (m/z 257.18).
-
MS2 Scan (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic product ions for confirmation.
-
-
Data Analysis: Identify the compound based on its retention time and the mass-to-charge ratios of its precursor and product ions.
Caption: General workflow for the characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to its detection and study in various scientific domains. The key identifying features are the asymmetric signals in its ¹H and ¹³C NMR spectra, the prominent broad O-H and dual C=O stretches in its IR spectrum, and its characteristic molecular ion and fragmentation patterns in mass spectrometry. This guide provides the necessary data and protocols to empower researchers in their analytical endeavors involving this important monoester.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Bentham Science Publishers. Retrieved from [Link]
-
Lozano, A., et al. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. National Institutes of Health (NIH). Retrieved from [Link]
-
SGS Polymer Solutions (n.d.). Plasticizer Analysis. Retrieved from [Link]
-
ResolveMass Laboratories (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
MassBank (2021). MSBNK-Antwerp_Univ-AN112101. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
International Agency for Research on Cancer (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. Lyon (FR): IARC. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77). Retrieved from [Link]
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Lessmann, F., et al. (2016). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. ResearchGate. Retrieved from [Link]
-
NIST (n.d.). Hexanedioic acid, bis(2-ethylhexyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Industrial Applications of 2-Ethylhexyl Hydrogen Adipate (MEHA)
Abstract: This technical guide provides a comprehensive analysis of 2-ethylhexyl hydrogen adipate (MEHA), also known as mono(2-ethylhexyl) adipate. While its di-ester counterpart, di(2-ethylhexyl) adipate (DEHA), is a well-established industrial plasticizer and lubricant, MEHA presents a unique profile due to its dual chemical functionality—possessing both an ester and a carboxylic acid group. This guide explores its physicochemical properties, synthesis pathways, and established and potential industrial applications, ranging from a critical intermediate in chemical manufacturing to a functional additive in polymers, lubricants, and personal care products. We delve into the causality behind its performance characteristics and provide a critical review of its toxicological profile, which is intrinsically linked to its role as the primary metabolite of DEHA. This document is intended for researchers, chemists, and product development scientists seeking to leverage the distinct properties of this versatile molecule.
Molecular Profile and Physicochemical Properties
This compound (MEHA) is the monoester of adipic acid and 2-ethylhexanol. This structure imparts amphiphilic characteristics, with a nonpolar 2-ethylhexyl group and a polar carboxylic acid head. This duality is central to its potential applications as a surface-active agent, a reactive intermediate, or a functional plasticizer.
Chemical Structure
Caption: Chemical structure of this compound.
Key Physicochemical Data
The properties of MEHA are summarized below. Its insolubility in water and high flash point are characteristic of long-chain esters, making it suitable for high-temperature industrial applications.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | [PubChem][1] |
| Synonyms | Mono(2-ethylhexyl) adipate, MEHA | [PubChem][1] |
| CAS Number | 4337-65-9 | [ChemicalBook][3] |
| Molecular Formula | C14H26O4 | [PubChem][1] |
| Molecular Weight | 258.35 g/mol | [PubChem][1] |
| Appearance | Clear, thick, slightly yellow liquid | [NTP, 1992 via PubChem][1] |
| Solubility in Water | Insoluble (<1 mg/mL at 70 °F) | [NTP, 1992 via PubChem][1] |
| Flash Point | > 200 °F (> 93 °C) | [NTP, 1992 via PubChem][1] |
| Reactivity | Reacts with acids, oxidizing agents, and caustic solutions | [NOAA][4] |
Synthesis and Manufacturing Principles
The primary industrial route to MEHA is the direct esterification of adipic acid with 2-ethylhexanol. The core scientific challenge is controlling the reaction to maximize the yield of the mono-ester while minimizing the formation of the di-ester, di(2-ethylhexyl) adipate (DEHA).
Reaction Pathway
The synthesis involves the reaction of one mole of adipic acid with one mole of 2-ethylhexanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid.[5] The removal of water, a byproduct, is essential to drive the equilibrium towards product formation.
Caption: Synthesis pathway of MEHA and the potential side-product DEHA.
Causality in Synthesis: Controlling Stoichiometry
The key to a high-yield synthesis of MEHA is precise control over the molar ratio of reactants.
-
Equimolar Ratio (1:1 Adipic Acid to Alcohol): This ratio theoretically favors MEHA formation. However, as MEHA is formed, it can react with another molecule of alcohol to produce DEHA.
-
Excess Adipic Acid: Using a slight excess of adipic acid can suppress the second esterification step, thereby increasing the selectivity for MEHA. The unreacted adipic acid can be recovered and recycled.
This controlled approach contrasts with the synthesis of DEHA, where a molar excess of 2-ethylhexanol is intentionally used to drive the reaction to completion.[6]
Laboratory Synthesis Protocol
This protocol describes a self-validating system for producing MEHA. Validation is achieved through in-process monitoring (water removal) and final product characterization (e.g., acid value titration).
-
Reactor Setup: Equip a 1 L round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle with a temperature controller.
-
Charge Reactants: Add adipic acid (1.0 mol), 2-ethylhexanol (0.95 mol, slight deficit to ensure adipic acid remains), and p-toluenesulfonic acid (0.02 mol, catalyst) to the flask. Add toluene (200 mL) as an azeotropic solvent to facilitate water removal.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap. The reaction is complete when water ceases to be collected (theoretical yield: 1.0 mol or 18 mL). This typically takes 4-6 hours.
-
Catalyst Neutralization: Cool the reaction mixture to 80°C. Add a 5% sodium carbonate solution and stir for 30 minutes to neutralize the acid catalyst.
-
Purification:
-
Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution) to remove residual salts.
-
Separate the organic layer.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The remaining clear, viscous liquid is the crude MEHA product. Further purification via vacuum distillation can be performed if high purity is required.
Potential Industrial Applications
While DEHA has a broad application base, MEHA's unique bifunctional nature opens up distinct and specialized industrial roles.
Polymer and Plastics Additive
The most prominent application for adipate esters is as plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and durability, especially at low temperatures.[7][8]
-
As a Specialty Plasticizer: MEHA can function as a plasticizer. Its free carboxylic acid group can form hydrogen bonds with polar polymers or fillers, potentially improving compatibility and reducing migration compared to its di-ester counterpart. This enhanced interaction is a key area for research.
-
As a Reactive Intermediate: The carboxylic acid group allows MEHA to be chemically bonded into polymer backbones (e.g., polyesters or polyamides), creating an "internal plasticizer." This permanently improves flexibility and eliminates the issue of plasticizer leaching, which is a concern for DEHA in applications like food packaging and medical devices.[9]
Lubricants and Metalworking Fluids
Adipate esters are valued as synthetic base oils (Group V) in lubricants for their excellent low-temperature fluidity, high viscosity indices, and good thermal stability.[7][10]
-
Corrosion Inhibition: The carboxylic acid function in MEHA can impart corrosion-inhibiting properties. The molecule can adsorb onto metal surfaces, forming a protective film that prevents oxidation. This makes it a candidate for formulation into anti-rust oils and metalworking fluids.
-
Friction Modifier: The polar head and nonpolar tail structure suggest potential as a friction modifier. The polar acid group would anchor to metal surfaces, while the long alkyl chain provides a low-friction boundary layer, improving lubricity and energy efficiency.
Cosmetics and Personal Care
DEHA is used in cosmetic formulations as an emollient and skin-conditioning agent, improving the texture and spreadability of creams and lotions.[11]
-
Emollient with pH Buffering: MEHA can provide similar emollient properties. Additionally, its free acid group could help maintain the skin's natural acidic pH mantle or act as a pH adjuster in the formulation itself, offering a dual benefit.
Adhesives, Coatings, and Inks
In coatings and adhesives, adipates improve flexibility, adhesion, and resistance to environmental factors.[7][8][12] MEHA's carboxylic acid group could be leveraged to improve adhesion to polar substrates like metal, glass, or wood through covalent or hydrogen bonding, acting as a molecular "bridge" between the coating and the surface.
Toxicological Profile: The DEHA-MEHA Relationship
A discussion of MEHA's industrial use is incomplete without addressing its toxicological profile, which is primarily understood through its role as a metabolite of DEHA. Human exposure to DEHA from sources like PVC food wrap leads to rapid hydrolysis in the gut, resulting in systemic exposure to MEHA and 2-ethylhexanoic acid.[13]
Metabolic Pathway
Caption: Metabolic breakdown of DEHA into MEHA and other metabolites.
Key Toxicological Insights
-
Peroxisome Proliferation: Animal studies have shown that MEHA, but not its parent compound DEHA, is a peroxisome proliferator.[13] Chronic administration of peroxisome proliferators to rodents has been linked to the development of liver tumors.[9]
-
Regulatory Classification: The International Agency for Research on Cancer (IARC) has classified DEHA as Group 3, "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals and a lack of human data.[5]
-
Direct MEHA Safety: Safety Data Sheets for MEHA itself, under Regulation (EC) No 1272/2008, indicate that the substance does not meet the criteria for classification as acutely toxic, a skin/eye irritant, or a carcinogen.[14] However, it is noted that it may be harmful if swallowed, inhaled, or in contact with skin.[14]
Expert Causality: The distinction between the toxicological findings for the metabolite in animal studies and the regulatory classification of the pure substance is critical. The primary concern for researchers is not the direct industrial handling of MEHA, which appears to have a low hazard profile, but rather the internal exposure to MEHA resulting from the widespread use of DEHA. Any application of MEHA must consider this broader toxicological context.
Experimental Workflow: Evaluating Plasticizer Performance
To validate the potential of MEHA as a plasticizer, a standardized workflow is required. This protocol provides a self-validating system for comparing its performance against a negative control (unplasticized PVC) and a positive control (DEHA-plasticized PVC).
Caption: Experimental workflow for evaluating plasticizer efficacy in PVC.
Future Outlook and Research Opportunities
The industrial potential of this compound is largely untapped. While it serves as a crucial data point in the toxicology of DEHA, its future lies in leveraging its unique bifunctionality. Key research avenues include:
-
Reactive Diluents/Plasticizers: Investigating its incorporation into polymer networks to create permanently plasticized, non-leaching materials.
-
Bio-based Lubricants: Exploring its performance as a corrosion inhibitor and friction modifier, particularly in formulations where biodegradability is desired.
-
Surface-Active Agents: Characterizing its properties as an emulsifier or dispersing agent in complex multi-phase systems.
-
Intermediate for High-Performance Polymers: Using MEHA as a monomer for creating novel polyesters with tailored properties of flexibility and adhesion.
By moving beyond its identity as a metabolite and embracing its potential as a functional chemical, researchers and drug development professionals can unlock new applications for this versatile molecule.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Available at: [Link]
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Environmental fate and degradation of 2-ethylhexyl hydrogen adipate
An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Ethylhexyl Hydrogen Adipate
Introduction
This compound, also known as mono(2-ethylhexyl) adipate (MEHA), is an organic compound with the chemical formula C₁₄H₂₆O₄.[1] It is a monoester of adipic acid and 2-ethylhexanol. While not produced in high volumes itself, MEHA is of significant environmental interest as it is the primary metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in various consumer products, including food packaging films, lubricants, and cosmetics.[2][3] The environmental presence of MEHA is therefore intrinsically linked to the production, use, and disposal of DEHA-containing products.
This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, synthesizing current scientific knowledge for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the physicochemical properties of MEHA is fundamental to predicting its behavior and persistence in the environment.
| Property | Value | Source |
| CAS Number | 4337-65-9 | [1] |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Physical State | Clear, thick, slightly yellow liquid | [4] |
| Boiling Point | 167 °C | [5] |
| Density | 0.9897 g/cm³ | [5] |
| Water Solubility | Insoluble (< 1 mg/mL at 21°C) | [4] |
| pKa | 4.68 ± 0.10 (Predicted) | [5] |
| LogP (estimated) | 3.845 | [5] |
Environmental Distribution and Transport
The primary route of entry for this compound into the environment is through the biotic and abiotic degradation of its parent compound, Di(2-ethylhexyl) adipate (DEHA). DEHA is known to leach from plastic materials and can be found in various environmental compartments, including soil, water, and sediments.[6][7]
Due to its low water solubility and moderate octanol-water partition coefficient (LogP), MEHA is expected to have a tendency to adsorb to organic matter in soil and sediment. Its mobility in soil is likely to be low, reducing the potential for groundwater contamination. Volatilization from water or soil surfaces is not considered a significant fate process due to its low vapor pressure.
Degradation Pathways
This compound is susceptible to both biotic and abiotic degradation processes in the environment. These processes are crucial in determining its overall persistence and potential for accumulation.
Biotic Degradation
The primary mechanism for the environmental breakdown of MEHA is microbial degradation. As an intermediate in the degradation of DEHA, it is readily utilized by a variety of microorganisms.
The biodegradation of DEHA proceeds in a stepwise manner, with the initial hydrolysis yielding MEHA and 2-ethylhexanol.[8][9] MEHA is then further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.[9] Studies on the biodegradation of adipate esters have shown that the initial hydrolysis of the diester to the monoester can be the rate-limiting step.[8] It has been observed that MEHA is hydrolyzed more rapidly than DEHA.[9]
The ultimate biodegradation products, adipic acid and 2-ethylhexanol, are common metabolic intermediates and are readily mineralized to carbon dioxide and water by a wide range of microorganisms.
Figure 1: Simplified biotic degradation pathway of DEHA via MEHA.
Abiotic Degradation
In addition to microbial action, abiotic processes can contribute to the degradation of this compound.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for esters. The rate of hydrolysis is dependent on pH and temperature. As an ester, MEHA is susceptible to hydrolysis, breaking down into adipic acid and 2-ethylhexanol. While specific hydrolysis rate data for MEHA is limited, it is expected to be more rapid than that of DEHA due to the presence of a free carboxylic acid group which can influence the reaction. Generally, ester hydrolysis is faster under alkaline conditions.
Photodegradation
Direct photodegradation of MEHA is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation through reactions with photochemically produced reactive species, such as hydroxyl radicals, in the atmosphere or water could occur, although this is likely a minor pathway compared to biodegradation and hydrolysis.
Experimental Protocols for Assessing Environmental Fate
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the biodegradability and hydrolytic stability of chemicals.
Ready Biodegradability Testing (OECD 301B: CO₂ Evolution Test)
This test provides an indication of the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small amount of activated sludge and incubated in the dark in a closed vessel. The production of carbon dioxide is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO₂ production.
Step-by-Step Methodology:
-
Preparation: Prepare a mineral salt medium and an inoculum of activated sludge from a domestic wastewater treatment plant.
-
Test Setup: Add the test substance (at a concentration to yield sufficient carbon for measurement), mineral medium, and inoculum to sealed vessels. Include a positive control (a readily biodegradable substance like sodium benzoate), a negative control (inoculum only), and a toxicity control (test substance plus the positive control).
-
Incubation: Incubate the vessels in the dark at a constant temperature (typically 20-25°C) with continuous stirring.
-
CO₂ Measurement: At regular intervals, measure the amount of CO₂ produced. This can be done by trapping the CO₂ in a solution of barium hydroxide or sodium hydroxide and then titrating the remaining hydroxide, or by using an infrared CO₂ analyzer.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[10]
Figure 2: Experimental workflow for the OECD 301B CO₂ Evolution Test.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[11][12]
Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at a constant temperature in the dark, and the concentration of the test substance is measured over time.
Step-by-Step Methodology:
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Setup: Add the test substance to each buffer solution at a concentration below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).
-
Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze the concentration of the test substance using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Determine the rate constant of hydrolysis and the half-life of the test substance at each pH. The data can be used to assess the persistence of the substance in the aquatic environment.
Ecotoxicological Considerations
The ecotoxicity of this compound is an important aspect of its environmental risk assessment. As a metabolite of DEHA, its potential effects on aquatic and terrestrial organisms should be considered. While specific ecotoxicity data for MEHA is limited, information on its degradation products, adipic acid and 2-ethylhexanol, is more readily available. Adipic acid generally has low toxicity to aquatic organisms. 2-Ethylhexanol has a moderate acute toxicity to aquatic organisms. The rapid degradation of MEHA suggests that its environmental concentrations are likely to be low and transient, which would limit its potential for adverse ecological effects.
Conclusion
This compound is primarily an environmental transient, formed during the degradation of the widely used plasticizer, Di(2-ethylhexyl) adipate. Its physicochemical properties suggest limited mobility in the environment, with a tendency to partition to organic matter. The available evidence strongly indicates that MEHA is readily biodegradable and undergoes relatively rapid hydrolysis, breaking down into common metabolic products, adipic acid and 2-ethylhexanol. These degradation pathways significantly reduce its environmental persistence. While direct quantitative data on the environmental fate of MEHA is not extensive, its role as a readily degradable intermediate in the breakdown of DEHA suggests a low potential for long-term environmental accumulation and risk. Further research focusing on the specific microbial pathways of MEHA degradation and its ecotoxicity would provide a more complete understanding of its environmental behavior.
References
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Di(2-ethylhexyl)adipate in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Di(2-ethylhexyl) adipate - Some Industrial Chemicals. (1999). NCBI Bookshelf. Retrieved from [Link]
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Mono(2-ethylhexyl) adipate. (n.d.). PubChem. Retrieved from [Link]
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Technical Factsheet on DI (2-Ethylhexyl) Adipate. (n.d.). EPA NEPS. Retrieved from [Link]
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Ready biodegradability. (n.d.). Pesticide Registration Toolkit. Retrieved from [Link]
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DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. (n.d.). IARC Publications. Retrieved from [Link]
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Mono(2-ethylhexyl) adipate. (n.d.). EWG || Human Toxome Project. Retrieved from [Link]
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Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1. (n.d.). OECD SIDS. Retrieved from [Link]
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CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). CPSC.gov. Retrieved from [Link]
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Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2022). MDPI. Retrieved from [Link]
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Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi[6]. (n.d.). ResearchGate. Retrieved from [Link]
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Bis(2-ethylhexyl) adipate - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]
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Safety Data Sheet: this compound. (2019). Chemos GmbH&Co.KG. Retrieved from [Link]
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Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. (2005). Illinois State Academy of Science. Retrieved from [Link]
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Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients. (2023). PubMed. Retrieved from [Link]
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Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Volatile Compounds. (2022). Smithers. Retrieved from [Link]
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OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH. Retrieved from [Link]
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OECD 111 - Hydrolysis as a Function of pH. (n.d.). Situ Biosciences. Retrieved from [Link]
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Summary of OECD 111 Tier 1 Testing: Hydrolysis of ALFOTERRA® Surfactants as a Function of pH. (2010). Regulations.gov. Retrieved from [Link]
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Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. (2020). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Ethylhexyl Hydrogen Adipate and its Metabolites
Introduction
2-Ethylhexyl hydrogen adipate, also known as mono-(2-ethylhexyl) adipate (MEHA), is the primary metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA).[1] DEHA is widely used to impart flexibility to polymers like polyvinyl chloride (PVC) and is found in numerous consumer products, including food packaging films, medical devices, and toys.[2][3] The potential for DEHA to migrate from these materials into food or biological systems, and its subsequent metabolism to MEHA, necessitates sensitive and reliable analytical methods for detection and quantification.[2][3] This application note provides a comprehensive guide to the state-of-the-art analytical techniques for MEHA, designed for researchers, scientists, and professionals in drug development and food safety.
This document emphasizes the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins robust and reliable analytical method development. All methodologies are presented as self-validating systems, grounded in authoritative standards from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4]
Physicochemical Properties of this compound (MEHA)
Understanding the physicochemical properties of MEHA is fundamental to developing effective extraction and detection methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Clear, thick, slightly yellow liquid | [1] |
| Boiling Point | 370.3°C at 760 mmHg | LookChem[5] |
| Solubility | Insoluble in water (<1 mg/mL) | [1] |
| pKa | ~4.68 (Predicted) | LookChem[5] |
The low water solubility and the presence of a carboxylic acid group (with a predicted pKa of ~4.68) are key considerations. The low solubility dictates the use of organic solvents for extraction, while the polar, acidic functional group influences the choice of chromatographic technique and the potential need for derivatization in Gas Chromatography (GC).
Core Analytical Techniques: A Comparative Overview
The two primary techniques for the analysis of MEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the matrix, the required sensitivity, and whether the parent compound (DEHA) or its metabolites are the primary targets.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For MEHA, the carboxylic acid group imparts polarity and can lead to poor peak shape and thermal instability. Therefore, a derivatization step, typically silylation, is often employed to replace the active hydrogen, reducing polarity and improving volatility.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for polar, non-volatile, and thermally labile compounds. It allows for the direct analysis of MEHA and its further oxidized metabolites in biological fluids without the need for derivatization.[4] Its high selectivity and sensitivity are achieved through Multiple Reaction Monitoring (MRM).
Diagram: General Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of MEHA from a sample matrix to final data acquisition.
Caption: Workflow for MEHA analysis from sample to data.
Protocol 1: GC-MS Analysis of MEHA in Food Contact Materials and Food Simulants
This protocol is designed for the quantification of MEHA that has migrated into a fatty food simulant like isooctane. It includes a derivatization step to ensure robust chromatographic performance.
Rationale for Experimental Choices
-
Matrix: A fatty food simulant (e.g., isooctane) is chosen to mimic the migration of MEHA from packaging into high-fat foods.[7]
-
Extraction: As the analyte is already in a clean solvent, extensive extraction is not needed. The focus is on concentration and derivatization.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the polar carboxylic acid group of MEHA into a nonpolar trimethylsilyl (TMS) ester.[8] This increases volatility and thermal stability, leading to sharper, more symmetrical peaks in the GC system.[6]
-
Internal Standard: The use of a deuterated analog or a structurally similar compound as an internal standard is recommended to correct for variations in derivatization efficiency and injection volume.
Step-by-Step Protocol
-
Sample Preparation:
-
Collect the isooctane food simulant that has been in contact with the packaging material.[7]
-
Transfer a 1 mL aliquot of the isooctane into a 2 mL autosampler vial.
-
Add the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization (Silylation):
-
To the dry residue, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent | A standard, reliable GC platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A common, nonpolar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | Provides optimal separation efficiency. Hydrogen can be used as a cost-effective alternative to helium.[9] |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Injector | Splitless mode, 280°C | Splitless injection is crucial for trace-level analysis to ensure the maximum amount of analyte reaches the column. |
| MS System | Agilent 5973 or equivalent | A standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For higher sensitivity and selectivity, monitor characteristic ions of the MEHA-TMS derivative. |
| Monitored Ions | m/z 129, 257, 315 (Quantifier) | These ions are characteristic fragments of the silylated MEHA. The molecular ion is often of low abundance. |
Method Validation and Performance
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.999 over 0.5 - 50 µg/mL[10] |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (%RSD) | ≤ 15% | < 10% |
| LOD | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.5 µg/mL[2] |
Protocol 2: LC-MS/MS Analysis of MEHA in Biological Matrices (Urine)
This protocol is optimized for the sensitive detection of MEHA and its oxidized metabolites in human urine, a common matrix for biomonitoring studies.
Rationale for Experimental Choices
-
Matrix: Urine is a complex biological matrix containing various endogenous compounds. An effective sample cleanup is crucial.
-
Enzymatic Hydrolysis: MEHA and its metabolites are often excreted as glucuronide or sulfate conjugates. Treatment with β-glucuronidase/sulfatase is necessary to cleave these conjugates and measure the total amount of the metabolite.[11]
-
Sample Cleanup: Online Solid-Phase Extraction (SPE) is a highly efficient and automatable technique for matrix removal and analyte enrichment, leading to improved sensitivity and reduced ion suppression.[11]
-
Chromatography: Reversed-phase liquid chromatography with a C18 column is ideal for separating MEHA and its more polar, oxidized metabolites.
-
Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity and sensitivity, allowing for quantification at the sub-µg/L level.[11]
Diagram: LC-MS/MS Workflow with Online SPE
Caption: Online SPE-LC-MS/MS workflow for MEHA analysis.
Step-by-Step Protocol
-
Sample Preparation and Hydrolysis:
-
Thaw urine samples to room temperature.
-
To a 1 mL aliquot of urine, add 50 µL of an internal standard solution (e.g., ¹³C-labeled MEHA).
-
Add 100 µL of a buffer solution (e.g., ammonium acetate, pH 6.5).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C for 2-4 hours.
-
Stop the reaction by adding 100 µL of formic acid.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| LC System | Agilent 1260 Infinity II or equivalent | A robust UHPLC/HPLC system capable of handling online SPE. |
| Online SPE Column | Turbulent flow chromatography column or equivalent | Allows for high-flow loading and efficient removal of matrix components like proteins and salts.[11] |
| Analytical Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for MEHA and its metabolites based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for better retention in reversed-phase and improved ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes, then re-equilibrate | A gradient elution is necessary to separate analytes with different polarities and to clean the column. |
| MS System | SCIEX QTRAP 5500 or equivalent | A high-sensitivity triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar compounds. Negative mode is preferred for the deprotonation of the carboxylic acid group [M-H]⁻.[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
-
MRM Transitions for MEHA:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MEHA (Quantifier) | 257.2 | 127.1 | -15 |
| MEHA (Qualifier) | 257.2 | 145.1 | -12 |
| ¹³C₆-MEHA (IS) | 263.2 | 133.1 | -15 |
(Note: Collision energies are instrument-dependent and require optimization.)
Method Validation and Performance
| Parameter | Typical Acceptance Criteria | Example Performance Data[11] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 92 - 109% |
| Precision (%RSD) | ≤ 15% | < 5% |
| LOD | --- | ~0.02 µg/L |
| LOQ | --- | 0.05 µg/L |
Protocol 3: QuEChERS Sample Preparation for MEHA in High-Fat Foods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that is highly effective for multi-residue analysis in complex food matrices.[12] For high-fat samples, modifications are needed to remove lipids, which can interfere with analysis.
Rationale for Experimental Choices
-
Extraction: Acetonitrile is used as the extraction solvent because it is effective at extracting a wide range of analytes and has limited miscibility with fats, especially at cold temperatures.
-
Salting-Out: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the aqueous and acetonitrile layers, driving the analytes into the organic phase.
-
Dispersive SPE (dSPE) Cleanup: A combination of sorbents is used to clean the extract.
-
Freezing Step (Optional): For extremely fatty samples, freezing the acetonitrile extract at -20°C or lower can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[13]
Step-by-Step Protocol
-
Sample Homogenization and Extraction:
-
Weigh 10 g of a homogenized high-fat food sample (e.g., cheese, meat) into a 50 mL centrifuge tube.[3]
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute immediately after adding the salts.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (dSPE with EMR—Lipid):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄ and EMR—Lipid sorbent.[12]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or, after solvent exchange and derivatization, by GC-MS.
-
Conclusion
The reliable detection of this compound requires carefully selected analytical methodologies tailored to the specific matrix and analytical objective. For volatile parent compounds like DEHA in cleaner matrices, GC-MS following derivatization offers a robust solution. For the analysis of the primary metabolite MEHA and its oxidized forms, particularly in complex biological samples, the superior sensitivity and selectivity of LC-MS/MS, often coupled with online SPE, is the method of choice. The implementation of efficient sample preparation techniques like QuEChERS is critical for obtaining accurate and precise data from challenging food matrices. By understanding the scientific principles behind each step—from sample preparation to instrumental analysis—researchers can develop and validate methods that are truly fit-for-purpose, ensuring data integrity and contributing to the safety assessment of consumer products.
References
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LookChem. (n.d.). Cas 4337-65-9, this compound. Retrieved from [Link]
- Bazilio, F. S., Bomfim, M. V. J., & Abrantes, S. (2014). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. Accreditation and Quality Assurance, 19(4), 289-297.
-
ResearchGate. (n.d.). Full-scan MS/MS data of each target analyte to optimized MRM transitions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link]
-
Restek. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. Retrieved from [Link]
-
Labsert. (n.d.). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Retrieved from [Link]
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ScienceDirect. (2024). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Retrieved from [Link]
- Cao, X. L., Zhao, W., Brien, J., & Dabeka, R. (2014). Occurrence of Di-(2-ethylhexyl) adipate and phthalate plasticizers in samples of meat, fish, and cheese and their packaging films. Journal of Food Protection, 77(4), 620-628.
-
U.S. Environmental Protection Agency. (2018). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302. Retrieved from [Link]
- Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS.
-
SCIEX. (n.d.). A unique and highly sensitive LC-MS/MS method for the analysis of 22 phthalates. Retrieved from [Link]
-
Agilent Technologies. (2015). Recommended Protocols for Enhanced Matrix Removal - Lipid. Retrieved from [Link]
- Cao, X. L., Zhao, W., Churchill, R., & Dabeka, R. (2013). Di-(2-Ethylhexyl) Adipate in Selected Total Diet Food Composite Samples. Journal of Food Protection, 76(11), 1977-1981.
- Lin, L. C., et al. (2013). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. International Journal of Molecular Sciences, 14(1), 1942-1955.
-
LCTech GmbH. (n.d.). A New Automated On-line QuEChERS- HPLC Direct Injection Clean-up for Fatty Matrices. Retrieved from [Link]
-
Chemetrix. (n.d.). Complex Matrices: Minimizing Lipids, Maximizing Recovery. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]
- Cao, X. L. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(8), 1336-1345.
- Sobus, J. R., et al. (2018). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of Analytical Toxicology, 42(8), 555-565.
- Costa, A. S., et al. (2023).
- Arla, R., et al. (2018). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin. Asian Journal of Pharmaceutics, 12(1).
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ResearchGate. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Retrieved from [Link]
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Quantitative Analysis of 2-Ethylhexyl Hydrogen Adipate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated method for the quantitative analysis of 2-ethylhexyl hydrogen adipate, also known as mono-2-ethylhexyl adipate (MEHA), in biological matrices using gas chromatography-mass spectrometry (GC-MS). MEHA is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) adipate (DEHA), making its accurate measurement critical for human biomonitoring and toxicological studies.[1][2] The protocol herein provides an in-depth guide for researchers, scientists, and drug development professionals, covering sample preparation involving enzymatic hydrolysis and liquid-liquid extraction, derivatization to enhance analyte volatility, and optimized GC-MS parameters for selective and sensitive detection.
Introduction: The Scientific Rationale
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC), frequently found in food packaging materials, medical devices, and children's toys.[2][3] Human exposure to DEHA is widespread, primarily through dietary intake from food that has been in contact with DEHA-containing plastics.[1][4]
Once ingested, DEHA is rapidly metabolized by lipases in the gastrointestinal tract, undergoing hydrolysis to form its primary monoester metabolite, this compound (MEHA), and 2-ethylhexanol.[5][6] MEHA can be further metabolized through oxidation of the 2-ethylhexyl side chain to form secondary metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[1][2][7]
While advanced methods like LC-MS/MS are often employed for the analysis of these more polar, oxidized metabolites, GC-MS remains a powerful, reliable, and widely accessible technique for the determination of MEHA.[7][8] However, the presence of a free carboxylic acid group in MEHA imparts polarity and reduces its volatility, making direct GC analysis challenging. To overcome this, a derivatization step is essential to convert the carboxylic acid into a less polar and more volatile ester, thereby improving chromatographic peak shape and sensitivity. This protocol employs derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to create a trimethylsilyl (TMS) ester of MEHA.
This application note provides a complete workflow, from sample collection considerations to final data analysis, grounded in established principles of analytical chemistry to ensure trustworthy and reproducible results.
Experimental Workflow Overview
The entire analytical process is designed to ensure the efficient extraction of MEHA from a complex biological matrix, minimize contamination, and achieve sensitive quantification.
Sources
- 1. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Ethylhexyl Hydrogen Adipate in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and selective quantification of 2-ethylhexyl hydrogen adipate, the primary monoester metabolite of Di(2-ethylhexyl) adipate (DEHA), in biological matrices. DEHA is a common plasticizer used as a substitute for some ortho-phthalates, making human exposure prevalent through sources like PVC food films.[1][2] Accurate measurement of its metabolites is critical for human biomonitoring and toxicological risk assessment.[3] This application note details a robust LC-MS/MS method employing enzymatic hydrolysis, liquid chromatography for analyte separation, and tandem mass spectrometry for detection, offering high sensitivity and specificity. The described protocol is intended for researchers in environmental health, toxicology, and drug development, providing a self-validating system for reliable quantification.
Scientific Principles and Rationale
The quantification of DEHA exposure cannot be reliably achieved by measuring the parent compound in biological samples due to its rapid metabolism.[4] In humans, DEHA is quickly hydrolyzed to form mono-2-ethylhexyl adipate (MEHA), which is the primary target analyte for this method.[1][5] This monoester can be further metabolized through oxidation of the ethylhexyl side chain or conjugated with glucuronic acid before urinary excretion.[3][5] Therefore, a comprehensive assessment of MEHA requires a deconjugation step.
Causality Behind Experimental Choices:
-
Enzymatic Hydrolysis: In urine, a significant portion of MEHA exists as a glucuronide conjugate. To measure the total MEHA concentration, enzymatic cleavage of this conjugate using β-glucuronidase is an essential prerequisite to analysis.[6] This step converts the water-soluble conjugate back to its free, unconjugated form, which can be efficiently extracted and analyzed.
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate MEHA from endogenous matrix components and other potential isomeric or isobaric interferences.[7] A C18 stationary phase is selected for its excellent retention and separation of moderately nonpolar molecules like MEHA. Gradient elution ensures efficient separation and sharp peak shapes.
-
Tandem Mass Spectrometry (MS/MS): This technique provides unparalleled sensitivity and selectivity.[8]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety on MEHA readily deprotonates to form a stable [M-H]⁻ ion, ensuring efficient ionization.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated MEHA molecule) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole.[9] This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix effects.
-
Comprehensive Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured and validated sequence to ensure data integrity. The workflow is designed to minimize contamination, maximize recovery, and provide accurate quantification.
Caption: A streamlined workflow for MEHA analysis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound (MEHA) | Analytical Standard (≥98%) | Sigma-Aldrich, Santa Cruz |
| ¹³C₆-2-Ethylhexyl hydrogen adipate | Internal Standard (≥98%) | Toronto Research Chemicals |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, VWR |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, VWR |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| β-glucuronidase (from E. coli) | Type IX-A, ≥1,000,000 units/g | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Milli-Q® System |
| Solid Phase Extraction (SPE) Cartridges | Polymeric Reversed-Phase | Waters, Agilent |
Note: Special care must be taken to avoid plastic labware where possible to minimize background contamination from leachable plasticizers.[10] Use glass or polypropylene vials and pipette tips.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of MEHA analytical standard and the ¹³C₆-MEHA internal standard (IS) into separate 10 mL glass volumetric flasks.
-
Dissolve and bring to volume with Methanol. Store at -20°C. These stocks are stable for up to 6 months.
-
-
Working Solutions:
-
Prepare an intermediate MEHA stock (e.g., 10 µg/mL) and an intermediate IS stock (e.g., 1 µg/mL) by diluting the primary stocks with 50:50 Methanol:Water.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the intermediate MEHA stock.
-
Spike each calibration standard and Quality Control (QC) sample with the IS to a final concentration of 10 ng/mL.
-
Sample Preparation Protocol (Human Urine)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of urine into a 2 mL polypropylene tube.
-
Add 10 µL of the 1 µg/mL IS working solution to each sample, calibrator, and QC (final IS concentration = 10 ng/mL).
-
Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution (~2500 units). Vortex gently.
-
Incubate the samples at 37°C for 2 hours to ensure complete deconjugation.[11]
-
Cleanup (Option A - Protein Precipitation):
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% formic acid).
-
-
Cleanup (Option B - Solid Phase Extraction - SPE):
-
Condition an SPE cartridge with 1 mL of Methanol followed by 1 mL of deionized water.
-
Load the entire incubated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elute the analytes with 1 mL of Methanol or Acetonitrile.
-
Evaporate the eluate and reconstitute as described in step 7.
-
-
Transfer the final reconstituted solution to an LC autosampler vial for analysis.
Instrumentation and Data Acquisition
LC-MS/MS System
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS, or equivalent).
Chromatographic Conditions
The goal is to achieve baseline separation of the analyte from the bulk of matrix components.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and peak shape for MEHA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of silanols and good peak shape for the acidic analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | Adjustable based on sensitivity needs and sample concentration. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 10% B (0-1 min), 10-95% B (1-7 min), 95% B (7-9 min), 10% B (9.1-12 min) | A representative gradient; must be optimized for the specific system. |
Mass Spectrometer Conditions
These parameters must be optimized by infusing a standard solution of MEHA. The values below are typical starting points.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | MEHA has a carboxylic acid group that readily forms a [M-H]⁻ ion. |
| Gas Temp. | 300°C | Aids in desolvation of droplets. |
| Gas Flow | 10 L/min | Nebulizes and desolvates the eluent. |
| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |
| Capillary Voltage | 3500 V (Negative) | Potential difference to drive ionization. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity. |
MRM Transitions for Quantification
The fragmentation of the deprotonated molecular ion ([M-H]⁻) is key to selectivity. The primary fragmentation involves cleavage at the ester linkage.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MEHA (Quantifier) | 257.2 | 145.1 | 100 | 10 |
| MEHA (Qualifier) | 257.2 | 113.1 | 100 | 15 |
| ¹³C₆-MEHA (IS) | 263.2 | 151.1 | 100 | 10 |
Rationale for Fragmentation:
-
Precursor Ion [M-H]⁻ (m/z 257.2): This is the deprotonated molecular ion of MEHA (C₁₄H₂₆O₄, MW = 258.36).
-
Product Ion (m/z 145.1): This corresponds to the deprotonated adipic acid moiety following the neutral loss of the 2-ethyl-1-hexene (C₈H₁₆). This is a stable and abundant fragment.
-
Qualifier Ion: A second product ion is monitored to confirm the identity of the analyte, increasing confidence in the results.
Data Analysis and Method Validation
-
Quantification: The analyte concentration is determined by calculating the peak area ratio of the MEHA quantifier transition to the IS transition. A calibration curve is generated by plotting these area ratios against the known concentrations of the calibration standards using a weighted (1/x) linear regression.
-
Method Validation: The method should be validated according to established guidelines to ensure reliability.[12] Key parameters to assess include:
-
Linearity: Correlation coefficient (r²) > 0.99 over the desired concentration range.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <20%).[6][10]
-
Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LOQ) and precision (RSD) should be ≤15% (≤20% at LOQ).[7]
-
Matrix Effect: Assessed to ensure that endogenous components are not suppressing or enhancing the analyte signal.
-
Recovery: The efficiency of the extraction process should be evaluated and consistent.
-
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantification of this compound (MEHA) in biological matrices. The combination of enzymatic hydrolysis, efficient chromatographic separation, and specific MRM detection allows for accurate biomonitoring of exposure to the plasticizer DEHA. Proper method validation is essential to ensure the generation of high-quality, reliable data for research and regulatory purposes.
References
-
Silva, M. J., et al. (2013). In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications. PMC. [Link]
-
Bates, F. I., et al. (1996). Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans. PubMed. [Link]
-
Pelland, A., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. PubMed. [Link]
-
Otake, T., et al. (2001). Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi. ResearchGate. [Link]
-
Lessmann, F., et al. (2020). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose. PubMed. [Link]
-
Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. PubMed. [Link]
-
Cleys, P., et al. (2025). Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS. ResearchGate. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. NCBI Bookshelf. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). [Link]
-
Nehring, A., et al. (2025). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. ResearchGate. [Link]
-
Chen, C. Y., et al. (2013). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. MDPI. [Link]
-
Launay, M., et al. (2025). Assessing plastic waste associated with LC-MS/MS method validation procedures. PubMed. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
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Application Note: Quantification of 2-Ethylhexyl Hydrogen Adipate in Environmental Samples
Introduction: The Environmental Significance of Adipate Monoesters
2-Ethylhexyl hydrogen adipate, also known as mono(2-ethylhexyl) adipate (MEHA), is the monoester of adipic acid and 2-ethylhexanol. While its diester counterpart, di(2-ethylhexyl) adipate (DEHA), is widely used as a plasticizer in various consumer products, MEHA is of significant environmental and toxicological interest.[1][2][3] It is a primary metabolite of DEHA, formed in biological systems and potentially in the environment through partial hydrolysis of the parent diester.[3] The presence of this compound in environmental compartments such as water and soil can be an indicator of contamination with DEHA-containing plastics and the subsequent degradation processes. Given the endocrine-disrupting potential of some plasticizers and their metabolites, sensitive and reliable quantification of this compound is crucial for assessing environmental exposure and understanding the fate of adipate plasticizers.
This application note provides a comprehensive guide for the quantification of this compound in environmental water and soil samples, detailing protocols for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Structure and Properties
To avoid ambiguity with its diester counterpart, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Analytical Strategy: A Multi-faceted Approach
The quantification of this compound in complex environmental matrices necessitates a robust analytical strategy that combines efficient sample preparation with sensitive and selective detection. The choice between GC-MS and LC-MS/MS often depends on the specific sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of semi-volatile organic compounds. For this compound, derivatization is often required to improve its volatility and chromatographic behavior.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity without the need for derivatization, making it particularly suitable for the direct analysis of more polar compounds like this compound.[4]
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Protocol for Water Samples
This protocol details the solid-phase extraction (SPE) of this compound from water samples.
Materials:
-
Glass fiber filters (0.45 µm)
-
SPE cartridges (e.g., Oasis HLB, 200 mg)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Formic acid
Procedure:
-
Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the analyte from the cartridge with 10 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of isooctane for GC-MS or methanol for LC-MS/MS).
Protocol for Soil and Sediment Samples
This protocol describes the pressurized liquid extraction (PLE) for soil and sediment samples.
Materials:
-
Diatomaceous earth
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[5] Homogenize the sample.
-
PLE Cell Preparation: Mix approximately 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and place it into a PLE cell.
-
Extraction: Perform the pressurized liquid extraction with a mixture of hexane and acetone (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Drying and Concentration: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the extract to a small volume (approximately 1 mL) using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to one compatible with the subsequent analytical technique (e.g., isooctane for GC-MS).
Instrumental Analysis: Detailed Methodologies
GC-MS Analysis (with Derivatization)
Rationale: Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the carboxylic acid group of this compound into a less polar and more volatile trimethylsilyl (TMS) ester, improving its chromatographic properties.
Protocol:
-
Derivatization: To the reconstituted extract (in a non-protic solvent), add 50 µL of BSTFA and 10 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 10°C/min, and hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Quantitative Data Summary (Typical Performance)
| Parameter | Typical Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L (water) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L (water) |
| Recovery | 85 - 110% |
| Precision (%RSD) | <15% |
LC-MS/MS Analysis
Rationale: LC-MS/MS provides high sensitivity and specificity for this compound without the need for derivatization, simplifying sample preparation.
Protocol:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized. For example, the deprotonated molecule [M-H]⁻ as the precursor ion.
-
Workflow Diagram
Caption: General workflow for the quantification of this compound.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating reliable and defensible data.
-
Method Blanks: Analyze a blank sample with each batch to check for contamination from reagents and labware.
-
Matrix Spikes: Spike a real sample with a known amount of this compound to assess matrix effects and recovery.
-
Internal Standards: Use a stable isotope-labeled analog of this compound, if available, to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: Generate a multi-point calibration curve with each analytical run to ensure linearity and accurate quantification.
Conclusion
The methods detailed in this application note provide a robust framework for the quantification of this compound in environmental samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical needs and available resources. Careful attention to sample preparation and rigorous QA/QC procedures are paramount for achieving accurate and reproducible results. This will enable researchers to better understand the environmental fate and potential risks associated with adipate plasticizers.
References
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Cao, X. L. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC International, 104(1), 98–102. [Link]
-
Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Residue Method CAM-0004/003 for the Determination of Phenoxy Acids and Their Corresponding 2 Ethyl-Hexyl Esters in Surface Water, Soil and Air. Retrieved from [Link]
-
Cisneros-Nolasco, M., et al. (2018). Determination of Six Priority Phthalates and Di(Ethylhexyl) Adipate in Maize Tortilla by Gas Chromatography - Tandem Mass Spectrometry in Multiple Reaction Monitoring Mode. Journal of the Mexican Chemical Society, 62(3). [Link]
-
Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 411(29), 7745–7756. [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC. Retrieved from [Link]
-
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Journal of Chemical Technology & Biotechnology. [Link]
-
World Health Organization. (2003). Di(2-ethylhexyl)adipate in Drinking-water. Retrieved from [Link]
-
Ballesteros-Gómez, A., et al. (2021). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Journal of Hazardous Materials, 423, 127204. [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Heavy Metals in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods. Retrieved from [Link]
- Piszcz, A., & Głowacki, R. (2009). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Transactions of the Illinois State Academy of Science, 102(3 & 4), 131-140.
-
Navas, M. J., et al. (2016). A simple and low-cost method for determination of methanol in alcoholic solutions. Food Chemistry, 213, 111-115. [Link]
-
Chromatography Forum. (2004). Problems with quantitation of Adipate/Phthalate by GC/MS. Retrieved from [Link]
-
Agronomic Crops Network. (n.d.). Recommended Chemical Soil Test Procedures. Retrieved from [Link]
-
O'Connor, S., et al. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Analytical Methods, 17(44), 8877–8888. [Link]
-
Royal Society of Chemistry. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). METHODS FOR COLLECTION AND ANALYSIS OF WATER SAMPLES FOR DISSOLVED MINERALS AND GASES. Retrieved from [Link]
-
Wang, Y., et al. (2018). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International, 31(11). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods Approved to Analyze Drinking Water Samples to Ensure Compliance with Regulations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. plasticisers.org [plasticisers.org]
- 3. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agcrops.osu.edu [agcrops.osu.edu]
Application Notes & Protocols: 2-Ethylhexyl Hydrogen Adipate in Polymer Research
A Senior Application Scientist's Guide to Formulation, Characterization, and Performance Validation
Preamble: Situating 2-Ethylhexyl Hydrogen Adipate in the Plasticizer Landscape
The field of polymer modification is in a constant state of evolution, driven by demands for enhanced performance, improved safety profiles, and greater sustainability. Within this landscape, plasticizers—additives that impart flexibility, durability, and workability to otherwise rigid polymers—are of paramount importance. For decades, phthalate-based plasticizers dominated the market. However, mounting environmental and health concerns have catalyzed a shift towards alternatives.[1][2] Adipate esters have emerged as prominent, safer substitutes, valued for their low toxicity, excellent compatibility with a range of polymers, and superior performance at low temperatures.[3][4]
This guide focuses on This compound (CAS No. 4337-65-9), the mono-ester of adipic acid and 2-ethylhexanol. It is crucial to distinguish this compound from its more widely studied and commercially prevalent diester analogue, Di(2-ethylhexyl) adipate (DEHA) (CAS No. 103-23-1), also known as Dioctyl adipate (DOA).[5] While this compound is a valid chemical entity, the vast majority of application research and literature centers on DEHA.[4][6] In the synthesis of DEHA, the mono-ester is an intermediate product.[7]
Editorial Directive: Given the extensive body of research on DEHA as a direct and highly relevant analogue, this document will leverage established protocols and performance data for DEHA to provide a robust and scientifically grounded framework for researchers investigating this compound or other novel mono-ester plasticizers. The principles, mechanisms, and analytical methodologies are directly transferable.
Section 1: Foundational Chemistry and Mechanism of Action
Physicochemical Characteristics
A clear understanding of the plasticizer's fundamental properties is the bedrock of successful formulation. The key distinction lies in the single ester linkage of the mono-ester versus the dual linkages of the di-ester, which significantly influences molecular weight, polarity, and volatility.
| Property | This compound (Mono-ester) | Di(2-ethylhexyl) adipate (DEHA / Di-ester) |
| CAS Number | 4337-65-9[8] | 103-23-1[9] |
| Molecular Formula | C₁₄H₂₆O₄[8] | C₂₂H₄₂O₄[3] |
| Molecular Weight | 258.35 g/mol [8] | 370.57 g/mol [3] |
| Appearance | Clear, thick, slightly yellow liquid[10] | Colorless, oily liquid[9][11] |
| Boiling Point | Not readily available | ~417 °C |
| Melting Point | Not readily available | ~ -67 °C |
| Solubility in Water | Insoluble[10] | Very slightly soluble (< 200 mg/L)[9] |
Synthesis Pathway
DEHA is commercially produced through the esterification of adipic acid with 2-ethylhexanol, typically using an acid catalyst.[9] The reaction proceeds in two steps, with this compound as the intermediate. Sustainable, enzyme-catalyzed routes are also under active research to create greener processes.[7]
Caption: Synthesis pathway of DEHA via a mono-ester intermediate.
The Molecular Mechanism of Plasticization
The primary function of a plasticizer is to increase the free volume within a polymer matrix. In a rigid polymer like unplasticized polyvinyl chloride (uPVC), the long polymer chains are tightly packed and held together by strong intermolecular forces (van der Waals forces and dipole-dipole interactions). This restricts chain movement, resulting in a hard, brittle material.
When a plasticizer is introduced, its smaller molecules penetrate the polymer structure and position themselves between the polymer chains. This spacing action disrupts the close packing and weakens the intermolecular forces, effectively lubricating the chains and allowing them to slide past one another more easily.[1][12] This increased mobility manifests as enhanced flexibility, reduced brittleness, and a significant drop in the glass transition temperature (Tg).[1]
Caption: Plasticizer molecules increase space between polymer chains.
Section 2: Experimental Design & Formulation Protocol
This section provides a detailed protocol for preparing plasticized PVC test specimens. The methodology is standardized to ensure reproducibility and allow for valid comparisons between different plasticizer concentrations or types.
Protocol 2.1: Preparation of Plasticized PVC Sheets
Objective: To create homogenous, standardized polymer sheets for subsequent mechanical, thermal, and migration testing.
Principle: This protocol uses a two-roll mill to achieve intensive mixing of the PVC resin with the plasticizer and other additives under controlled heat and shear. This process, known as compounding, ensures a uniform dispersion of the plasticizer throughout the polymer matrix. The resulting compound is then compression molded into sheets of a precise thickness.
Materials & Equipment:
-
PVC Resin (Suspension grade, K-value 65-70 is typical)
-
This compound (or DEHA as analogue)
-
Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn stearate)
-
Lubricant (e.g., Stearic acid)
-
Analytical Balance (± 0.01 g)
-
Heated Two-Roll Mill
-
Hydraulic Compression Molding Press with heated platens
-
Polished steel molding plates and shims (e.g., 1 mm thickness)
-
High-temperature resistant film (e.g., PTFE or Mylar)
Methodology:
-
Formulation Calculation (Expressed in phr): The term 'phr' stands for "parts per hundred parts of resin" and is the standard convention in the polymer industry. All additive quantities are calculated relative to 100 parts by weight of the PVC resin.
Component Function Typical Concentration (phr) PVC Resin Polymer Matrix 100 This compound Plasticizer 20 - 60 (Variable) Ca/Zn Stabilizer Prevents thermal degradation 2 - 4 Stearic Acid External Lubricant 0.2 - 0.5 -
Expert Insight: The plasticizer concentration is the primary experimental variable. A range of 20-60 phr allows for the evaluation of properties from semi-rigid to highly flexible. The stabilizer is critical; PVC degrades rapidly at processing temperatures, releasing HCl gas. The stabilizer neutralizes this acid, preventing catastrophic polymer breakdown.
-
-
Dry Blending:
-
Weigh 100 g of PVC resin into a high-speed mixer or a simple beaker.
-
Separately, weigh the calculated amounts of stabilizer and lubricant. Add these to the PVC resin and mix thoroughly for 2-3 minutes until a homogenous powder is obtained.
-
Weigh the required amount of liquid plasticizer. While mixing the PVC powder blend slowly, add the plasticizer dropwise to ensure it is absorbed evenly without forming clumps. Continue mixing until a free-flowing powder ("dry blend") is achieved.
-
-
Melt Compounding on a Two-Roll Mill:
-
Preheat the two-roll mill to the target temperature, typically 160-170°C for flexible PVC.
-
Set the gap between the rolls (the "nip") to a narrow setting (e.g., 0.5 mm).
-
Carefully add the dry blend into the nip. The material will begin to melt and form a band around the faster-moving roll.
-
Causality Check: The heat and shear forces from the rotating rolls break down the PVC grains and allow the plasticizer to fully integrate at a molecular level.
-
Once a continuous sheet is formed, use a milling knife to cut and fold the sheet back into the nip repeatedly for 5-7 minutes. This ensures maximum homogeneity.
-
Finally, increase the nip gap slightly and remove the compounded sheet from the mill.
-
-
Compression Molding:
-
Preheat the compression press platens to 170-180°C.
-
Cut the milled sheet into pieces that fit within the molding frame (defined by the shims).
-
Assemble the molding "sandwich": Polished plate -> PTFE film -> Shim/Frame -> Polymer pieces -> PTFE film -> Polished plate.
-
Place the assembly in the press. Apply low pressure for 2-3 minutes to pre-heat the material.
-
Increase the pressure to 10-15 MPa for 5 minutes. This forces the molten polymer to fill the mold cavity completely.
-
Turn off the heat and turn on the cooling water to the platens. Maintain pressure until the mold temperature is below 50°C.
-
Self-Validation: Cooling under pressure is essential to prevent warping and to lock in the desired molecular orientation, ensuring a flat, uniform test sheet.
-
Release the pressure and carefully remove the molded sheet.
-
-
Conditioning:
-
Before any testing, condition the molded sheets for at least 24 hours at a standard atmosphere (23 ± 2°C and 50 ± 5% relative humidity) as per ASTM standards. This allows any internal stresses from processing to relax.[12]
-
Section 3: Performance Evaluation Protocols
The efficacy of a plasticizer is quantified through a series of standardized tests that measure its impact on the polymer's physical properties.
Protocol 3.1: Mechanical Properties Analysis (ASTM D2284)
Objective: To determine the effect of the plasticizer on the polymer's strength and flexibility.[12]
Key Parameters:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
Procedure:
-
Use a die cutter to punch out "dog-bone" shaped specimens from the conditioned sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant rate of crosshead speed until the specimen fails.
-
The machine's software will record the load and extension to generate a stress-strain curve and calculate the key parameters.
-
Expected Outcome: As plasticizer concentration increases, tensile strength and modulus will decrease, while elongation at break will increase, signifying a transition from a rigid to a flexible material.[12][13]
Protocol 3.2: Thermal Analysis - Glass Transition Temperature (Tg)
Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a soft, rubbery state. A lower Tg indicates higher plasticizer efficiency.[1]
Procedure (via Differential Scanning Calorimetry - DSC):
-
Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
The Tg is observed as a step-like change in the heat flow curve.
-
Expert Insight: The plasticizer molecules increase the mobility of the polymer chains, meaning less thermal energy is required to initiate the large-scale molecular motion that defines the glass transition. This is why a more efficient plasticizer results in a more pronounced decrease in Tg.
Protocol 3.3: Plasticizer Migration Resistance
Objective: To quantify the tendency of the plasticizer to leach or volatilize out of the polymer matrix, a critical factor for product longevity and safety.[14][15]
Procedure (Gravimetric Volatility Test):
-
Cut circular disc specimens (e.g., 50 mm diameter) from the conditioned sheet.
-
Accurately weigh each specimen to four decimal places (W₁).
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 24 or 72 hours).[14]
-
Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W₂).
-
Calculate the percentage weight loss due to plasticizer volatilization:
-
% Weight Loss = [(W₁ - W₂) / W₁] x 100
-
-
Trustworthiness: This method provides a direct, quantifiable measure of plasticizer permanence under thermal stress. Lower weight loss indicates better migration resistance.[16] A parallel test involving solvent extraction (e.g., soaking in hexane or ethanol) can be used to assess leaching into liquid media.[17]
Caption: Workflow for quantifying plasticizer migration.
Section 4: Data Interpretation & Summary
The collective results from these protocols provide a comprehensive performance profile of the plasticizer.
| Parameter | Effect of Increasing Plasticizer Concentration | Rationale |
| Tensile Strength | Decreases | Reduced intermolecular forces between polymer chains.[12] |
| Elongation at Break | Increases | Increased chain mobility allows for greater stretching before failure.[13] |
| Hardness (Shore A/D) | Decreases | Material becomes softer as chain movement is facilitated. |
| Glass Transition (Tg) | Decreases | Less thermal energy is needed to induce chain mobility.[1] |
| Volatility Weight Loss | May Increase | Higher concentrations can create a greater driving force for migration.[15] |
References
-
Di(2-ethylhexyl) adipate - Some Industrial Chemicals. (2000). NCBI Bookshelf. [Link]
-
BIS(2-ETHYLHEXYL) ADIPATE. Ataman Kimya. [Link]
-
How Do You Test for Plasticizer Migration. BASTONE. [Link]
-
How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap Eureka. [Link]
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This compound. MySkinRecipes. [Link]
-
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. [Link]
-
Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Preprints. [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). U.S. Consumer Product Safety Commission. [Link]
-
Safety Data Sheet: this compound. (2019). Chemos GmbH & Co.KG. [Link]
-
Plasticizer Test. CD Formulation. [Link]
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Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. University of Milano – Bicocca. [Link]
-
Chen, J. H., et al. (2021). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. [Link]
-
Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi. ResearchGate. [Link]
-
Testing. (2018). Dynisco. [Link]
-
Stuart, J. O., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Omega. [Link]
-
Thermal stability of poly(2-ethylhexyl acrylates) used as plasticizers for medical application. (2012). Journal of Thermal Analysis and Calorimetry. [Link]
-
Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. ResearchGate. [Link]
-
Bis(2-ethylhexyl) adipate. Wikipedia. [Link]
-
Bis(2-ethylhexyl) adipate. PubChem, National Institutes of Health. [Link]
-
Kaczmarek, H., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials (Basel). [Link]
-
Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. (2014). PubMed, National Institutes of Health. [Link]
-
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. [Link]
-
Mechanical analysis of polymers. ResearchGate. [Link]
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Application Notes and Protocols for the Toxicological Assessment of 2-Ethylhexyl Hydrogen Adipate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the toxicological evaluation of 2-ethylhexyl hydrogen adipate, more commonly known as Di(2-ethylhexyl) adipate (DEHA). This document offers detailed protocols for key toxicological assays, grounded in internationally recognized guidelines, and provides insights into the scientific rationale behind the experimental designs.
Introduction to Di(2-ethylhexyl) adipate (DEHA) and its Toxicological Significance
Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used in various consumer products, including food packaging materials, which can lead to human exposure.[1][2] Its toxicological profile is of significant interest to ensure consumer safety. DEHA is characterized by its low acute toxicity.[3] However, studies have indicated potential for liver toxicity, developmental effects, and carcinogenicity in animal models, making a thorough toxicological assessment crucial.[1][3][4]
Chemical and Physical Properties of DEHA: [2]
| Property | Value |
| Chemical Formula | C22H42O4 |
| Molar Mass | 370.57 g/mol |
| Appearance | Colorless, oily liquid |
| Solubility in Water | Very low |
DEHA is metabolized in the body, with hydrolysis to mono(2-ethylhexyl) adipate (MEHA), 2-ethylhexanol, and adipic acid being the primary metabolic pathway.[3][5] These metabolites are then further processed and excreted.[3][5][6] Understanding this metabolic pathway is essential for designing and interpreting toxicological studies.
Strategic Approach to Toxicological Evaluation
A tiered approach is recommended for the toxicological evaluation of DEHA, starting with an assessment of its acute toxicity, followed by investigations into potential genotoxicity, repeated dose toxicity, and developmental and reproductive toxicity. This strategy allows for a comprehensive risk assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Figure 1: Tiered workflow for the toxicological evaluation of DEHA.
Detailed Experimental Protocols
The following protocols are based on internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the U.S. Food and Drug Administration (FDA).
Acute Oral Toxicity - Fixed Dose Procedure (Following OECD Guideline 420)
This study provides information on the short-term toxicity of a single oral dose of DEHA. The fixed dose procedure is a method to assess acute oral toxicity that avoids using death as an endpoint and relies on the observation of clear signs of toxicity at a series of fixed dose levels.[4]
Protocol:
-
Animal Model: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains). Females are generally considered to be slightly more sensitive.
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard laboratory diet and water ad libitum. Acclimatize animals for at least 5 days before the study.
-
Dose Selection and Administration:
-
Conduct a sighting study to determine the appropriate starting dose. The fixed dose levels are 5, 50, 300, and 2000 mg/kg body weight.[7] The initial dose is selected based on existing data or, in its absence, 300 mg/kg is often a suitable starting point.[4]
-
Administer DEHA as a single oral dose by gavage. The vehicle should be inert (e.g., corn oil).
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[4]
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Body Weight: Record the body weight of each animal shortly before administration of the test substance and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the dose level producing evident toxicity. This information is used for hazard classification.
In Vitro Cytotoxicity Assay - Neutral Red Uptake (Following OECD Guideline 432 Principles)
This assay assesses the potential of DEHA to be cytotoxic to mammalian cells. The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8]
Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as Balb/c 3T3 cells.[9][10]
-
Cell Culture: Culture the cells in an appropriate medium and maintain them in a humidified incubator with 5% CO2 at 37°C.
-
Exposure:
-
Seed the cells in 96-well plates and allow them to attach and grow for 24 hours.
-
Prepare a range of concentrations of DEHA in the cell culture medium. A solvent like dimethyl sulfoxide (DMSO) may be used to dissolve DEHA, but the final concentration of the solvent in the medium should be non-toxic to the cells.
-
Replace the culture medium with the medium containing the different concentrations of DEHA. Include both untreated and solvent controls.
-
-
Incubation: Incubate the cells with DEHA for a defined period (e.g., 24 hours).
-
Neutral Red Uptake:
-
After the exposure period, wash the cells and incubate them with a medium containing neutral red for approximately 3 hours.
-
After incubation, wash the cells and extract the incorporated dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.[10]
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 value, which is the concentration of DEHA that reduces cell viability by 50%.
-
Figure 2: Workflow for the In Vitro Neutral Red Uptake Cytotoxicity Assay.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
This study is designed to provide information on the potential of DEHA to cause adverse effects on the pregnant female and the developing embryo and fetus.[3][11]
Protocol:
-
Animal Model: Use pregnant rats (e.g., Wistar or Sprague-Dawley) or rabbits.[12]
-
Dose Administration:
-
Administer DEHA daily by oral gavage to groups of pregnant females from the time of implantation to the day before cesarean section.[3]
-
Use at least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not mortality.
-
-
Maternal Observations:
-
Monitor the dams daily for clinical signs of toxicity.
-
Record maternal body weight at regular intervals during gestation.
-
-
Cesarean Section:
-
Perform a cesarean section on the day before the expected day of parturition.
-
Examine the uterus and its contents. Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
-
Fetal Examinations:
-
Determine the body weight and sex of each fetus.
-
Examine all fetuses for external abnormalities.
-
A proportion of the fetuses from each litter should be examined for visceral and skeletal abnormalities.
-
-
Data Analysis:
-
Analyze maternal and fetal data for statistically significant differences between the treated and control groups.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.
-
Genotoxicity Assessment
A battery of in vitro and, if necessary, in vivo tests should be conducted to assess the genotoxic potential of DEHA.[2]
Recommended In Vitro Tests:
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): To detect gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): To detect chromosomal damage.[13]
If positive results are obtained in the in vitro assays, an in vivo genotoxicity study, such as the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474) , should be considered to evaluate the genotoxic potential in a whole animal system.
Data Interpretation and Reporting
References
-
Di(2-ethylhexyl)adipate in Drinking-water - World Health Organization (WHO). (URL: [Link])
-
Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure - PubMed. (URL: [Link])
-
Technical Factsheet on DI (2-Ethylhexyl) Adipate - epa nepis. (URL: [Link])
-
Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed. (URL: [Link])
-
Full article: Toxicity Assessment of Industrial Chemicals and Airborne Contaminants: Transition from In Vivo to In Vitro Test Methods: A Review. (URL: [Link])
-
Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])
-
Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (URL: [Link])
-
OECD Test Guideline 432 - National Toxicology Program (NTP). (URL: [Link])
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (URL: [Link])
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Test No. 414: Prenatal Developmental Toxicity Study - OECD. (URL: [Link])
-
Test No. 414: Prenatal Developmental Toxicity Study - OECD. (URL: [Link])
-
Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD. (URL: [Link])
-
OECD Test Guideline 432 - National Toxicology Program (NTP). (URL: [Link])
-
OECD 414: Prenatal development toxicity study. (URL: [Link])
-
Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed. (URL: [Link])
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Genotoxicity | UKAAT. (URL: [Link])
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OECD 432 In Vitro 3T3 NRU Phototoxicity Test. (URL: [Link])
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Application Note: A Guide to the In Vitro Metabolism of Di(2-ethylhexyl) Adipate (DEHA)
Introduction
Di(2-ethylhexyl) adipate (DEHA) is a widely used plasticizer in food packaging materials, such as PVC films. Its potential for human exposure through migration into foodstuffs necessitates a thorough understanding of its metabolic fate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of DEHA. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reliable results.
Scientific Rationale: Choosing the Right In Vitro System
The primary goal of in vitro metabolism studies is to identify metabolic pathways, characterize the resulting metabolites, and determine the enzymes responsible for these transformations. For a compound like DEHA, a diester, the metabolic cascade is anticipated to involve two main phases: hydrolysis of the ester bonds and subsequent oxidation of the resulting monoester and alcohol.
Why Human Liver Microsomes?
Human liver microsomes are a subcellular fraction isolated from the endoplasmic reticulum of hepatocytes. They are a cost-effective and robust tool for early-stage metabolism studies for several key reasons[1][2]:
-
Enzyme-Rich Environment: Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and carboxylesterases (CES)[3][4].
-
Mechanistic Focus: This system is ideal for investigating Phase I reactions (hydrolysis and oxidation) without the complexities of cellular uptake and efflux or Phase II conjugation, allowing for a clear assessment of the initial metabolic steps[1][2].
-
High-Throughput Suitability: The ease of use and storage of microsomes makes them highly amenable to high-throughput screening of multiple compounds or conditions[5].
For DEHA, liver microsomes are particularly well-suited because they contain the two key enzyme classes required for its metabolism:
-
Carboxylesterases (CES): These enzymes are critical for the initial hydrolysis of the ester bonds in DEHA[6][7]. The human liver expresses high levels of CES, with the CES1 isoform being particularly abundant and responsible for the majority of hydrolytic activity[8][9].
-
Cytochrome P450s (CYPs): Following hydrolysis to mono-2-ethylhexyl adipate (MEHA), the exposed 2-ethylhexyl side chain is susceptible to oxidation. CYPs are the primary enzymes responsible for such oxidative reactions[3].
While more complex systems like hepatocytes offer a fuller complement of metabolic enzymes, including Phase II conjugation enzymes, microsomes provide a more direct and less convoluted system for specifically interrogating the initial hydrolytic and oxidative pathways of DEHA[10].
Metabolic Pathway of DEHA
In vitro studies using human liver microsomes have elucidated a clear, multi-step metabolic pathway for DEHA[11][12][13].
-
Initial Hydrolysis: DEHA first undergoes hydrolysis, catalyzed predominantly by carboxylesterases, at one of its two ester linkages. This reaction cleaves off one 2-ethylhexanol molecule and produces the primary, specific metabolite, mono-2-ethylhexyl adipate (MEHA) [11][14].
-
Secondary Hydrolysis: MEHA can be further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol. Adipic acid is considered a major, but non-specific, metabolite[11][13].
-
Oxidative Metabolism: Concurrently, the primary metabolite MEHA can undergo CYP-mediated oxidation on the 2-ethylhexyl side chain. This leads to the formation of more specific, downstream metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) [12][13].
The following diagram illustrates this metabolic cascade.
Caption: Metabolic pathway of DEHA in human liver microsomes.
Experimental Protocols
The following protocols provide a framework for investigating DEHA metabolism. It is crucial to include appropriate controls, such as incubations without the NADPH cofactor (to isolate hydrolytic activity) and incubations without microsomes (to control for non-enzymatic degradation).
Protocol 1: Metabolic Stability and Metabolite Identification of DEHA
This protocol is designed to determine the rate of disappearance of DEHA and to identify the primary metabolites formed.
Experimental Workflow Diagram
Caption: Experimental workflow for DEHA metabolite identification.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Di(2-ethylhexyl) adipate (DEHA)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system or 20 mM NADPH stock solution
-
Acetonitrile (ACN), ice-cold
-
LC-MS grade water and methanol
-
96-well plates or microcentrifuge tubes
Procedure:
-
Thaw Reagents: Slowly thaw pooled HLM, DEHA stock solution, and buffer on ice[15].
-
Prepare Incubation Mixture: On ice, prepare the master mix for the reactions. For a final volume of 200 µL per reaction, the components are outlined in the table below. Prepare enough master mix for all time points and controls.
| Component | Stock Conc. | Volume per 200 µL Reaction | Final Conc. |
| 100 mM Phosphate Buffer (pH 7.4) | 100 mM | 178 µL | ~89 mM |
| Human Liver Microsomes | 20 mg/mL | 5 µL | 0.5 mg/mL |
| DEHA in ACN or DMSO | 40 µM | 5 µL | 1 µM |
| NADPH Solution | 20 mM | 10 µL | 1 mM |
-
Pre-incubation: Add the buffer, microsomes, and DEHA solution to each well or tube. Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature[15].
-
Initiate Reaction: Start the metabolic reaction by adding 10 µL of the 20 mM NADPH solution[15][16]. For the "-NADPH" control, add an equivalent volume of buffer. The 0-minute time point sample should be quenched immediately after adding NADPH.
-
Incubation: Incubate the reactions at 37°C with gentle agitation. At designated time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction.
-
Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins[17].
-
Sample Processing: Vortex the samples and centrifuge at >3000 rpm for 10 minutes to pellet the precipitated protein[15][16].
-
Extraction: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis[15]. The sample may be evaporated and reconstituted in a suitable solvent to increase concentration if needed[18].
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining DEHA and to identify and quantify the formation of metabolites (MEHA, adipic acid, 5OH-MEHA, etc.)[19][20].
Protocol 2: Enzyme Kinetics (Determination of Km and Vmax)
This protocol determines the kinetic parameters for the formation of the primary metabolite, MEHA. This involves varying the concentration of the substrate (DEHA) and measuring the initial rate of MEHA formation.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Substrate Concentrations: Prepare a range of DEHA concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Initiate and Incubate: Initiate the reactions with NADPH as described above.
-
Determine Linear Range: Conduct preliminary experiments to determine an incubation time within the linear range of MEHA formation for the lowest and highest DEHA concentrations. This is critical for accurately measuring initial velocity.
-
Termination and Analysis: Terminate the reactions at the predetermined time point and process the samples for LC-MS/MS analysis as in Protocol 1.
-
Data Analysis: Plot the initial velocity (rate of MEHA formation) against the DEHA concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity)[21][22].
Protocol 3: Reaction Phenotyping using Chemical Inhibitors
This protocol helps to identify which major CYP450 isoforms are responsible for the oxidative metabolism of MEHA. It uses known selective inhibitors for different CYP enzymes.
Procedure:
-
Select Substrate: In this experiment, MEHA will be used as the substrate.
-
Prepare Incubation Mixtures: Set up incubation mixtures as described in Protocol 1, but replace DEHA with MEHA at a concentration near its Km (if determined) or a standard concentration (e.g., 1-5 µM).
-
Add Inhibitors: To separate reactions, add a selective chemical inhibitor for each major CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, etc.)[23]. Include a control reaction with no inhibitor.
-
Incubate and Analyze: Pre-incubate with the inhibitor for a defined period before initiating the reaction with NADPH. Incubate for a fixed time, terminate, and process the samples.
-
Data Analysis: Analyze the formation of oxidized metabolites (e.g., 5OH-MEHA) via LC-MS/MS. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in MEHA metabolism[23][24].
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Example Incubation Conditions
| Parameter | Condition | Rationale |
| Test System | Pooled Human Liver Microsomes | Rich source of Phase I enzymes (CYPs, CES)[3]. |
| Protein Concentration | 0.5 mg/mL | Standard concentration for metabolic stability assays[25][26]. |
| Substrate (DEHA) Conc. | 1 µM | Typically below Km to ensure first-order kinetics[25]. |
| Cofactor | 1 mM NADPH | Saturating concentration for CYP-mediated reactions[26][27]. |
| Buffer | 100 mM Phosphate, pH 7.4 | Mimics physiological pH[25]. |
| Incubation Temperature | 37°C | Physiological temperature for optimal enzyme activity[25]. |
| Incubation Time | 0 - 60 minutes | To establish a time-course of substrate depletion[25]. |
Table 2: Illustrative Enzyme Kinetic Parameters for DEHA Metabolism
| Parameter | Value (Illustrative) | Description |
| Km (for MEHA formation) | 15 µM | Michaelis constant; indicates substrate affinity. |
| Vmax (for MEHA formation) | 250 pmol/min/mg protein | Maximum reaction velocity at saturating substrate. |
| Intrinsic Clearance (Vmax/Km) | 16.7 µL/min/mg protein | Efficiency of the enzyme to metabolize the substrate. |
Conclusion
The in vitro metabolism of DEHA is a multi-step process initiated by carboxylesterase-mediated hydrolysis to MEHA, followed by further hydrolysis to adipic acid and CYP-catalyzed oxidation to hydroxylated and oxo-metabolites. Human liver microsomes serve as an excellent and reliable system to study these Phase I metabolic pathways. The protocols outlined in this application note provide a robust framework for characterizing the metabolic stability, identifying key metabolites, and elucidating the enzymatic pathways involved in DEHA biotransformation. These studies are fundamental for a comprehensive risk assessment of human exposure to this common plasticizer.
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Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]
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ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]
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Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734-1741. [Link]
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ResearchGate. (n.d.). (PDF) Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. [Link]
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Silva, M. J., Slakman, M., Reidy, J. A., Preau, J. L., & Calafat, A. M. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Chemical research in toxicology, 26(11), 1751–1760. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]
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Laizure, S. C., Parker, R. B., & Masten, S. V. (2013). Examination of the carboxylesterase phenotype in human liver. Journal of biochemical and molecular toxicology, 27(3), 159–167. [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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Di, L., & Umland, J. P. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug metabolism, 15(9), 899–907. [Link]
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Obach, R. S., & Walsky, R. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
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Ross, M. K., & Borazjani, A. (2007). Enzymatic activity of human carboxylesterases. Current protocols in toxicology, Chapter 4, Unit 4.24. [Link]
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Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. [Link]
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Silva, M. J., Slakman, M., Reidy, J. A., Preau, J. L., & Calafat, A. M. (2013). In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications. Chemical research in toxicology, 26(11), 1751–1760. [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]
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YouTube. (2023, February 24). Microsomal Protein Binding of Drugs. [Link]
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Jensen, M. O., Erichsen, K. D., & Thomsen, J. S. (2007). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Cell biology and toxicology, 23(5), 335–351. [Link]
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Cell Biolabs, Inc. (n.d.). NADP+/NADPH Assay Kit (Fluorometric). [Link]
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O'Brien, M. A., et al. (2006). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Assay and drug development technologies, 4(3), 287–300. [Link]
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Teav, T., et al. (2017). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Journal of visualized experiments : JoVE, (126), 55813. [Link]
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Cantelli-Forti, G., Hrelia, P., Paolini, M., & Bronzetti, G. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation research, 187(2), 79–85. [Link]
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Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75–80. [Link]
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ResearchGate. (n.d.). Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi[1]. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
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Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules (Basel, Switzerland), 29(3), 578. [Link]
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Duggleby, R. G. (1997). Calculation of Km and Vmax from Substrate Concentration Versus Time Plot. Journal of theoretical biology, 187(3), 327–333. [Link]
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ResearchGate. (n.d.). In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications | Request PDF. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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YouTube. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. [Link]
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ResearchGate. (2022, June 28). Sample preparation for metabolomic analysis in LCMS/MS. [Link]
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Wang, D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 19(12), 999–1008. [Link]
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International Journal of Science and Research Archive. (2024, March 18). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [Link]
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International Journal of Science and Research Archive. (n.d.). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [Link]
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University of Arizona. (2023, February 21). Lecture 13 Determination of Km and Vmax. [Link]
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Application Notes and Protocols: A Validated Method for the Extraction and Quantification of 2-Ethylhexyl Hydrogen Adipate from Soil Matrices
Abstract
This document provides a comprehensive, validated protocol for the extraction and quantification of 2-ethylhexyl hydrogen adipate (MEHA) from complex soil matrices. As a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA), the presence and concentration of MEHA in soil are of significant environmental and toxicological interest. The protocol detailed herein is designed for researchers, environmental scientists, and analytical chemists, offering a robust methodology that ensures high recovery, accuracy, and reproducibility. This guide is grounded in established principles of environmental analytical chemistry, primarily adapting the U.S. Environmental Protection Agency (EPA) methods for semi-volatile organic compounds (SVOCs) and incorporating advanced analytical techniques for sensitive and selective quantification. We will elucidate the rationale behind each procedural step, from sample preparation to the final analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS), ensuring a self-validating and scientifically sound workflow.
Introduction: The Scientific Imperative
This compound (MEHA) is a monoester metabolite of Di(2-ethylhexyl) adipate (DEHA), a common plasticizer used to impart flexibility to polymers such as polyvinyl chloride (PVC).[1][2] The widespread use of DEHA in consumer products, from food packaging to children's toys, has led to its ubiquitous presence in the environment.[1][2] Consequently, understanding the environmental fate and transport of DEHA and its metabolites is critical. MEHA, being more polar than its parent compound, may exhibit different mobility and bioavailability characteristics in soil, making its accurate quantification essential for comprehensive environmental risk assessments.
This protocol is predicated on the classification of MEHA and its parent compound as semi-volatile organic compounds (SVOCs), which are characterized by their relatively high molecular weights and boiling points.[3][4] The extraction of these compounds from solid matrices like soil presents a significant analytical challenge due to strong analyte-matrix interactions and the presence of co-extractive interferences.[5] The methodology presented here is designed to overcome these challenges by employing a classic and highly efficient extraction technique, Soxhlet extraction, followed by a robust analytical finish.
Analyte Profile and Method Selection Rationale
A thorough understanding of the target analyte's physicochemical properties is paramount in developing an effective extraction and analysis protocol.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H26O4 | [6] |
| Molecular Weight | 258.35 g/mol | [6] |
| Boiling Point | 370.3°C at 760 mmHg | [7] |
| Water Solubility | Insoluble | [7] |
| Appearance | Clear, thick, slightly yellow liquid | [6][7] |
| Reactivity | Reacts with strong oxidizing acids and caustic solutions | [6] |
The high boiling point and insolubility in water are key determinants in selecting an appropriate extraction solvent and method. The ester functional group also informs the choice of analytical technique.
Rationale for Method Selection
Several extraction techniques are available for SVOCs in soil, including Pressurized Liquid Extraction (PLE) as per EPA Method 3545A, Microwave-Assisted Extraction (MAE), and Soxhlet extraction as per EPA Method 3540C.[3][8][9] While PLE and MAE offer advantages in terms of speed and reduced solvent consumption, Soxhlet extraction remains a benchmark technique for its exhaustive extraction efficiency and robustness.[10][11] The continuous cycling of fresh, hot solvent over the sample in a Soxhlet apparatus ensures the thorough extraction of analytes, which is particularly beneficial for complex and heterogeneous soil matrices.[10][11]
For the analytical finish, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options for the analysis of adipate esters.[12][13] This protocol specifies GC-MS due to its excellent sensitivity, selectivity, and the extensive libraries of mass spectra available for compound identification. The analysis of similar phthalate and adipate esters by GC-MS is a well-established and validated approach.[14][15]
Comprehensive Extraction and Analysis Workflow
The following sections provide a detailed, step-by-step protocol for the entire analytical process, from sample handling to data acquisition.
Required Materials and Reagents
-
Glassware: Soxhlet extraction apparatus (500 mL round-bottom flask, extractor, condenser), beakers, graduated cylinders, volumetric flasks, Pasteur pipettes, vials with PTFE-lined caps.
-
Equipment: Analytical balance, heating mantle, rotary evaporator, nitrogen evaporation system, gas chromatograph with a mass selective detector (GC-MS).
-
Chemicals and Reagents:
-
This compound analytical standard
-
Hexane (pesticide residue grade or equivalent)
-
Dichloromethane (pesticide residue grade or equivalent)
-
Acetone (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Internal standard (e.g., Phenanthrene-d10)
-
Surrogate standard (e.g., Terphenyl-d14)
-
Step-by-Step Extraction Protocol: Modified EPA Method 3540C
This protocol is adapted from the U.S. EPA Method 3540C for Soxhlet extraction.[16]
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Determine the percent moisture of a separate aliquot of the soil sample by drying at 105°C overnight. This is crucial for reporting results on a dry weight basis.
-
Weigh approximately 20 g of the homogenized, dry soil sample into a beaker.
-
-
Spiking and Mixing:
-
Spike the sample with a known amount of surrogate standard to monitor the efficiency of the extraction process.
-
For quality control, a separate matrix spike sample should be prepared by adding a known amount of this compound analytical standard.
-
Thoroughly mix the soil sample with an equal amount (approximately 20 g) of anhydrous sodium sulfate. This step is critical for drying the sample and preventing clumping, which ensures efficient solvent percolation.[16]
-
-
Soxhlet Extraction:
-
Place the soil-sodium sulfate mixture into a cellulose extraction thimble.[10]
-
Position the thimble inside the Soxhlet extractor.
-
Add 300 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and begin heating the solvent to a gentle reflux.[11] The temperature should be set to maintain a consistent cycle rate of 4-6 cycles per hour.[16]
-
Continue the extraction for a minimum of 16-24 hours.[16]
-
-
Extract Concentration:
-
After the extraction is complete, allow the apparatus to cool.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[17]
-
-
Solvent Exchange (if necessary):
-
If the final analysis requires a different solvent, carefully exchange the solvent during the final nitrogen evaporation step by adding the desired solvent and continuing the evaporation until the original solvent is removed.
-
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Extraction of Semi-Volatile Organic Compounds from Soil [cem.com]
- 5. Bot Verification [merel.si]
- 6. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 4337-65-9,this compound | lookchem [lookchem.com]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
- 10. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 11. organomation.com [organomation.com]
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- 13. mdpi.com [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. accustandard.com [accustandard.com]
- 16. epa.gov [epa.gov]
- 17. swrcb.ca.gov [swrcb.ca.gov]
2-Ethylhexyl hydrogen adipate as a biomarker of di(2-ethylhexyl) adipate exposure.
Application Note & Protocol
Topic: 2-Ethylhexyl Hydrogen Adipate (MEHA) as a Biomarker of Di(2-ethylhexyl) Adipate (DEHA) Exposure: A Guide to Biomonitoring and Analysis
Audience: Researchers, scientists, and drug development professionals.
Part 1: Application Note - The Scientific Basis for DEHA Biomonitoring
Introduction: The Need to Quantify DEHA Exposure
Di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is a widely used plasticizer valued for its ability to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It serves as a common alternative to ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have faced restrictions due to concerns over reproductive and endocrine-disrupting effects.[1] The primary route of human exposure to DEHA is through the diet, resulting from its migration from PVC food packaging films into foodstuffs, especially those with high-fat content.[2][3] Given its widespread use, accurate assessment of human exposure is critical for toxicological risk assessment.
Biomonitoring, which involves measuring a chemical or its metabolites in biological samples like urine, offers an integrated measure of exposure from all sources. For DEHA, exposure assessment hinges on the identification and quantification of specific and sensitive urinary biomarkers. While DEHA is metabolized to several compounds, its primary monoester metabolite, this compound (MEHA), has been identified as a key specific biomarker.[3][4] This document provides a comprehensive guide to the scientific principles underpinning the use of DEHA metabolites as biomarkers and a detailed protocol for their analysis.
The "Why": Understanding DEHA Metabolism and Toxicokinetics
To select and validate a biomarker, one must understand its metabolic origin and kinetic profile. The choice of MEHA and its downstream metabolites is grounded in the well-characterized biotransformation of DEHA in the human body.
Metabolic Pathway: Upon ingestion, DEHA is rapidly hydrolyzed by esterases, primarily in the gut and liver, cleaving one of its two ethylhexyl side chains to form mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[5][6] MEHA is a specific metabolite, as its presence directly indicates exposure to DEHA. MEHA can then undergo further phase I oxidation on the remaining ethylhexyl chain to form several oxidized metabolites.[4] The most prominent of these are:
-
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)
-
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)
The parent compound, DEHA, can also be metabolized to adipic acid, a non-specific metabolite that is also formed endogenously and is a permitted food additive, precluding its use as a reliable biomarker for DEHA exposure.[3][8]
Caption: Metabolic pathway of DEHA in humans.
Toxicokinetics and Biomarker Selection: DEHA is rapidly absorbed and metabolized. Studies in human volunteers show that after a single oral dose, the parent DEHA is not detected in plasma.[9] The metabolites are excreted quickly in urine, primarily within the first 24 hours.[7] This rapid elimination means that urinary metabolites are excellent biomarkers for recent exposure (within the last 24-48 hours).
While MEHA is a direct hydrolysis product, recent studies have demonstrated that the oxidized metabolite 5cx-MEPA is the most abundant and frequently detected specific urinary metabolite, making it a more sensitive biomarker for assessing low-level exposure in the general population.[7][10] MEHA, 5OH-MEHA, and 5oxo-MEHA are also specific but are often found at lower concentrations.[4][7] Therefore, a robust biomonitoring strategy should ideally target a panel of these specific metabolites, particularly 5cx-MEPA, to achieve the highest sensitivity.
Analytical Gold Standard: LC-MS/MS
The quantification of DEHA metabolites in urine requires a highly sensitive and specific analytical technique due to the low concentrations typically present. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this application.[11][12]
-
Chromatography (LC): The liquid chromatography system separates the target metabolites from thousands of other endogenous compounds in the urine matrix, preventing interference.
-
Mass Spectrometry (MS/MS): The tandem mass spectrometer provides two layers of specificity. The first mass analyzer selects the unique mass of the target metabolite (precursor ion), and the second analyzes the characteristic fragment ions produced after collision-induced dissociation, ensuring unequivocal identification and quantification.
For accurate quantification, the protocol must include two critical steps:
-
Enzymatic Hydrolysis: In the body, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion.[13] Treatment of the urine sample with β-glucuronidase is necessary to cleave these conjugates and measure the total concentration of each metabolite.
-
Isotope Dilution: Adding a known quantity of a stable, isotopically labeled version of each analyte (e.g., ¹³C₆-MEHA) to every sample at the beginning of the workflow acts as an internal standard. This standard corrects for any analyte loss during sample preparation or variations in instrument response, ensuring the highest level of accuracy and precision.[11]
Part 2: Protocol - Quantification of DEHA Metabolites in Human Urine
Scope
This protocol details an online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (online-SPE-HPLC-MS/MS) method for the quantitative analysis of MEHA, 5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA in human urine.
Materials and Reagents
-
Standards: Analytical standards (native and stable isotope-labeled) for MEHA, 5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA.
-
Enzyme: β-glucuronidase from E. coli (Type IX-A or similar).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Buffers: Ammonium acetate.
-
Labware: Polypropylene autosampler vials, microcentrifuge tubes, and pipette tips. Avoid using PVC materials to prevent contamination.
Instrumentation
-
Online SPE System: Equipped with a suitable trap column (e.g., turbulent flow chromatography).
-
HPLC System: A binary or quaternary pump system capable of delivering accurate gradients.
-
Analytical Column: A reverse-phase column suitable for polar analytes (e.g., Phenyl-Hexyl or Biphenyl, ~2.1 x 100 mm, <3 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
Experimental Workflow
Caption: Urine sample preparation and analysis workflow.
Step-by-Step Procedure
1. Standard and QC Preparation:
-
Prepare a stock solution of the native analytes in methanol.
-
Generate a series of calibration standards (e.g., 0.05 to 50 µg/L) by spiking the stock solution into a pooled urine matrix.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standards in methanol.
2. Sample Preparation:
-
Thaw urine samples to room temperature and vortex thoroughly.
-
Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 50 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution.
-
Vortex gently and incubate at 37°C for 2 hours to achieve complete deconjugation.
-
After incubation, add 200 µL of methanol to precipitate proteins and stop the reaction.
-
Vortex and centrifuge at >10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Online-SPE: Use a high flow rate of aqueous mobile phase to load the sample onto the trap column, washing away salts and polar interferences. The analytes are then eluted onto the analytical column using the LC gradient.
-
LC Separation: Employ a gradient elution.
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient: A typical gradient might run from 5% B to 95% B over 8-10 minutes.
-
-
MS/MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Optimize MRM transitions and collision energies for each analyte and internal standard.
Table 1: Example LC-MS/MS Parameters for DEHA Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| MEHA | 257.2 | 113.1 | 50 |
| 5OH-MEHA | 273.2 | 113.1 | 50 |
| 5oxo-MEHA | 271.2 | 113.1 | 50 |
| 5cx-MEPA | 287.2 | 113.1 | 50 |
| ¹³C₆-MEHA (IS) | 263.2 | 118.1 | 50 |
Note: Specific m/z values should be optimized for the instrument used.
4. Data Analysis and Quality Control:
-
Integrate the peak areas for each native analyte and its corresponding internal standard.
-
Calculate the response ratio (Native Area / IS Area).
-
Generate a linear calibration curve by plotting the response ratio against the concentration of the standards.
-
Determine the concentration of analytes in the unknown samples using the regression equation from the calibration curve.
-
For spot urine samples, analyze creatinine concentration and report results as µg of analyte per gram of creatinine (µg/g creatinine) to normalize for urine dilution.
-
The analysis run is considered valid if the QC samples are within ±20% of their nominal value.
Part 3: Data Interpretation & Field Insights
Quantitative Summary of Key DEHA Biomarkers
Understanding the relative excretion and kinetics of each metabolite is crucial for interpreting biomonitoring data.
Table 2: Toxicokinetic Properties of Specific DEHA Metabolites in Humans
| Metabolite | Urinary Excretion Fraction (FUE) (%) | Elimination Half-Life (t1/2) (hours) | Key Insight |
| 5cx-MEPA | ~0.20% | 2.1 - 3.8 | Most abundant specific metabolite; best for low-level exposure.[7] |
| 5OH-MEHA | ~0.07% | ~2-4 | Secondary metabolite, useful for confirming exposure. |
| 5oxo-MEHA | ~0.05% | ~2-4 | Minor metabolite, often detected with 5OH-MEHA. |
| MEHA | Minor (<0.1%) | Not well-defined | Direct hydrolytic product, but less abundant than oxidized forms.[4] |
*Values are approximate and based on single oral dose studies in volunteers.[7]
Concluding Remarks for the Senior Scientist
The selection of this compound (MEHA) as a biomarker for di(2-ethylhexyl) adipate (DEHA) exposure is scientifically sound due to its metabolic specificity. However, field experience and recent research compel a more nuanced approach.
-
Expertise-Driven Biomarker Selection: While MEHA is a direct metabolite, its low urinary concentration can limit its utility for assessing background exposure in the general population.[4] The data clearly indicate that mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) is the superior biomarker in terms of sensitivity and detection frequency.[7][11] Therefore, for population-level studies or assessments of low exposure scenarios, 5cx-MEPA should be the primary target analyte. MEHA and other oxidized metabolites serve as excellent confirmatory biomarkers.
-
Self-Validating Protocols: The described LC-MS/MS method with isotope dilution is inherently self-validating. The use of internal standards for each analyte ensures that the complex urinary matrix does not compromise quantitative accuracy. Adherence to strict quality control, including the analysis of blanks, calibrators, and QC samples with each batch, guarantees the trustworthiness and reproducibility of the generated data.
-
Authoritative Grounding: This methodology is built upon foundational studies that have elucidated the metabolism of DEHA and developed robust analytical techniques for human biomonitoring.[1][7][11] By applying these validated principles and protocols, researchers can confidently generate high-quality data to inform exposure science, epidemiology, and regulatory decision-making.
References
-
Hays, S. M., et al. (2022). Development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) using in silico, in vitro and human biomonitoring data. Frontiers in Toxicology. Available at: [Link]
-
CPSC Staff Statement. (2018). Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA). U.S. Consumer Product Safety Commission. Available at: [Link]
-
Silva, M. J., et al. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. PubMed. Available at: [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) Adipate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Available at: [Link]
-
Silva, M. J., et al. (2013). In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications. ResearchGate. Available at: [Link]
-
Loftus, N. H., et al. (1993). Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl)adipate (DEHA) in humans. PubMed. Available at: [Link]
-
Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. PubMed. Available at: [Link]
-
Nehring, A., et al. (2020). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose. PubMed. Available at: [Link]
-
Gaudreau, E., et al. (2012). Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi. ResearchGate. Available at: [Link]
-
Takahashi, T., et al. (1981). Elimination, distribution and metabolism of di-(2-ethylhexyl)adipate (DEHA) in rats. PubMed. Available at: [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. NCBI Bookshelf. Available at: [Link]
-
Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. ResearchGate. Available at: [Link]
-
World Health Organization. (2003). Di(2-ethylhexyl)adipate in Drinking-water. WHO. Available at: [Link]
-
Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available at: [Link]
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- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
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- 6. cdn.who.int [cdn.who.int]
- 7. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination, distribution and metabolism of di-(2-ethylhexyl)adipate (DEHA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bio-activity Profiling of 2-Ethylhexyl Hydrogen Adipate Derivatives
Introduction: The Rationale for Investigating Adipate Monoesters
Adipate esters are a class of compounds extensively used as plasticizers, solvents, and lubricants. While di-esters of adipic acid, such as di(2-ethylhexyl) adipate (DEHA), have been the subject of numerous studies, their mono-ester counterparts have received comparatively less attention. Mono-esters, such as 2-ethylhexyl hydrogen adipate, possess a unique bifunctional nature, with both an ester and a carboxylic acid moiety. This characteristic not only influences their physicochemical properties but also presents a reactive handle for the synthesis of a diverse range of derivatives.
From a toxicological perspective, the mono-esters of some dicarboxylic acids, such as mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of di(2-ethylhexyl) phthalate (DEHP), have been shown to be the more biologically active species, exhibiting endocrine-disrupting effects and other toxicities.[1][2] The structural similarity between adipates and phthalates raises the pertinent question of the biological activity of adipate mono-esters. Therefore, the synthesis and subsequent biological evaluation of this compound and its derivatives are of significant interest to researchers in toxicology, drug development, and materials science.
This application note provides a comprehensive guide for the synthesis of this compound and its derivatives, followed by detailed protocols for a panel of in vitro bioassays to assess their potential cytotoxicity, genotoxicity, and endocrine-disrupting properties.
Part 1: Synthesis and Derivatization
The synthetic strategy involves a two-step process: first, the selective mono-esterification of adipic acid, followed by the derivatization of the remaining carboxylic acid group.
Synthesis of this compound (Parent Compound)
The selective synthesis of a mono-ester of a dicarboxylic acid can be challenging, as the reaction can readily proceed to form the di-ester. To favor the formation of the mono-ester, we will utilize a method involving the reaction of adipic anhydride with 2-ethylhexanol. This approach ensures a 1:1 stoichiometry and generally provides good yields of the desired mono-ester.[3]
Reaction Scheme:
Protocol 1: Synthesis of this compound
-
Preparation of Adipic Anhydride:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add adipic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Allow the reaction to cool to room temperature. The adipic anhydride will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Mono-esterification:
-
In a separate round-bottom flask, dissolve the prepared adipic anhydride (1 equivalent) in anhydrous toluene.
-
Add 2-ethylhexanol (1 equivalent) to the solution.
-
Add a catalytic amount of sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Derivatization of this compound
The free carboxylic acid group of this compound serves as a versatile point for derivatization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies. Here, we present protocols for the synthesis of amide and ester derivatives.
Protocol 2: Synthesis of Amide Derivatives
-
To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography.[4][5]
Protocol 3: Synthesis of Ester Derivatives
-
To a solution of this compound (1 equivalent) and the desired alcohol (1.5 equivalents) in an anhydrous solvent like DCM, add a catalytic amount of DMAP.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester derivative by column chromatography.[6][7]
Characterization of Synthesized Compounds
Thorough characterization of the synthesized parent compound and its derivatives is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Table 1: Predicted and Reference Spectroscopic Data for Adipate Esters
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | IR (cm⁻¹) |
| This compound (Predicted) | ~11-12 (br s, 1H, COOH), 4.0-4.1 (m, 2H, OCH₂), 2.2-2.4 (m, 4H, CH₂COOH & CH₂COO), 1.5-1.7 (m, 3H), 1.2-1.4 (m, 8H), 0.8-0.9 (m, 6H) | ~178 (COOH), ~173 (COO), ~67 (OCH₂), ~38-40 (CH), ~33-34 (CH₂), ~29-30 (CH₂), ~24-25 (CH₂), ~23 (CH₂), ~14 (CH₃), ~11 (CH₃) | [M-H]⁻: 257.17 | ~3300-2500 (br, O-H), ~1735 (C=O, ester), ~1710 (C=O, acid) |
| Di(2-ethylhexyl) Adipate (Reference) [8][9] | 4.01 (d, 4H), 2.28 (t, 4H), 1.63 (m, 4H), 1.55 (m, 2H), 1.30 (m, 16H), 0.89 (t, 12H) | 173.3, 67.2, 38.8, 34.1, 30.4, 28.9, 24.8, 23.8, 23.0, 14.0, 11.0 | [M+H]⁺: 371.3 | 2960, 2930, 2860, 1735, 1460, 1380, 1170 |
Part 2: Bioassay Protocols
A tiered approach is recommended for the biological evaluation of the synthesized compounds, starting with assessments of general cytotoxicity, followed by more specific assays for genotoxicity and endocrine disruption.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration range at which the compounds exert toxic effects on cells, which is essential for designing subsequent, more specific bioassays. We will describe two common colorimetric assays: the MTT assay, which measures mitochondrial activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.
Protocol 4: MTT Cell Viability Assay [8][10][11][12][13]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 5: Neutral Red Uptake (NRU) Cytotoxicity Assay [3][5][6][14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red (50 µg/mL) to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Genotoxicity Assay
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result in the Ames test suggests that the compound can cause DNA mutations and may be a carcinogen.[4][16][17][18][19]
Protocol 6: Ames Test (Spot Test) [4][16][17][18][19]
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions), with and without metabolic activation (S9 mix).
-
Preparation: Prepare a top agar containing a trace amount of histidine and biotin, and the bacterial culture.
-
Plating: Pour the top agar onto minimal glucose agar plates.
-
Compound Application: Place a small filter paper disc soaked with the test compound in the center of the plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: A positive result is indicated by a significant increase in the number of revertant colonies around the disc compared to the negative control.
Endocrine Disruption Assays
Given the known endocrine-disrupting effects of some plasticizers, it is crucial to evaluate the potential of this compound derivatives to interfere with hormone signaling pathways.
These assays determine if a compound can bind to and activate or inhibit the estrogen receptor (ER) or androgen receptor (AR), leading to changes in gene expression. OECD test guidelines provide standardized protocols for these assays.[4][5][6][7][14][15][16][17][19][20][21][22]
Protocol 7: Estrogen Receptor (ER) Transactivation Assay (based on OECD TG 455) [5][6][7][14][16][20][21]
-
Cell Line: Use a stably transfected cell line expressing the human ERα and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (e.g., HeLa-9903 or BG1Luc4E2).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and, after 24 hours, expose them to a range of concentrations of the test compound. Include 17β-estradiol as a positive control and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A compound is considered an ER agonist if it induces a concentration-dependent increase in luciferase activity.
Protocol 8: Androgen Receptor (AR) Transactivation Assay (based on OECD TG 458) [4][15][22]
-
Cell Line: Use a stably transfected cell line expressing the human AR and a reporter gene (e.g., AR-EcoScreen™ or AR-CALUX®).
-
Agonist Mode: Follow a similar procedure to the ER transactivation assay, using a known AR agonist like dihydrotestosterone (DHT) as a positive control.
-
Antagonist Mode: Co-expose the cells to a fixed concentration of DHT and varying concentrations of the test compound.
-
Data Analysis: A compound is an AR agonist if it induces reporter gene activity. It is an antagonist if it inhibits DHT-induced reporter gene activity.
Some plasticizer metabolites have been shown to be ligands for PPARγ, a nuclear receptor involved in adipogenesis and lipid metabolism.[23][24] Activation of PPARγ can be an indicator of potential metabolic disruption.
Protocol 9: PPARγ Ligand Binding Assay (Fluorescence Polarization) [25]
-
Principle: This assay is based on the competition between the test compound and a fluorescently labeled PPARγ ligand for binding to the PPARγ ligand-binding domain (LBD).
-
Reagents: Human PPARγ LBD, a fluorescent PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compounds.
-
Procedure: In a microplate, incubate the PPARγ LBD with the fluorescent ligand in the presence of increasing concentrations of the test compound.
-
Measurement: Measure the fluorescence polarization (FP) of the samples.
-
Data Analysis: A decrease in FP indicates that the test compound is competing with the fluorescent ligand for binding to PPARγ. The IC₅₀ value can be calculated to determine the binding affinity.
Visualization of Workflows
Synthesis and Derivatization Workflow
Caption: Workflow for the synthesis of the parent compound and its derivatives.
Bioassay Screening Cascade
Caption: Tiered screening approach for the bio-activity profiling of synthesized compounds.
Conclusion
This application note provides a robust framework for the synthesis and biological evaluation of this compound and its derivatives. The detailed protocols and the rationale behind the chosen assays will enable researchers to generate reliable and relevant data on the potential bio-activity of this class of compounds. The insights gained from such studies will be invaluable for the development of safer materials and for a more comprehensive understanding of the structure-activity relationships of adipate esters.
References
-
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research/environmental mutagenesis and related subjects, 31(6), 347–364. [Link]
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Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687-6695. [Link]
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Google Patents. (2012). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
-
OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173–215. [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
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Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Environmental Working Group. (n.d.). Mono(2-ethylhexyl) adipate. Human Toxome Project. [Link]
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ResearchGate. (n.d.). Chemical characterization of Di-(2-ethylhexyl) phthalate. [Link]
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PubChem. (n.d.). Bis(2-ethylhexyl) adipate. [Link]
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U.S. Environmental Protection Agency. (1981). Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. [Link]
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ResearchGate. (n.d.). Endocrine disrupting chemicals affect the adipogenic differentiation of mesenchymal stem cells in distinct ontogenetic windows. [Link]
-
Vikhareva, I. N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]
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Semantic Scholar. (n.d.). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. [Link]
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SpectraBase. (n.d.). Adipic acid di(2-ethylhexyl) ester - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. (n.d.). Mono(2-ethylhexyl) adipate. [Link]
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CSUN. (n.d.). Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA. [Link]
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. [Link]
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IARC Publications. (1999). Di(2-ethylhexyl) adipate. Some Industrial Chemicals. [Link]
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Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Journal of Chemical Education. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. [Link]
-
Wang, W., et al. (2012). Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles. Biology of Reproduction, 87(6), 149. [Link]
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Frontiers in Chemistry. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. [Link]
-
Haz-Map. (n.d.). Mono(2-ethylhexyl) adipate. [Link]
-
MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]
-
Endocrine Society. (2009). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. [Link]
-
Stapleton, H. M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(10), 1042-1048. [Link]
-
ResearchGate. (n.d.). In Vitro Toxicity of Stearoyl-poly(glycerol adipate) Nanoparticles. [Link]
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Feige, J. N., et al. (2007). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Biological Chemistry, 282(48), 34883-34891. [Link]
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NIST WebBook. (n.d.). Hexanedioic acid, bis(2-ethylhexyl) ester. [Link]
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mzCloud. (n.d.). Bis 2 ethylhexyl adipate. [Link]
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PubMed. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. [Link]
-
PubMed. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Ethylhexyl Adipate (DEHA) Analysis
Welcome to the technical support center for the analysis of di(2-ethylhexyl) adipate (DEHA). This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in accurately quantifying DEHA in complex sample types. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your method development and troubleshooting efforts.
DEHA is a common plasticizer used as a substitute for some ortho-phthalates in consumer products, particularly in food contact materials like PVC cling film[1][2]. Its potential for migration into foodstuffs and subsequent human exposure necessitates robust and accurate analytical methods for its quantification[3][4]. However, analyzing DEHA, especially at trace levels, is frequently complicated by matrix effects, which can severely compromise the accuracy and reliability of results.[5][6]
This guide provides a series of frequently asked questions and in-depth troubleshooting scenarios to help you identify, understand, and overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in the context of DEHA analysis?
A: In analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (DEHA). Matrix effects are the alteration of the analytical signal of DEHA—either suppression or enhancement—caused by these co-extracted components.[6][7] This interference occurs during the analysis itself, for instance, within the ion source of a mass spectrometer, and is distinct from analyte loss during sample preparation.[8] The consequence is an underestimation (suppression) or overestimation (enhancement) of the true DEHA concentration, leading to inaccurate results.
Q2: My analysis is by Mass Spectrometry (LC-MS or GC-MS). How do matrix components interfere?
A: The mechanisms of interference differ between LC-MS and GC-MS:
-
In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI), matrix effects are primarily an ionization efficiency issue.[5] Co-eluting matrix components can compete with DEHA for ionization in the ESI source. This competition can reduce the number of DEHA ions that are formed and enter the mass spectrometer, a phenomenon known as ion suppression . Less commonly, some matrix components can facilitate the ionization of DEHA, leading to ion enhancement .[5][8]
-
In Gas Chromatography-Mass Spectrometry (GC-MS) , the most common phenomenon is matrix-induced signal enhancement .[6][9] This occurs when non-volatile matrix components accumulate in the hot GC inlet. These residues can mask active sites where analytes like DEHA might otherwise adsorb or thermally degrade. By protecting the analyte, the matrix allows more of it to transfer to the GC column and detector, resulting in a larger, enhanced signal compared to a clean solvent standard.[6][9]
Q3: What are the most common sources of matrix effects when analyzing for DEHA?
A: The sources are highly dependent on the sample type. For DEHA, common problematic matrices include:
-
Food Samples: Fats, oils, lipids, and complex carbohydrates are major sources of interference, especially in fatty foods like cheese, meats, and baked goods where DEHA migration from packaging is a concern.[3]
-
Biological Samples (Urine, Plasma): Endogenous compounds such as salts, proteins, lipids, and metabolites can cause significant matrix effects.[2][10]
-
Environmental Samples (Water, Soil): Humic acids, fulvic acids, and other complex organic matter can interfere with the analysis.[6][11]
-
Consumer Products: Other additives, polymers, and dyes within the product formulation can co-extract with DEHA.
Q4: How can I perform a quick check to see if my DEHA analysis is affected by matrix effects?
A: A straightforward method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a curve prepared in a blank matrix extract (a sample known to be free of DEHA).
-
Prepare a set of calibration standards for DEHA in a clean solvent (e.g., methanol, acetonitrile).
-
Obtain a representative "blank" sample of your matrix (e.g., a food sample known not to be wrapped in PVC film).
-
Process this blank matrix using your standard sample preparation procedure.
-
Spike the resulting blank matrix extract with DEHA at the same concentration levels as your solvent standards to create matrix-matched calibrants.
-
Analyze both sets of standards. If the slopes of the two calibration curves differ significantly (typically by more than 15-20%), it is a strong indication that matrix effects are present.[10][12] A lower slope in the matrix-matched curve indicates signal suppression, while a higher slope indicates enhancement.
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you might encounter during your analysis.
Problem: Inaccurate Quantification - Signal Suppression/Enhancement
Q: I've confirmed a significant matrix effect in my LC-MS/MS analysis of DEHA from a food sample. My results are not reliable. What are my options to correct this?
A: When facing confirmed matrix effects, the goal is to either remove the interfering components, or to compensate for their effect. Here is a logical progression of strategies to employ:
Strategy 1: Improve Sample Cleanup
The most effective way to eliminate matrix effects is to remove the interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. For DEHA, a lipophilic compound, a reverse-phase sorbent like C18 is often effective for aqueous samples.[13][14] For extracts in organic solvents, a normal-phase sorbent (like silica or Florisil) can be used to retain polar interferences while allowing DEHA to elute.
-
Dispersive SPE (dSPE): Often used in QuEChERS-style methods, dSPE involves adding sorbents directly to the sample extract to remove specific interferences. For fatty matrices, sorbents like C18 or Z-Sep can be used to bind lipids.
-
Size Exclusion Chromatography (SEC): For high-fat samples, SEC can be used to separate the smaller DEHA molecules from large lipid molecules.[15]
Strategy 2: Dilute the Sample
If sensitivity is not a limiting factor, simply diluting the final extract can be a very effective strategy.[7][16] Dilution reduces the concentration of both the analyte (DEHA) and the interfering matrix components. Often, a 5-fold or 10-fold dilution is sufficient to minimize matrix effects to an acceptable level.[7] The trade-off is a potential loss in sensitivity, so this is most suitable when DEHA concentrations are well above the instrument's limit of quantification.
Strategy 3: Implement a Compensation Strategy
If you cannot sufficiently clean up or dilute the sample, you must compensate for the matrix effect during quantification.
-
Matrix-Matched Calibration: This is the most common compensation technique. It involves preparing your calibration standards in a blank matrix extract, as described in FAQ Q4. This ensures that your standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[8][12] The primary challenge is obtaining a truly blank matrix that is free of DEHA.
-
Use of an Internal Standard (IS): An ideal internal standard is a compound that is chemically very similar to the analyte and behaves identically during sample preparation and analysis, but is distinguishable by the detector.
-
Best Choice - Stable Isotope-Labeled (SIL) DEHA: A deuterated or ¹³C-labeled version of DEHA is the gold standard. It co-elutes with DEHA and experiences the same ionization suppression or enhancement. Because the mass spectrometer can distinguish it from the native DEHA, the ratio of the analyte signal to the IS signal remains constant, correcting for the matrix effect.[17]
-
Alternative - Structural Analog: If a SIL-IS is unavailable, a close structural analog can be used, but its effectiveness must be carefully validated to ensure it truly mimics the behavior of DEHA in the matrix.
-
The following flowchart can help guide your decision-making process for diagnosing and mitigating these effects.
Caption: Troubleshooting workflow for matrix effects in DEHA analysis.
Problem: Choosing the Right Calibration Method
Q: I am developing a new method for DEHA in a complex matrix. Should I use external solvent calibration, matrix-matched calibration, or standard addition?
A: The choice of calibration strategy is critical for accuracy and depends on the complexity of your matrix and its variability.
-
External Calibration (in Solvent): This is the simplest method but should ONLY be used when you have demonstrated the absence of matrix effects.[6] It is suitable for very clean samples.
-
Matrix-Matched Calibration: This is the preferred method when a representative blank matrix is available and the matrix composition is consistent across different samples.[8] Its main limitation is the difficulty in finding a truly DEHA-free blank, especially given the ubiquity of plasticizers.
-
Standard Addition: This method is powerful when a blank matrix is unavailable or when the matrix composition varies significantly from sample to sample. It involves splitting a single sample into several aliquots and spiking each with a known, increasing amount of DEHA standard. By extrapolating the linear regression of the response back to a zero response, the endogenous concentration in the unspiked sample can be determined. While highly accurate, it is labor-intensive as each sample requires its own calibration curve.[16]
The diagram below outlines a decision process for selecting the appropriate calibration strategy.
Caption: Decision tree for selecting the optimal calibration strategy.
Quantitative Data & Recommended Parameters
For successful analysis, careful optimization of both sample preparation and instrumental parameters is key.
Table 1: Comparison of Sample Preparation Techniques for DEHA in Fatty Matrices
| Technique | Principle | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitioning of DEHA between two immiscible liquid phases (e.g., hexane and acetonitrile). | Simple, inexpensive equipment. | Can be labor-intensive, uses large solvent volumes, may form emulsions. |
| Solid-Phase Extraction (SPE) | DEHA is retained on a solid sorbent while interferences are washed away. | High selectivity, good concentration factor, can be automated. | Higher cost per sample, requires method development.[18][19] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size; large lipid molecules elute before smaller DEHA molecules. | Excellent for removing high molecular weight interferences like lipids. | Requires dedicated SEC system, can be time-consuming.[15] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step followed by dSPE cleanup. | Fast, high throughput, uses minimal solvent. | May require optimization of dSPE sorbents for specific matrices.[12] |
Table 2: Typical Starting Parameters for DEHA Instrumental Analysis
| Parameter | GC-MS Recommendation | LC-MS/MS Recommendation |
| Column | (5% phenyl)-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | C18 reverse-phase, 50-100 mm x 2.1 mm, <3 µm particle size |
| Injection Mode | Splitless | Full loop or partial loop |
| Inlet Temp | 250-280 °C | N/A |
| Oven Program | Start at 80°C, ramp to 300°C | Isocratic or gradient elution |
| Mobile Phase | N/A | A: Water + 0.1% Formic Acid, B: Acetonitrile or Methanol |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | Select characteristic fragment ions, e.g., m/z 112, 129, 171 | Precursor > Product Ion (e.g., monitor metabolites like MEHA, 5OH-MEHA, 5cx-MEPA for biomonitoring)[1][2] |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a step-by-step method to quantify the extent of matrix effects in your analysis.
-
Prepare Solutions:
-
Solution A (Analyte in Solvent): Prepare a standard of DEHA in the final elution solvent of your sample prep method (e.g., acetonitrile) at a concentration representative of the middle of your calibration range.
-
Solution B (Matrix Spike): Obtain a blank matrix sample. Process it through your entire sample preparation procedure. Spike the final, clean extract with the same DEHA standard to achieve the exact same final concentration as Solution A.
-
Solution C (Blank Matrix): Use the unspiked, processed blank matrix extract.
-
-
Analysis:
-
Inject Solution C to confirm it is blank and free from interferences at the retention time of DEHA.
-
Inject Solutions A and B multiple times (n=3-5) to get a precise measurement of the peak area.
-
-
Calculation:
-
Calculate the average peak area for Solution A (Area_solvent) and Solution B (Area_matrix).
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = ((Area_matrix / Area_solvent) - 1) * 100
-
-
Interpretation:
-
Result near 0%: Negligible matrix effect.
-
Negative result (e.g., -50%): Indicates signal suppression.
-
Positive result (e.g., +50%): Indicates signal enhancement.
-
An absolute value >20% is generally considered significant and requires mitigation.[10]
-
Protocol 2: SPE Cleanup of DEHA from a Fatty Food Simulant (Olive Oil)
This protocol is a starting point for developing a robust cleanup method for DEHA that has migrated into a fatty matrix.
-
Sample Preparation:
-
Accurately weigh ~0.5 g of the olive oil sample containing migrated DEHA into a vial.
-
Dissolve the oil in 5 mL of hexane. This will serve as the loading solution.
-
-
SPE Cartridge Conditioning:
-
Use a silica-based normal phase SPE cartridge (e.g., 500 mg Silica).
-
Condition the cartridge by passing 5 mL of hexane through it. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the 5 mL hexane/oil solution onto the conditioned SPE cartridge.
-
Collect the eluate. The bulk of the non-polar triglycerides (fat) will pass through while the slightly more polar DEHA is retained. Discard this fraction.
-
-
Wash Step:
-
Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:dichloromethane mixture to elute remaining non-polar interferences. Discard this wash.
-
-
Elution:
-
Elute the target analyte (DEHA) from the cartridge using 10 mL of a more polar solvent, such as a 50:50 (v/v) hexane:ethyl acetate mixture. Collect this fraction.
-
-
Final Steps:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile for LC-MS or isooctane for GC-MS).
-
The sample is now ready for analysis.
-
Self-Validation: To validate this protocol, analyze a blank olive oil sample spiked with a known amount of DEHA (a recovery sample) alongside your test samples. The calculated recovery should ideally be within 80-120% to demonstrate the effectiveness of the cleanup procedure.
References
-
Sasvari, Z., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Welch Materials. (2022). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. Available at: [Link]
-
Petersen, J. H., et al. (2001). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants. Available at: [Link]
-
Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available at: [Link]
-
FasterCapital. (n.d.). Matrix effect: Overcoming Interference with Dilution Strategies. Available at: [Link]
-
Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Available at: [Link]
-
Technology Networks. (2017). Matrix enhancement effect: A blessing or curse for gas chromatography? Separation Science. Available at: [Link]
-
Silva, M. J., et al. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Archives of Toxicology. Available at: [Link]
-
Castle, L., et al. (1988). Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging. Food Additives and Contaminants. Available at: [Link]
-
González-Salamo, J., et al. (2022). Determination of phthalic acid esters and di(2-ethylhexyl) adipate in coffee obtained from capsules. Food Chemistry. Available at: [Link]
-
Luzardo, O. P., et al. (2021). Determination of phthalic acid esters and di(2-ethylhexyl) adipate in tissues from stranded dolphins in the Canary Islands. Science of The Total Environment. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Available at: [Link]
-
ResearchGate. (n.d.). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Available at: [Link]
-
ResearchGate. (2020). Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Available at: [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): IARC. Available at: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]
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- 12. Determination of phthalic acid esters and di(2-ethylhexyl) adipate in coffee obtained from capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. waters.com [waters.com]
Technical Support Center: Optimizing the Synthesis of 2-Ethylhexyl Hydrogen Adipate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-ethylhexyl hydrogen adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
The synthesis of this compound, a monoester of adipic acid, is a foundational reaction. However, its apparent simplicity is deceptive. The primary challenge lies in controlling the esterification to favor the monoester product while preventing the formation of the diester, bis(2-ethylhexyl) adipate (DEHA), a common plasticizer. This guide provides a structured approach to mastering this synthesis.
Core Concepts: The Esterification Equilibrium
The synthesis of this compound is a reversible Fischer esterification reaction.[1] Understanding and controlling the reaction equilibrium is paramount for achieving a high yield. The reaction proceeds in two potential steps:
-
Desired Reaction: Adipic Acid + 2-Ethylhexanol ⇌ This compound + Water
-
Side Reaction: this compound + 2-Ethylhexanol ⇌ Bis(2-ethylhexyl) adipate (DEHA) + Water
To maximize the yield of the desired monoester, the equilibrium of the first reaction must be shifted to the right, while the second reaction must be suppressed.
Caption: Reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of adipic acid to 2-ethylhexanol for synthesizing the monoester?
For the monoester, a stoichiometric ratio of 1:1 (adipic acid:2-ethylhexanol) is the theoretical starting point. However, to suppress the formation of the diester, it is often advantageous to use a slight excess of adipic acid (e.g., 1.1:1). Conversely, synthesizing the diester (DEHA) requires a significant excess of the alcohol, with ratios of 1:2.5 (acid:alcohol) being optimal to drive the reaction to completion.[2][3]
Q2: Which catalyst is best for this synthesis: traditional acid or enzymatic?
The choice depends on your experimental constraints and desired outcome.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid[4] | Inexpensive, high reaction rates at elevated temperatures. | Can be corrosive, requires neutralization and washing during workup, can lead to side reactions at high temperatures. |
| Heterogeneous Acid | Acidic Ion-Exchange Resins (e.g., Amberlyst)[5] | Easily removed by filtration, non-corrosive, can be regenerated. | May have lower activity than homogeneous catalysts, mass transfer limitations can occur. |
| Enzymatic (Biocatalyst) | Immobilized Lipase (Candida antarctica, Novozym 435)[1][6] | High selectivity (can reduce side products), operates under mild conditions (e.g., 50°C), environmentally friendly.[7] | Higher cost, sensitive to temperature and pH, slower reaction rates. |
For maximizing monoester selectivity with high purity, an enzymatic catalyst under carefully controlled conditions is an excellent choice. For faster, higher-throughput synthesis where subsequent purification is robust, an acid catalyst is often used.
Q3: How can I effectively remove water to drive the reaction forward?
Water removal is critical to overcome the reaction equilibrium.[1] Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or cyclohexane. The solvent forms an azeotrope with water, which is distilled off, condensed, and collected, while the immiscible solvent is returned to the reaction flask.
-
Vacuum: Applying a vacuum to the reaction vessel lowers the boiling point of water, facilitating its removal, especially in solvent-free systems or with high-boiling-point reactants.[2][3] This is highly effective in enzymatic reactions to achieve high conversion.[6]
Q4: What are the typical reaction temperatures?
-
Acid Catalysis: Typically ranges from 80°C to 140°C, often dictated by the boiling point of the solvent used for azeotropic water removal.
-
Enzymatic Catalysis: Much milder, usually between 45°C and 70°C.[7][8] Exceeding the optimal temperature can denature and deactivate the enzyme.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the monoester is significantly below the theoretical maximum.
-
Possible Cause A: Incomplete Reaction / Premature Equilibrium
-
Diagnosis: The reaction stalls, meaning the Acid Number (a measure of free carboxylic acid) plateaus before reaching the theoretical value for full conversion to the monoester.[1]
-
Solution:
-
Verify Water Removal: Ensure your Dean-Stark trap is functioning correctly (collecting water) or that your vacuum system is maintaining the target pressure. Inefficient water removal is the most common reason for esterification reactions to stop short of completion.
-
Check Catalyst Activity: Ensure the catalyst has not expired or been deactivated. For acid catalysts, ensure reactants are free from basic impurities. For enzymes, confirm the reaction temperature is within the optimal range.
-
-
-
Possible Cause B: Over-reaction to Bis(2-ethylhexyl) adipate (DEHA)
-
Diagnosis: While the yield of the monoester is low, analysis of the crude product (by GC or NMR) shows a significant amount of the diester.
-
Solution: The key is to make the second esterification step less favorable.
-
Adjust Stoichiometry: Use a slight excess of adipic acid (e.g., 1.1 moles of adipic acid to 1.0 mole of 2-ethylhexanol). This ensures the alcohol is the limiting reagent, reducing its availability to react with the monoester.
-
Reduce Reaction Time: Monitor the reaction closely. The formation of the monoester is generally faster than the formation of the diester.[1] Stop the reaction once the target Acid Number for the monoester is reached.
-
Lower Temperature: High temperatures can provide the necessary activation energy for the less reactive monoester to convert to the diester. Reducing the temperature can selectively slow this second step.
-
-
-
Possible Cause C: Loss During Workup and Purification
-
Diagnosis: The reaction appears complete by in-process controls (e.g., titration), but the final isolated mass is low.
-
Solution:
-
Avoid Emulsions: During aqueous washing to remove acid catalyst or unreacted adipic acid, emulsions can form, leading to loss of product in the aqueous layer. Use brine washes to help break emulsions.
-
Optimize Distillation: When removing excess 2-ethylhexanol under vacuum, ensure the conditions are not too harsh, which could cause bumping or co-distillation of the product.
-
Refine Chromatography: If using column chromatography for purification, ensure the solvent system provides good separation between the monoester, residual alcohol, and the more non-polar diester.
-
-
Problem 2: High Levels of Bis(2-ethylhexyl) adipate (DEHA) Impurity
Symptom: The primary product is contaminated with significant amounts of the diester, complicating purification and lowering the quality of the final product.
Cause: The reaction conditions are favoring the second esterification. The table below outlines how to adjust parameters to favor the monoester.
| Parameter | To Favor Monoester (Target Product) | To Favor Diester (Side Product) | Rationale |
| Molar Ratio (Acid:Alcohol) | 1.1 : 1 | 1 : 2.5[2][3] | An excess of adipic acid makes 2-ethylhexanol the limiting reagent, starving the second reaction step. |
| Reaction Time | Shorter (Monitor closely) | Longer | The second esterification is typically slower; stopping the reaction earlier prevents its progression. |
| Temperature | Lower (e.g., 80-100°C for acid; 50-60°C for enzyme) | Higher | Higher temperatures provide the activation energy needed to esterify the second, less reactive carboxylic acid group. |
| Catalyst Choice | Enzymatic (e.g., Lipase) | Acid Catalyst | Lipases can offer higher selectivity for the monoester under optimized conditions due to steric hindrance around the active site. |
Key Experimental Protocols
Protocol 1: General Synthesis using p-TSA Catalyst with Azeotropic Removal of Water
This protocol provides a robust starting point for the synthesis.
Caption: Workflow for the acid-catalyzed synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add adipic acid (1.1 eq), 2-ethylhexanol (1.0 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and enough toluene to allow for efficient stirring (approx. 2 mL per gram of adipic acid).
-
Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Periodically, take a small sample from the reaction mixture to determine the reaction progress via Acid Number titration (see Protocol 2). Continue the reaction until the target Acid Number is reached or water evolution ceases.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by a water and brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and any unreacted 2-ethylhexanol.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel if high purity is required.
Protocol 2: Monitoring Reaction Progress via Acid Number (AN) Titration
This technique is essential for determining the endpoint of the reaction.[1]
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of the reaction mixture into an Erlenmeyer flask. Record the exact weight (m).
-
Dissolution: Add ~50 mL of a 1:1 mixture of toluene and isopropanol (or another suitable solvent system) and a few drops of phenolphthalein indicator.
-
Titration: Titrate the sample with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) until a faint pink color persists for at least 30 seconds. Record the volume of titrant used (V).
-
Calculation:
-
Acid Number (AN) in mg KOH/g = (V × M × 56.11) / m
-
Where:
-
V = volume of KOH solution in mL
-
M = molarity of KOH solution in mol/L
-
56.11 = molecular weight of KOH in g/mol
-
m = mass of the sample in g
-
-
By tracking the decrease in AN over time, you can determine when the consumption of adipic acid's carboxylic groups has reached the desired level.
References
- US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester - Google P
-
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment | Journal of Chemical Education - ACS Publications. [Link]
- CN102249909A - Method for preparing bis(2-ethylhexyl)
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry | bioRxiv. [Link]
-
Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate | Royal Society of Chemistry. [Link]
-
Mono(2-ethylhexyl) adipate | C14H26O4 - PubChem - NIH. [Link]
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry . [Link]
-
Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate - NIH. [Link]
-
Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis | MDPI. [Link]
- WO2009066975A1 - A method for producing adipate ester - Google P
-
BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya. [Link]
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry - ResearchGate. [Link]
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir | Royal Society of Chemistry. [Link]
-
Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification | Request PDF - ResearchGate. [Link]
-
kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36 - DergiPark. [Link]
Sources
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- 2. biorxiv.org [biorxiv.org]
- 3. plasticisers.org [plasticisers.org]
- 4. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis [mdpi.com]
- 8. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethylhexyl Hydrogen Adipate
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds like 2-ethylhexyl hydrogen adipate. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols in a question-and-answer format to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][3]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the acidic analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][4] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak distortion.[5][6] For acidic compounds, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak tailing or splitting.[6][7]
-
Column Problems: Physical issues with the column, such as a void at the column inlet, a contaminated or blocked frit, or degradation of the stationary phase, can disrupt the flow path and cause peak distortion for all analytes.[1][3][8]
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[4][5][9]
Q3: Why is this compound prone to peak tailing?
A3: this compound is an acidic compound with a predicted pKa of approximately 4.68.[10] Its acidic nature makes it susceptible to secondary interactions with basic sites on the HPLC column, primarily residual silanol groups on the silica packing material.[1][11] These silanol groups can become ionized at higher pH values and interact with the acidic analyte, leading to the observed peak tailing.
In-Depth Troubleshooting Guide
Section 1: Mobile Phase Optimization
Q4: My peak for this compound is tailing. How can I adjust the mobile phase to improve the peak shape?
A4: Optimizing the mobile phase is often the most effective way to address peak tailing for ionizable compounds. The primary goal is to ensure the analyte is in a single, un-ionized state to minimize secondary interactions.
Step-by-Step Protocol for Mobile Phase Adjustment:
-
Lower the Mobile Phase pH: For an acidic analyte like this compound (predicted pKa ≈ 4.68), lowering the mobile phase pH to approximately 2.5-3.0 will suppress the ionization of both the analyte and the acidic silanol groups on the stationary phase.[1][4] This is often referred to as "ion suppression." When the analyte is in its neutral form, its retention is more predictable and less prone to secondary interactions, resulting in a more symmetrical peak.[12][13]
-
Utilize a Buffer: To maintain a consistent pH throughout the analysis, it is crucial to use a buffer.[4][6] For a target pH of 2.5-3.0, a phosphate or formate buffer is a suitable choice.[12] Ensure the buffer concentration is adequate, typically between 10-50 mM, to resist pH shifts when the sample is introduced.[4]
-
Verify Solvent Miscibility and Quality: Always use HPLC-grade solvents and ensure they are fully miscible to prevent precipitation and baseline issues.[14] Degas the mobile phase to prevent air bubbles from interfering with the system.[14][15]
Section 2: Column Selection and Care
Q5: I've adjusted the mobile phase pH, but I still see some peak tailing. Could my column be the problem?
A5: Yes, the column is a critical factor. Even with an optimized mobile phase, the type and condition of your column can significantly impact peak shape.
Key Considerations for Column Selection and Maintenance:
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated with a small silylating agent.[1] This reduces the number of active sites available for secondary interactions. Columns packed with high-purity, Type B silica also have fewer metallic impurities and a less acidic surface, which further minimizes peak tailing.[2][16]
-
Consider a Column with a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group or a polymeric phase, might offer a different selectivity and reduce the problematic secondary interactions.[4]
-
Check for Column Voids and Contamination: A void at the head of the column can cause the sample to travel through different paths, leading to peak broadening and tailing.[3][8] Contamination can also create active sites for secondary interactions.[9]
Experimental Protocol to Diagnose Column Issues:
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol, followed by your mobile phase).[8][17] Always check the column's manual for recommended flushing procedures.
-
Column Reversal: For a suspected blocked frit, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[1]
-
Inject a Neutral Compound: To differentiate between chemical and physical problems, inject a neutral, non-polar compound.[11] If this peak also tails, it suggests a physical issue with the column or system (e.g., a void). If the neutral compound gives a symmetrical peak while your analyte tails, the issue is likely chemical in nature (secondary interactions).[11]
-
Replace the Column: If the above steps do not resolve the issue, replace the column with a new one of the same type to see if the problem is specific to the old column.
Section 3: System and Method Parameters
Q6: Can other parts of my HPLC system or my method settings contribute to peak tailing?
A6: Absolutely. Peak tailing can also be caused by issues outside of the column and mobile phase.
Troubleshooting System and Method Parameters:
| Parameter | Potential Cause of Tailing | Recommended Action |
| Injector | Incompletely filled sample loop or poor sample solubility.[14] | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Use an appropriate injection volume for your loop size. |
| Tubing and Fittings | Excessive extra-column volume from long or wide-bore tubing.[4][5] | Minimize the length and internal diameter of all tubing between the injector and the detector. Use low-dead-volume fittings. |
| Detector | Large detector cell volume or a slow detector response time.[9] | Use a detector with a smaller flow cell volume, especially for high-efficiency separations. Ensure the detector's data acquisition rate is appropriate for the peak width. |
| Sample Overload | Injecting too much sample can saturate the stationary phase.[18] | Reduce the concentration of your sample or the injection volume. |
Visual Troubleshooting Workflow
Below is a diagram outlining a logical workflow for troubleshooting peak tailing in the analysis of this compound.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. University of Valencia.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
-
IARC Publications. (n.d.). DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mono(2-ethylhexyl) adipate. PubChem Compound Database. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
-
Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177–183. [Link]
- García-Álvarez-Coque, M. C. (2013). Mechanisms of retention in HPLC Part 5. University of Valencia.
-
ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Sources
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- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Extraction Efficiency for 2-Ethylhexyl Hydrogen Adipate
Welcome to the technical support center for optimizing the extraction of 2-ethylhexyl hydrogen adipate (MEHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in liquid-liquid extraction (LLE) of this acidic monoester. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Extraction Problems
Question 1: I am experiencing very low recovery of this compound in my organic phase. What are the most likely causes?
Low recovery is a common issue stemming from several potential factors. As this compound is an acidic compound due to its free carboxylic acid group, its solubility is highly dependent on the pH of the aqueous phase.
-
Incorrect pH of the Aqueous Phase: The most probable cause is a high pH in your aqueous sample. This compound is an acidic molecule. At a neutral or basic pH, the carboxylic acid group will be deprotonated to form a carboxylate salt. This negatively charged ion is significantly more soluble in the aqueous phase than the neutral, protonated form.[1][2][3][4][5] To ensure the analyte partitions into the organic solvent, the aqueous phase must be acidified to a pH well below the pKa of the adipate's carboxylic acid group, ensuring it remains in its neutral, more lipophilic form.[1][5]
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal. A solvent must be selected that has a high affinity for this compound while being immiscible with the aqueous phase.[6] The principle of "like dissolves like" is paramount; you should aim to match the polarity of the analyte with the solvent.[7]
-
Insufficient Mixing or Contact Time: The transfer of the analyte from the aqueous to the organic phase is a process that requires sufficient surface area contact and time to reach equilibrium.[6] Inadequate shaking or too short of an extraction time will result in incomplete partitioning.
-
Unfavorable Partition Coefficient (K): The partition coefficient, which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium, may be inherently low for your chosen solvent system.[6] This might necessitate multiple extractions to achieve a high overall recovery.
Question 2: An emulsion has formed between my aqueous and organic layers, and they are not separating. How can I resolve this and prevent it in the future?
Emulsion formation is one of the most frequent challenges in liquid-liquid extraction, often occurring when the sample matrix contains surfactants or when the mixing is too vigorous.[8]
-
Immediate Solutions to Break an Emulsion:
-
Time and Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the phases will separate on their own.
-
Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[8] Alternatively, a gentle stirring with a glass rod at the interface can help coalesce the droplets.
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic compounds in the aqueous phase and help break the emulsion by forcing surfactant-like molecules into one phase.[8][9]
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help, as temperature can affect viscosity and solubility.[9]
-
Filtration: For persistent emulsions, filtering the mixture through a bed of glass wool or phase separator paper can be effective.
-
-
Prevention Strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient mixing for extraction without creating a stable emulsion.[8]
-
pH Adjustment: Ensure the pH is correctly adjusted before adding the extraction solvent, as some compounds can act as surfactants at certain pH values.
-
Supported Liquid Extraction (SLE): For samples prone to emulsion formation, consider using Supported Liquid Extraction. In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, preventing emulsion formation altogether.[8]
-
Section 2: Optimizing Extraction Parameters
Question 3: How do I select the optimal organic solvent for extracting this compound?
The ideal solvent should have high solubility for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.[10]
-
Polarity Matching: this compound is a moderately polar molecule, containing a long alkyl chain (non-polar) and a carboxylic acid group (polar). Solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether are often good starting points.[11][12] A study on the related compound, di(2-ethylhexyl) adipate (DEHA), found ethyl acetate to be a suitable elution solvent in solid-phase extraction, indicating its affinity for adipate structures.[11][13]
-
Systematic Screening: The best approach is to perform a small-scale pilot experiment with a few candidate solvents to empirically determine which provides the best partition coefficient.
-
Health and Safety: Consider the toxicity and environmental impact of the solvents. Whenever possible, opt for greener solvent alternatives.[14]
Table 1: Comparison of Potential Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | Moderately polar, effective for adipates, relatively low toxicity.[11][13] |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.3 g/100 mL | Can be very effective but is a suspected carcinogen and denser than water.[11][12] |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Good solvent but highly flammable and prone to peroxide formation. |
| Hexane | 0.1 | 68.0 | Insoluble | Generally too non-polar for this analyte but can be used in mixed solvent systems. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 55.2 | 4.8 g/100 mL | A good alternative to diethyl ether with lower peroxide formation risk. |
Question 4: What is the optimal pH for the aqueous phase, and how do I properly adjust it?
For an acidic compound like this compound, the pH of the aqueous phase must be lowered to ensure the molecule is in its neutral (protonated) form, which is more soluble in the organic phase.[3][4]
-
The "Two pH Unit" Rule: A general rule of thumb is to adjust the pH of the aqueous solution to at least two pH units below the pKa of the analyte. The pKa of the carboxylic acid on the adipate monoester is expected to be around 4.8, similar to acetic acid.[2] Therefore, adjusting the aqueous phase to a pH of ≤ 2.8 is recommended.
-
Procedure for pH Adjustment:
-
Before adding the organic extraction solvent, measure the pH of your aqueous sample.
-
Add a strong acid (e.g., 1M HCl) dropwise while gently stirring and monitoring the pH with a calibrated pH meter.
-
Once the target pH is reached and stable, you can proceed with the liquid-liquid extraction.
-
-
Why this works: The Henderson-Hasselbalch equation demonstrates that at a pH two units below the pKa, the compound will be >99% in its protonated (acidic) form, maximizing its partitioning into the organic solvent.[5]
Caption: Workflow for purification using a back extraction technique.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. [Link]
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Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
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Video: Extraction: Effects of pH. JoVE. [Link]
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What is the Effect of Temperature and pH on Extraction?. Unacademy. [Link]
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. [Link]
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Di(2-ethylhexyl)adipate in Drinking-water. World Health Organization (WHO). [Link]
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Influence of temperature on the extraction efficiencies. ResearchGate. [Link]
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Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. PMC - NIH. [Link]
-
Liquid-Liquid Extraction: An Overview. Syrris. [Link]
-
Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbe. Semantic Scholar. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
-
(PDF) Influence of temperature on the liquid-to-liquid extraction of 1-propanol from aqueous solutions containing nitromethane. ResearchGate. [Link]
-
1.3: Effect of pH on Acid Base Reactions. Chemistry LibreTexts. [Link]
-
Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. MDPI. [Link]
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How can I improve my liquid-liquid extraction process?. Biotage. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
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Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies. [Link]
-
(PDF) Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
-
Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. Semantic Scholar. [Link]
-
Liquid-Liquid extraction problems and solutions. YouTube. [Link]
-
An optimized approach to choosing solvent for the liquid-liquid extraction process. Hydrocarbon Processing. [Link]
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Role of Ph in liquid-liquid extraction. Reddit. [Link]
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
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How pH Affects partitioning of organic compounds. YouTube. [Link]
-
Di(2-ethylhexyl) adipate. Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS | Request PDF. ResearchGate. [Link]
- Method for preparing bis(2-ethylhexyl)adipate.
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. [Link]
-
Dispersive micro solid phase extraction of three phthalate esters and bis-(2-ethylhexyl) adipate from the plastic packaged soda and beverage samples using MIL-96(Al). Semantic Scholar. [Link]
-
(PDF) Selective Extraction and Determination of Di(2-ethylhexyl) Phthalate in Aqueous Solution by HPLC Coupled with Molecularly Imprinted Solid-phase Extraction. ResearchGate. [Link]
-
Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. PubMed. [Link]
-
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education - ACS Publications. [Link]
-
(PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. [Link]
-
(PDF) Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction. ResearchGate. [Link]
-
Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. [Link]
-
Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. NIH. [Link]
-
(PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]
-
Study of complex matrix effect on solid phase microextraction for biological sample analysis. PubMed. [Link]
-
The influence of complex matrices on method performance in extracting and monitoring for microplastics | Request PDF. ResearchGate. [Link]
-
Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. MDPI. [Link]
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Technical Support Center: Minimizing Di(2-ethylhexyl) adipate (DEHA) Contamination in Trace Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for trace analysis of Di(2-ethylhexyl) adipate (DEHA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with background contamination in their sensitive analytical methods. As a common plasticizer, DEHA's ubiquity in laboratory environments presents a significant hurdle for achieving low detection limits.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you identify, troubleshoot, and minimize DEHA contamination, ensuring the integrity and accuracy of your results.
Section 1: Understanding the "Adipate Blank Problem" (FAQs)
This section addresses the fundamental questions surrounding DEHA contamination.
Q1: What is Di(2-ethylhexyl) adipate (DEHA) and why is it such a common contaminant?
A: Di(2-ethylhexyl) adipate (DEHA) is a semi-volatile organic compound widely used as a plasticizer to impart flexibility to polymers, most notably polyvinyl chloride (PVC).[3][4][5] Its presence is pervasive in many consumer and laboratory products, including food packaging films, medical devices, tubing, and even building materials.[2][5][6]
The contamination issue arises because DEHA is not chemically bound to the polymer matrix. This allows it to easily migrate, leach, or off-gas from plastic materials into its surroundings, including your samples, solvents, and analytical systems.[7][8] This phenomenon is often referred to as the "phthalate and adipate blank problem" and is a major challenge in trace analysis, where even minute amounts of background contamination can obscure or falsely elevate results.[1][9]
Q2: I'm consistently seeing a DEHA peak in my blank injections. What are the most likely sources?
A: This is the most common issue in DEHA analysis. The contamination can originate from multiple points in your workflow. The most frequent culprits include:
-
Laboratory Plastics & Consumables: Many common lab items are sources of leachable plasticizers.
-
Gloves: Vinyl gloves are a significant source of DEHA and other plasticizers.[10]
-
Tubing: PVC tubing used in water purification systems or analytical instruments is a primary contamination pathway.[2][9]
-
Containers & Vials: Plastic containers, vials, and pipette tips can leach DEHA.[1][10]
-
Sealing Films: Parafilm and other laboratory films are known to be major sources of DEHA contamination upon contact with samples or solvents.[10]
-
-
Solvents, Reagents, and Water: Even high-purity solvents can contain trace levels of adipates.[2][9] Your deionized (DI) water source may also be contaminated, especially if it is stored in a plastic tank or delivered through plastic tubing.[9]
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or from the cleaning agents themselves.[2][11]
-
Laboratory Environment: DEHA can be present in the laboratory air and settle as dust.[1][2] Sources include flooring, paints, electrical cables, and other plastic materials in the lab.[10]
-
Analytical Instrument: Components within your LC or GC system, such as solvent lines, pump seals, and septa, can be sources of contamination.[2]
Q3: What is the difference between "extractables" and "leachables" regarding DEHA contamination?
A: These terms define how a contaminant moves from a material into your sample, and the distinction is crucial for risk assessment.
-
Extractables are compounds that can be forced out of a material under aggressive laboratory conditions, such as using a harsh solvent, high temperature, or pressure.[8][12] An extractables study is designed to create a worst-case scenario to see what could potentially contaminate a product.
-
Leachables are compounds that migrate from a material into a product under normal storage and use conditions.[8][12] Leachables are therefore a subset of extractables and represent the real-world contamination risk for your samples.[13]
For DEHA, while it can be aggressively extracted, it is also a very common leachable due to its weak association with the polymer matrix, readily migrating into samples even under ambient conditions.[7]
Section 2: Visualizing Contamination & Troubleshooting
A systematic approach is critical to efficiently identifying the source of contamination. The diagrams below illustrate the common pathways and a logical workflow for troubleshooting.
The DEHA Contamination Pathway
Caption: Common pathways for DEHA contamination from source to sample.
Troubleshooting Workflow for Blank Contamination
Caption: A logical workflow to isolate the source of DEHA contamination.
Section 3: Preventative Protocols & Best Practices
Proactive contamination control is more effective than reactive troubleshooting. Implementing the following protocols and guidelines will significantly reduce the risk of DEHA background levels.
Table 1: Material Selection Guide for Minimizing DEHA Contamination
| Category | High-Risk Material (Avoid) | Recommended Alternative | Rationale & Causality |
| Lab Gloves | Vinyl | Nitrile | Vinyl gloves are heavily plasticized with compounds like DEHA, which readily transfer upon contact.[10] Nitrile is a more stable polymer with significantly lower leachables. |
| General Labware | Polyvinyl Chloride (PVC), Polystyrene | Borosilicate Glass, Polypropylene (PP) | Glass is the ideal choice as it contains no organic plasticizers.[10] If plastic is required, PP is more resistant to leaching of adipates compared to PVC. |
| Sample Vials | Plastic Vials, Caps with Plastic Liners | Glass Vials with PTFE-lined Septa | Glass prevents leaching from the container wall. PTFE (Polytetrafluoroethylene) is a highly inert polymer, making it a superior choice for cap liners to prevent contamination. |
| Sealing Films | Parafilm | Glass Stoppers, Baked Aluminum Foil | Parafilm is a known source of leachable contaminants, including adipates.[10] Glass stoppers are inert, and aluminum foil, when baked at high temperatures, is free of volatile organic contaminants. |
| Tubing | PVC | PEEK, Stainless Steel | PVC tubing is a primary source of DEHA leaching into solvent lines and water purification systems.[2] PEEK and stainless steel are standard in HPLC/UPLC systems for their inertness and durability. |
Protocol 1: Rigorous Glassware Cleaning for Adipate Trace Analysis
This protocol is adapted from EPA method guidelines and is designed to eliminate organic contaminants.[11]
Objective: To prepare glassware that is free of DEHA and other interfering organic compounds.
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware thoroughly with the last solvent used to remove gross contamination.
-
Detergent Wash: Wash the glassware with hot water and a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with copious amounts of tap water to remove all detergent residues.
-
Reagent Water Rinse: Rinse at least 3-4 times with high-purity, DEHA-free reagent water.
-
Drying & Baking: Allow the glassware to drain completely. Place it in a muffle furnace and bake at 400°C for a minimum of one hour .[11] This high temperature will thermally desorb and volatilize any remaining organic contaminants.
-
Caution: Do not place volumetric glassware in a muffle furnace as the heat will destroy its calibration. For volumetric ware, a final solvent rinse with high-purity acetone or hexane can be substituted for baking.[11]
-
-
Cooling & Storage: After the heating cycle is complete, turn off the furnace and allow the glassware to cool slowly inside to prevent thermal shock and cracking.
-
Prevent Re-contamination: Once cool, immediately cover the openings of the glassware with baked aluminum foil. Store in a clean, enclosed cabinet away from dust and laboratory air until use.[11]
Protocol 2: Preparing and Analyzing a Laboratory Reagent Blank (LRB)
The LRB is the ultimate test of your entire analytical process, from materials to instrument.[11]
Objective: To demonstrate that all materials, reagents, and procedures used in the analysis are free from DEHA contamination.
Procedure:
-
Gather Materials: Using your rigorously cleaned glassware, collect an aliquot of reagent water (or other sample matrix simulant) of the same volume as your actual samples.
-
Execute Full Method: Treat this reagent water aliquot exactly as you would a true sample.[11] This includes:
-
Adding all preservatives and internal standards.
-
Performing the full extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
Using the same solvents, reagents, and equipment.
-
Bringing the final extract to the same volume.
-
-
Analyze: Analyze the LRB on your instrument using the same sequence and method as your samples.
-
Evaluate: The resulting chromatogram should be free of DEHA peaks at or above the method reporting limit. A clean LRB provides confidence that any DEHA detected in your actual samples is authentic and not an artifact of laboratory contamination. It is recommended to run an LRB with every batch of samples.
References
-
Taylor, A. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Restek. [Link]
-
Gas-Sensing.com. DEHA - PDTS Method. [Link]
-
The Determination of Ultra-trace Amounts of N,N-Diethylhydroxylamine Residues in Water Used for High-Pressure. International Journal of Environmental Analytical Chemistry. [Link]
-
Hach. Chemistry Explained: Oxygen Scavengers. [Link]
-
Analytice. Diethylhydroxylamine (DEHA) - analysis. [Link]
-
World Health Organization (WHO). (1996). Di(2-ethylhexyl)adipate in Drinking-water. [Link]
-
Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. [Link]
-
Cao, X. L., Zhao, W., Churchill, R., & Dabeka, R. (2014). Di-(2-Ethylhexyl) Adipate in Selected Total Diet Food Composite Samples. Journal of Food Protection, 77(4), 681-685. [Link]
-
Rocchi, S., & Pinciarelli, L. (2022). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 8(4), 73. [Link]
-
Markarian, J. (2008). Extractables and Leachables: An Overview of Emerging Challenges. Pharmaceutical Technology, 32(6). [Link]
-
Cao, X. L., et al. (2015). Occurrence of Di-(2-ethylhexyl) adipate and phthalate plasticizers in samples of meat, fish, and cheese and their packaging films. Journal of Food Protection, 78(5), 1009-1017. [Link]
-
Jenke, D. (2002). Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. PDA journal of pharmaceutical science and technology, 56(6), 332-371. [Link]
-
International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
-
AZoM. (2024). How to Determine Leachables and Extractables in Polymers. [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Factsheet on DI (2-Ethylhexyl) Adipate. [Link]
-
Lee, J., et al. (2024). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers, 16(1), 108. [Link]
-
Elder, D. (2017). Extractables and leachables – safety-based limits. European Pharmaceutical Review. [Link]
-
ResearchGate. Migration of DEHA during food preparation and cooking. [Link]
-
Petersen, J. H., et al. (2000). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants, 17(2), 153-159. [Link]
-
Al-Busaidi, M., et al. (2016). Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. Middle East Journal of Applied Sciences, 6(4), 957-963. [Link]
-
Ryan, P. A., & Klane, J. (2024). Preventing Contamination in Your Lab. Lab Manager. [Link]
-
Labtag. (2019). How to Prevent Contamination in the Lab. [Link]
-
Kewaunee Scientific Corporation. (2023). Laboratory Contamination: Identifying and Mitigating Sources. [Link]
-
WorldHealth.net. (2025). 5 Ways To Avoid Contamination In A Lab Setting. [Link]
-
Aurora Biomed. How to Avoid Contamination in Lab Samples. [Link]
-
Food Packaging Forum. (2021). Studies examine phthalate migration from PVC films and adhesives. [Link]
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- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing Chromatographic Resolution of 2-Ethylhexyl Hydrogen Adipate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you enhance the chromatographic resolution of 2-ethylhexyl hydrogen adipate. Given its acidic nature due to the free carboxylic acid group and its chiral center, this monoester of adipic acid presents unique challenges in achieving optimal separation and peak shape. This resource is designed to provide you with the expertise and practical insights needed to overcome these challenges in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing) for this compound in my GC analysis?
A1: The most common reason for peak tailing of this compound in GC is the presence of the free carboxylic acid group. This polar functional group can interact strongly with active sites (e.g., free silanols) in the GC liner, column, or even on particulate matter, leading to secondary, undesirable interactions that cause tailing.
Q2: Can I analyze this compound by GC without derivatization?
A2: While direct analysis is possible, it often leads to the aforementioned peak tailing and potential for poor reproducibility. For robust and high-resolution analysis, derivatization of the carboxylic acid group is highly recommended. This process converts the polar acid into a less polar and more volatile ester, significantly improving peak shape and analytical performance.
Q3: In my reversed-phase HPLC analysis, my this compound peak is either very broad or elutes too early with poor retention. What is happening?
A3: This is likely due to the ionization state of the carboxylic acid group in the mobile phase. If the mobile phase pH is significantly above the pKa of the carboxylic acid (~4.7), the analyte will be in its ionized (deprotonated) form. This makes it highly polar and less retained on a nonpolar reversed-phase column, often resulting in elution near the void volume and poor peak shape.
Q4: What is a good starting point for mobile phase pH in the HPLC analysis of this compound?
A4: A good starting point is to use a buffered mobile phase with a pH of around 2.5 to 3.5. At this pH, the carboxylic acid group will be in its protonated (non-ionized) form, making the molecule more hydrophobic and promoting better retention and peak shape on a C18 or C8 column.
Q5: Is it possible to separate the enantiomers of this compound?
A5: Yes, due to the chiral center at the 2-ethylhexyl group, enantiomeric separation is possible. This typically requires a chiral stationary phase (CSP) in either HPLC or GC. Chiral HPLC is a common and effective technique for this purpose.
Troubleshooting Guide: Gas Chromatography (GC) Analysis
Issue 1: Severe Peak Tailing and Low Response
The primary cause of poor peak shape for acidic compounds like this compound in GC is the interaction of the carboxyl group with active sites in the system.
Derivatization is the most robust solution to eliminate peak tailing and improve sensitivity. By converting the polar carboxylic acid to a nonpolar ester, you minimize unwanted column interactions.
Experimental Protocol: Methylation with BF₃-Methanol
-
Sample Preparation: Accurately weigh a known amount of your sample containing this compound into a clean, dry reaction vial.
-
Reagent Addition: Add 1-2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methylated derivative (2-ethylhexyl methyl adipate).
-
Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS analysis.
If derivatization is not feasible, using a GC column specifically designed for the analysis of free acids can improve peak shape.
Recommended Column Types:
-
Wax Columns (e.g., DB-WAX, Stabilwax-DA): These polyethylene glycol (PEG) phases are more polar and can better accommodate acidic compounds. Some are specifically acid-deactivated.
-
Columns with Acidic Functional Groups (e.g., FFAP): These are specifically designed for the analysis of volatile free fatty acids and show good performance for other acidic compounds.
Table 1: GC Column Selection Guide for this compound
| Column Type | Stationary Phase | Recommended Use | Key Advantages |
| Standard Non-Polar | 5% Phenyl Polysiloxane (e.g., DB-5ms) | For derivatized analyte | High-temperature stability, inert. |
| Polar (Acid-Deactivated) | Polyethylene Glycol (e.g., Stabilwax-DA) | For underivatized analyte | Reduced peak tailing for acids. |
| Specialty Acid Column | Nitroterephthalic acid modified PEG (FFAP) | For underivatized analyte | Excellent peak shape for free acids. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis
Issue 2: Poor Retention and Broad Peaks in Reversed-Phase HPLC
As mentioned in the FAQs, this is typically a mobile phase pH issue. The goal is to suppress the ionization of the carboxylic acid.
Controlling the mobile phase pH is crucial. By lowering the pH, you protonate the carboxylic acid, increasing its hydrophobicity and retention on a reversed-phase column.
Experimental Protocol: pH Controlled Mobile Phase
-
Aqueous Phase Preparation: Prepare an aqueous buffer with a pH between 2.5 and 3.5. A common choice is 0.1% formic acid or phosphoric acid in water.
-
Mobile Phase Composition: Start with a mobile phase composition of 60:40 acetonitrile:aqueous buffer.
-
Gradient Elution: Develop a gradient method to ensure elution of the compound with a good peak shape. For example, you can increase the acetonitrile percentage from 60% to 95% over 10-15 minutes.
-
Column Selection: A standard C18 or C8 column is a good starting point.
Technical Support Center: Stability Testing of 2-Ethylhexyl Hydrogen Adipate Stock Solutions
Welcome to the technical support center for the stability testing of 2-ethylhexyl hydrogen adipate (also known as mono-(2-ethylhexyl) adipate or MEHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to ensure the integrity of your stock solutions and the reliability of your experimental data by explaining the critical principles behind stability-indicating methods.
Introduction to this compound Stability
This compound is a monoester of adipic acid, characterized as a clear, thick, slightly yellow liquid that is insoluble in water.[1][2][3] Its chemical structure, containing both a carboxylic acid and an ester functional group, dictates its stability profile.[2] The primary degradation pathway of concern is the hydrolysis of the ester bond, which can be influenced by pH, temperature, and the presence of enzymatic or microbial contaminants.[4][5][6] Understanding the potential for degradation is critical for establishing appropriate storage conditions and ensuring the accurate concentration of your stock solutions over time.
This guide will walk you through the principles of designing and executing a robust stability study, interpreting the results, and troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound stock solutions.
Q1: What are the primary degradation products of this compound?
A1: The principal degradation pathway for this compound is hydrolysis of the ester linkage. This reaction yields adipic acid and 2-ethylhexanol.[4][7] Under oxidative stress, other degradation products could potentially form, though hydrolysis is the most commonly cited route for adipate esters.[8][9]
Q2: What solvent should I use to prepare my stock solution?
A2: Since this compound is insoluble in water, an organic solvent is required.[1][2] Common choices for similar adipate esters include isooctane or other non-polar organic solvents.[10][11] The selection of a solvent should also consider its compatibility with your downstream analytical method (e.g., HPLC, GC) and its potential to interfere with the analysis. Always use high-purity, HPLC-grade or equivalent solvents to avoid introducing impurities.
Q3: What are the ideal storage conditions for a this compound stock solution?
A3: Based on the stability profile of similar esters, stock solutions should be stored at refrigerated temperatures (2-8°C) to minimize the rate of potential hydrolytic degradation.[12] They should be stored in tightly sealed containers to prevent solvent evaporation and protected from light to prevent any potential photodegradation.[13][14] For long-term storage, storage below +30°C is recommended.
Q4: How long can I expect my stock solution to be stable?
A4: The stability period must be determined experimentally through a formal stability study. There is no universal expiry date. The stability will depend on the solvent used, the concentration, the storage conditions, and the purity of the initial material. A well-designed stability study, as outlined in this guide, is the only way to establish a reliable re-test date or shelf-life for your specific solution.
Q5: My solution has turned cloudy. What does this mean?
A5: Cloudiness can indicate several issues. It may be due to the precipitation of the analyte, especially if stored at low temperatures and the concentration is near its solubility limit in the chosen solvent. It could also signify contamination (microbial or chemical) or that significant degradation has occurred, leading to the formation of less soluble degradation products. The solution should not be used until the cause is identified. Refer to the Troubleshooting section for guidance.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the stability testing of this compound.
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: New peaks appear in the chromatogram of an aged stock solution that were not present in the initial analysis.
-
Potential Cause & Explanation: This is a classic sign of degradation. The new peaks likely correspond to degradation products such as adipic acid or 2-ethylhexanol. The appearance of these peaks validates the necessity of a stability-indicating analytical method.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peaks by comparing their retention times with those of reference standards for the expected degradants (adipic acid, 2-ethylhexanol). Mass spectrometry can definitively identify these peaks.
-
Evaluate Stress Conditions: The appearance of degradants indicates that the storage conditions are not adequate to prevent degradation for the tested duration.
-
Perform Forced Degradation: To confirm that your analytical method can resolve these degradants from the parent compound, perform a forced degradation study as detailed in the protocols below.[15][16] This will help you definitively identify the degradation product peaks.
-
Issue 2: Decrease in Analyte Concentration
-
Symptom: The measured concentration of this compound in the stock solution decreases over time.
-
Potential Cause & Explanation:
-
Degradation: The analyte is degrading into other compounds, leading to a lower concentration of the parent molecule.
-
Solvent Evaporation: If the container is not sealed properly, the solvent can evaporate, leading to an apparent increase in concentration. However, if not accounted for, minor evaporation followed by repreparation could lead to perceived decreases.
-
Adsorption: The analyte may be adsorbing to the surface of the storage container, although this is less common for organic solutions in appropriate containers (e.g., amber glass vials).
-
-
Troubleshooting Steps:
-
Check for Degradants: Correlate the decrease in the main peak's area with the appearance or increase in the area of degradation peaks. A mass balance calculation (sum of parent and degradant peaks) should be close to 100% of the initial parent peak area if degradation is the sole cause.
-
Inspect Container Seal: Ensure that storage vials have tight-fitting caps with appropriate septa to prevent evaporation. Use parafilm as an extra precaution.
-
Review Analytical Method: Ensure the analytical method is robust and that the instrument is performing consistently. Analyze a freshly prepared standard to rule out issues with the analytical system.
-
Issue 3: Inconsistent or Irreproducible Results
-
Symptom: Replicate injections of the same stock solution give highly variable results, or results from one day to the next are not consistent.
-
Potential Cause & Explanation:
-
Solution Inhomogeneity: If the analyte has precipitated out of solution due to low temperatures, the sample drawn for analysis may not be representative.
-
Analytical Method Variability: The issue may lie with the stability of the analytical method itself, not the stock solution.
-
Contamination: Contamination of the solvent, glassware, or analytical system can lead to spurious peaks and inconsistent results.
-
-
Troubleshooting Steps:
-
Ensure Homogeneity: Before sampling, always allow the stock solution to equilibrate to room temperature and vortex it thoroughly to ensure it is homogeneous. Visually inspect for any precipitate.
-
Validate Analytical Method: Perform a system suitability test before each analysis run. This typically involves injecting a standard solution to check for consistent retention time, peak area, and peak shape.
-
Blank Injections: Run a solvent blank to check for contamination in your solvent or analytical system.
-
Part 3: Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that robust and well-documented protocols are the cornerstone of reliable stability data.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to demonstrate that your analytical method is "stability-indicating," meaning it can separate and quantify the analyte from its degradation products.[17][18]
Objective: To intentionally degrade this compound under various stress conditions to produce its degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or isooctane) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.
-
Photostability: Expose a sample in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples, if necessary, and dilute all samples to the target concentration. Analyze by a suitable chromatographic method (e.g., HPLC-UV or GC-FID).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 10-20% degradation of the active ingredient.[15] The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Caption: Workflow for a forced degradation study.
Protocol 2: Long-Term Stability Study
Objective: To determine the stability of the this compound stock solution under defined storage conditions over an extended period.
Methodology:
-
Prepare Solution: Prepare a batch of the stock solution at the desired concentration and in the chosen solvent.
-
Initial Analysis (Time Zero): Immediately after preparation, perform a full analysis of the solution. This includes:
-
Appearance (visual inspection for color and clarity).
-
Concentration assay (e.g., by HPLC or GC).
-
Purity (chromatographic analysis to establish the initial impurity profile).
-
-
Storage: Aliquot the solution into multiple vials made of an inert material (e.g., Type I amber glass) with Teflon-lined screw caps. Store these vials at the intended storage condition (e.g., 2-8°C).
-
Time-Point Testing: At predefined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), remove a vial from storage and perform the same full analysis as conducted at Time Zero.
-
Data Analysis: Compare the results at each time point to the Time Zero results. The acceptance criteria might include:
-
Appearance: Remains clear and colorless.
-
Assay: 95-105% of the initial concentration.
-
Purity: No significant increase in any single impurity or total impurities.
-
Caption: Decision flowchart for long-term stability testing.
Part 4: Data Presentation
Clear presentation of stability data is crucial for interpretation and reporting.
Table 1: Example Stability Data for this compound Stock Solution (1.0 mg/mL in Acetonitrile) Stored at 2-8°C
| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) | Comments |
| 0 Months | Clear, colorless liquid | 100.0% | 0.15% | Baseline measurement. |
| 3 Months | Clear, colorless liquid | 99.5% | 0.18% | No significant change. |
| 6 Months | Clear, colorless liquid | 99.1% | 0.25% | Slight increase in impurities noted. |
| 12 Months | Clear, colorless liquid | 98.2% | 0.45% | Within typical acceptance criteria. |
| 24 Months | Clear, colorless liquid | 96.5% | 0.88% | Solution remains stable. |
Note: This is example data. Actual results must be generated experimentally.
References
-
LookChem. Cas 4337-65-9, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: this compound. [Link]
-
World Health Organization. Di(2-ethylhexyl)adipate in Drinking-water. [Link]
-
ResearchGate. Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi. [Link]
-
PubMed Central (PMC). Elimination, distribution and metabolism of di-(2-ethylhexyl)adipate (DEHA) in rats. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
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Q1 Scientific. Photostability testing theory and practice. [Link]
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European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Symeres. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Ataman Kimya. BIS(2-ETHYLHEXYL) ADIPATE. [Link]
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Semantic Scholar. Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. [Link]
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QScience.com. Direct oxidation of esters and their path established by stoichiometry, product analysis and the Taft-Pavelich four-parameter relationship. [Link]
-
University of York. Oxidation of Ester Lubricants. [Link]
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bioRxiv. Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. [Link]
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- 3. This compound CAS#: 4337-65-9 [m.chemicalbook.com]
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Technical Support Center: Method Development for 2-Ethylhexyl Adipate (DEHA) in Challenging Matrices
Welcome to the technical support center for method development involving 2-ethylhexyl adipate (DEHA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this common plasticizer in challenging matrices such as plasma, serum, and fatty foods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific applications.
The Challenge of Analyzing DEHA
2-ethylhexyl adipate (DEHA) is a widely used plasticizer that can leach from packaging materials into food and from medical devices into biological fluids. Its analysis is often complicated by the very matrices it's found in. These complex samples contain a myriad of endogenous components like fats, proteins, and phospholipids that can interfere with accurate quantification, most notably through a phenomenon known as the "matrix effect" in mass spectrometry-based methods.[1][2] This guide will provide you with the tools and knowledge to overcome these challenges.
Troubleshooting Guide: A-Q&A Approach
This section is designed to provide direct answers to common issues encountered during the analysis of DEHA in complex matrices.
Question: My DEHA signal is significantly lower in plasma samples compared to the pure standard, even after sample cleanup. What is the likely cause and how can I fix it?
Answer: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[3] Co-eluting endogenous components from the plasma, particularly phospholipids, are likely interfering with the ionization of your DEHA molecules in the mass spectrometer's source.[4]
Here’s a systematic approach to troubleshoot this:
-
Confirm Matrix Effect: First, confirm that you are indeed observing a matrix effect. A simple post-extraction spike experiment can verify this. Compare the peak area of DEHA spiked into a blank, extracted plasma sample with the peak area of DEHA in a neat solvent at the same concentration. A significantly lower response in the matrix confirms suppression.
-
Optimize Sample Preparation: Your current sample preparation may not be sufficient to remove the interfering phospholipids.
-
For Solid Phase Extraction (SPE): Consider using a more specialized SPE sorbent. For example, a mixed-mode or a phospholipid removal plate (e.g., HybridSPE®) can be highly effective at specifically targeting and removing phospholipids that are often the culprits of ion suppression in plasma samples.[4]
-
For Liquid-Liquid Extraction (LLE): Adjust the polarity of your extraction solvent. While a non-polar solvent will extract DEHA, it may also co-extract a large amount of lipids. Experiment with a slightly more polar solvent or a multi-step extraction to partition the DEHA away from the bulk of the lipids.
-
-
Chromatographic Separation: If improving sample cleanup isn't enough, focus on your chromatography. The goal is to chromatographically separate DEHA from the co-eluting interferences.
-
Modify Gradient: Adjust your mobile phase gradient to increase the separation between your analyte and the region where phospholipids typically elute (often early in the run for reversed-phase chromatography).
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, which can provide different elution patterns for endogenous matrix components.
-
Question: I'm seeing extraneous peaks in my chromatogram that are not present in my standards. Could this be contamination?
Answer: Yes, contamination is a frequent issue when analyzing for plasticizers like DEHA, as they are ubiquitous in the laboratory environment.
-
Source Identification: Potential sources of contamination include plastic pipette tips, collection tubes, solvent bottles, and even the vial caps.
-
Mitigation Strategies:
-
Use glassware for all sample and standard preparations wherever possible.
-
Rinse all glassware with a high-purity solvent before use.
-
Run a "method blank" (a sample with no analyte that is processed through the entire sample preparation and analysis workflow) with every batch of samples to monitor for contamination.
-
If plasticware is unavoidable, pre-rinse it with your extraction solvent to remove any surface-leachable plasticizers.
-
Question: My recovery of DEHA from fatty food samples is low and inconsistent. What can I do to improve it?
Answer: Fatty matrices are particularly challenging due to the high lipid content. Low and inconsistent recovery is often due to inefficient extraction of DEHA from the fat.
-
Improve Extraction Efficiency:
-
Homogenization: Ensure your food sample is thoroughly homogenized to maximize the surface area for extraction.
-
Solvent Choice for LLE: For fatty foods, a common approach is to use a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent to efficiently extract the lipophilic DEHA.
-
Saponification: For very fatty matrices, a saponification step (hydrolysis with a base) can break down the fats, releasing the trapped DEHA and making it more accessible for extraction.
-
-
SPE Cleanup: After an initial liquid extraction, a cleanup step using SPE can be beneficial. A silica-based or Florisil® SPE cartridge can be used to remove the bulk of the fat while allowing the less polar DEHA to be eluted with a suitable solvent.
Experimental Protocols
Here are detailed, step-by-step methodologies for the extraction of DEHA from human plasma and a fatty food matrix.
Protocol 1: Solid-Phase Extraction (SPE) of DEHA from Human Plasma
This protocol is designed for the sensitive quantification of DEHA in human plasma using LC-MS/MS and incorporates a phospholipid removal step to minimize matrix effects.
1. Sample Pre-treatment:
- Thaw frozen plasma samples at room temperature.
- Vortex the samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
- Add 600 µL of acetonitrile containing your internal standard (e.g., a stable isotope-labeled DEHA). The acetonitrile will precipitate the proteins.
- Vortex for 30 seconds to mix thoroughly.
- Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
2. Phospholipid Removal SPE:
- Place a phospholipid removal SPE plate or individual cartridges on a vacuum manifold.
- Transfer the supernatant from the protein precipitation step directly to the SPE plate/cartridges.
- Apply a gentle vacuum to pull the sample through the sorbent. The phospholipids will be retained by the SPE material, while the DEHA and internal standard will pass through.
- Collect the eluate in a clean collection plate or tubes.
3. Evaporation and Reconstitution:
- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
- Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) and SPE Cleanup of DEHA from a Fatty Food Matrix (e.g., Cheese)
This protocol is suitable for extracting DEHA from high-fat food matrices.
1. Sample Homogenization and Extraction:
- Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
- Add your internal standard.
- Add 10 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol.
- Homogenize the sample for 1 minute using a high-speed homogenizer.
- Vortex for 5 minutes.
- Centrifuge at 4,000 x g for 10 minutes to separate the layers.
2. Liquid-Liquid Partitioning:
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the extraction of the remaining sample pellet with another 10 mL of the hexane/isopropanol mixture.
- Combine the hexane extracts.
3. SPE Cleanup:
- Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of n-hexane through it.
- Load the combined hexane extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of n-hexane to elute the bulk of the fat. Discard this fraction.
- Elute the DEHA from the cartridge with 5 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether into a clean tube.
4. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of DEHA using LC-MS/MS in different matrices. These values are for guidance and should be validated in your own laboratory.
Table 1: LC-MS/MS Method Performance for DEHA in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Recovery | > 85% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Table 2: GC/MS Method Performance for Adipate Plasticizers in Ham Sausage [5]
| Parameter | Typical Value |
| Linearity Range | 5 - 1000 ng/g |
| Recovery | 85.7% - 106% |
| Precision (Intraday %CV) | 2.5% - 11.3% |
| Precision (Interday %CV) | 2.8% - 15.6% |
Visualizing the Workflow and Troubleshooting
To better understand the analytical process and the decision-making involved in troubleshooting, the following diagrams are provided.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for DEHA analysis?
A1: The gold standard is a stable isotope-labeled (SIL) version of DEHA (e.g., DEHA-d4). A SIL internal standard will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction for any signal suppression or enhancement. If a SIL internal standard is not available, a structurally similar compound that is not present in the samples can be used, but it may not perfectly mimic the behavior of DEHA.
Q2: Can I use GC-MS instead of LC-MS/MS for DEHA analysis?
A2: Yes, GC-MS is a viable technique for the analysis of DEHA and other adipate plasticizers. [5]It can be very sensitive and selective. However, for some complex biological matrices, LC-MS/MS may be preferred as it can sometimes be more amenable to the direct analysis of sample extracts without the need for derivatization. The choice between the two will depend on the specific matrix, the required sensitivity, and the available instrumentation.
Q3: How do I validate my analytical method for DEHA according to regulatory guidelines?
A3: Method validation should be performed according to guidelines from regulatory bodies such as the FDA or ICH. Key validation parameters to assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the results, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: As discussed, this is a critical parameter to evaluate.
-
Stability: The stability of the analyte in the matrix under different storage conditions. [6][7] Q4: What causes ion suppression in electrospray ionization (ESI)?
A4: Ion suppression in ESI is a complex phenomenon, but it is primarily caused by competition for ionization in the ESI source. [3]When a high concentration of co-eluting matrix components is present along with the analyte, these matrix components can:
-
Compete for charge: There is a finite amount of charge available on the surface of the ESI droplets. If matrix components are more easily ionized or are present at a much higher concentration, they can consume this charge, leaving less available for the analyte.
-
Alter droplet properties: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the ESI droplets. This can hinder the efficient formation of gas-phase analyte ions. [8]
References
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Pucci, V., et al. (2010). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 637-643. Retrieved from [Link]
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Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]
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ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. Retrieved from [Link]
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MDPI. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 735. Retrieved from [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
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LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
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International Journal of Scientific and Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
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WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
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Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
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ResearchGate. (2025). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Retrieved from [Link]
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MDPI. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 12(1), 66. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Bioanalytical sample preparation: A review. Retrieved from [Link]
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PubMed. (2014). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of Agricultural and Food Chemistry, 62(51), 12429-12436. Retrieved from [Link]
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Agilent. (2024). Minimizing Interaction of Phospholipids with LC Hardware. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]
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PubMed. (2009). Liquid-gas-liquid technique for microextraction and preconcentration of short chain fatty acids from aqueous samples. Journal of Separation Science, 32(7), 1027-1035. Retrieved from [Link]
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ResearchGate. (2025). Development and Validation of a Selective and Rapid LC-MS-MS Method for the Quantification of Abacavir in Human Plasma. Retrieved from [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-6. Retrieved from [Link]
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UNL Digital Commons. (n.d.). Current Analytical Techniques for Food Lipids. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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PubMed Central. (2007). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(6), 337-341. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Di(2-ethylhexyl) Adipate (DEHA)
A Note on Nomenclature: This guide focuses on the validation of analytical methods for di(2-ethylhexyl) adipate (DEHA) , a widely used plasticizer. The initial topic requested was "2-ethylhexyl hydrogen adipate," which is likely a reference to a monoester of adipic acid. However, the predominant compound of commercial and research interest is the diester, DEHA. This guide will proceed with the assumption that DEHA is the analyte of interest, given its prevalence in scientific literature and regulatory consideration.
Introduction: The Analytical Imperative for DEHA
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). Its applications are extensive, ranging from food packaging films to medical devices.[1] The chemical stability that makes DEHA an excellent plasticizer also means it is not covalently bound to the polymer matrix, allowing it to migrate into contact substances, including food, beverages, and biological systems.[2][3] This migration has prompted health and safety evaluations by regulatory bodies, as exposure to DEHA has been associated with adverse health effects in animal studies.[4][5]
For researchers, scientists, and drug development professionals, the accurate and precise quantification of DEHA in various matrices is paramount for exposure assessment, toxicological studies, and quality control of materials. The validation of the analytical methods used for this purpose is not merely a procedural step but a cornerstone of data integrity and scientific credibility. This guide provides an in-depth comparison of the primary analytical techniques for DEHA determination and a detailed framework for their validation, grounded in established regulatory principles.
Comparing the Titans: GC-MS vs. HPLC-MS/MS for DEHA Analysis
The two most powerful and prevalent techniques for the trace analysis of DEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The choice between them is not arbitrary but is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and laboratory resources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like DEHA.[6] The fundamental principle involves the separation of components in a gaseous mobile phase followed by their detection and identification by a mass spectrometer.
Causality of Experimental Choices in GC-MS:
-
Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen is a viable alternative that can offer faster analysis times without compromising spectral quality for compounds like DEHA.[7]
-
Stationary Phase: The choice of the capillary column's stationary phase is critical for achieving optimal separation from other plasticizers and matrix components. Low-polarity phases like those with 5% phenyl substitution are commonly employed for phthalate and adipate analysis.[8]
-
Ionization and Detection: Electron impact (EI) ionization is standard for GC-MS, producing a characteristic fragmentation pattern that serves as a fingerprint for DEHA identification. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific fragment ions of DEHA.[3]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has emerged as a powerful alternative, particularly for complex biological matrices where DEHA metabolites are often the target analytes.[9] This technique separates compounds in a liquid mobile phase before they are ionized and analyzed by a tandem mass spectrometer.
Causality of Experimental Choices in HPLC-MS/MS:
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like ammonium formate) and an organic solvent (typically methanol or acetonitrile) is employed to effectively separate DEHA and its metabolites from endogenous matrix components.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this application, capable of generating protonated or sodiated molecular ions of DEHA and its metabolites.
-
Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive detection mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides exceptional specificity, even in complex matrices.[9]
A Head-to-Head Comparison: GC-MS vs. HPLC-MS/MS for DEHA
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-MS/MS (HPLC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Sample Volatility | Requires analytes to be volatile or semi-volatile. | Suitable for a wider range of polarities and volatilities. |
| Derivatization | Generally not required for DEHA. | Not required. |
| Sensitivity | High, especially in SIM mode. | Very high, particularly with MRM. |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, due to chromatographic separation and MRM transitions. |
| Matrix Effects | Can be susceptible to matrix interference. | Prone to ion suppression or enhancement from matrix components. |
| Sample Throughput | Can be lower due to longer run times. | Can be higher with the use of ultra-high-performance systems (UHPLC). |
| Typical Applications | Environmental samples (water), food packaging, quality control.[2][6] | Biological matrices (urine, blood), metabolite analysis.[9] |
The Blueprint for Trustworthiness: A Guide to Method Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[5] This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11]
The Validation Workflow
Caption: Generalized sample preparation workflows for different matrices.
Protocol 1: Extraction of DEHA from Fatty Foods for GC-MS Analysis [3]
-
Weigh approximately 0.5 g of the homogenized food sample into a centrifuge tube.
-
Spike with an internal standard (e.g., deuterated DEHA).
-
Add 5 mL of acetonitrile and vortex vigorously.
-
Transfer the acetonitrile extract to a dSPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.
-
Vortex and centrifuge.
-
The supernatant is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.
Protocol 2: Analysis of DEHA Metabolites in Urine by HPLC-MS/MS [9]
-
Take a 1 mL aliquot of the urine sample.
-
Add a buffer and an enzyme solution (e.g., β-glucuronidase) to deconjugate the metabolites.
-
Incubate the sample.
-
Inject the sample into an online SPE-HPLC-MS/MS system. The online SPE cartridge traps the analytes of interest while salts and other polar interferences are washed to waste.
-
The analytes are then eluted from the SPE cartridge onto the analytical HPLC column for separation and subsequent detection by MS/MS.
Conclusion: Ensuring Data Defensibility Through Rigorous Validation
The choice between GC-MS and HPLC-MS/MS for the analysis of DEHA depends on the specific analytical challenge. GC-MS remains a reliable and sensitive workhorse for less complex matrices like food packaging and environmental samples. HPLC-MS/MS, with its superior selectivity and applicability to a broader range of analyte polarities, is often the preferred method for complex biological matrices and the analysis of DEHA metabolites.
Regardless of the chosen technique, a comprehensive and well-documented method validation is non-negotiable. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, laboratories can ensure the generation of reliable and defensible data. This commitment to scientific integrity is essential for accurately assessing human exposure to DEHA and making informed decisions regarding its use and regulation.
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Cao, X. L., et al. (2014). Occurrence of Di-(2-Ethylhexyl) Adipate and Phthalate Plasticizers in Samples of Meat, Fish, and Cheese and Their Packaging Films. Journal of Food Protection, 77(4), 610-616. Available at: [Link]
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World Health Organization. (1996). Di(2-ethylhexyl)adipate in Drinking-water. WHO. Available at: [Link]
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Koch, H. M., et al. (2012). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 404(1), 267-275. Available at: [Link]
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Cao, X. L. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL, 104(2), 438-445. Available at: [Link]
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Cao, X. L., et al. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(11), 1904-1912. Available at: [Link]
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Page, B. D., & Lacroix, G. M. (1995). The occurrence of di(2-ethylhexyl) adipate and di(2-ethylhexyl) phthalate in foods and their packaging materials. Food Additives and Contaminants, 12(1), 129-151. Available at: [Link]
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A Senior Application Scientist's Guide: Navigating the Analytical Landscape for 2-ethylhexyl hydrogen adipate Detection with GC-MS and LC-MS/MS
In the realm of analytical chemistry, particularly within biomonitoring and food safety, the accurate detection and quantification of plasticizer metabolites are of paramount importance. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the detection of 2-ethylhexyl hydrogen adipate. This compound, also known as mono(2-ethylhexyl) adipate (MEHA), is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) adipate (DEHA). Understanding the nuances of each technique is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for their specific analytical challenges.
Introduction to Di(2-ethylhexyl) adipate (DEHA) and its Biomonitoring
DEHA is a common plasticizer used as a substitute for some phthalates in various consumer products, most notably in food packaging materials like PVC cling film.[1][2] Human exposure to DEHA is widespread, and due to its potential for adverse health effects at high doses, monitoring this exposure is a significant public health concern.[3] Upon entering the body, DEHA is metabolized into several compounds that can be excreted in urine. The primary hydrolysis product is this compound (MEHA). However, for more specific and sensitive biomonitoring, downstream oxidized metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) are often the preferred biomarkers.[1][4] The choice of analytical technique is therefore critical for accurately assessing human exposure to DEHA.
Principle of Separation and Detection: A Tale of Two Phases
The fundamental difference between GC-MS and LC-MS/MS lies in the physical state of the mobile phase used to separate analytes. This distinction dictates the types of compounds that are best suited for each technique and the necessary sample preparation steps.
Gas Chromatography-Mass Spectrometry (GC-MS) relies on a gaseous mobile phase to transport analytes through a capillary column. Separation is achieved based on the compound's volatility and its interaction with the stationary phase lining the column. For a compound to be amenable to GC analysis, it must be volatile and thermally stable.[5] For this compound, its polarity due to the free carboxylic acid group can pose a challenge for direct GC analysis, often necessitating a derivatization step to increase its volatility and improve its chromatographic behavior.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) utilizes a liquid mobile phase to carry analytes through a packed column. Separation is based on the analyte's partitioning between the mobile phase and the stationary phase. LC is well-suited for a wider range of compounds, including those that are non-volatile, polar, and thermally labile, which is often the case for metabolites.[6] Tandem mass spectrometry (MS/MS) adds a high degree of selectivity and sensitivity, making it a powerful tool for detecting low levels of analytes in complex biological matrices.[1][4]
Experimental Workflows: A Step-by-Step Comparison
The analytical workflow for detecting this compound and other DEHA metabolites differs significantly between GC-MS and LC-MS/MS, primarily in the sample preparation stage.
GC-MS Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of DEHA and its metabolites by GC-MS, often requiring derivatization.
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol for GC-MS Analysis (Hypothetical, based on common practices for similar analytes):
-
Sample Preparation:
-
Extraction: For a solid sample like food, homogenization followed by liquid-solid extraction with a solvent like hexane or acetonitrile is performed.[7][8] For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used.[2][9]
-
Derivatization: The extract containing this compound is dried down and reconstituted in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the polar carboxylic acid group into a less polar and more volatile silyl ester. This step is crucial for good peak shape and thermal stability in the GC system.
-
Solvent Exchange: The derivatized sample is then exchanged into a solvent compatible with the GC column, such as isooctane or cyclohexane.[9][10]
-
-
GC-MS Analysis:
-
Injection: The prepared sample is injected into the GC inlet, typically in splitless mode for trace analysis.
-
Separation: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analytes.[5][9] The oven temperature is programmed to ramp up to elute the compounds of interest.
-
Ionization and Detection: Electron ionization (EI) is the standard ionization technique for GC-MS.[11] The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity, or in full scan mode for qualitative analysis. For DEHA, a characteristic ion at m/z 129 is often monitored.[10]
-
LC-MS/MS Analytical Workflow
The workflow for LC-MS/MS is generally more direct for polar metabolites, avoiding the need for derivatization.
Caption: LC-MS/MS workflow for DEHA metabolite analysis in urine.
Detailed Protocol for LC-MS/MS Analysis of DEHA Metabolites in Urine: [1][4]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to cleave the conjugated metabolites, releasing the free forms for analysis. This step is essential as most metabolites are excreted in their conjugated form.
-
Cleanup: An online solid-phase extraction (SPE) system is often coupled with the LC system for automated sample cleanup and analyte enrichment. This minimizes matrix effects and improves sensitivity.
-
-
LC-MS/MS Analysis:
-
Separation: A reversed-phase C18 column is typically used for the chromatographic separation of the DEHA metabolites.[6] The mobile phase usually consists of a gradient of water and methanol or acetonitrile with a modifier like ammonium acetate or formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI), usually in negative ion mode for the acidic metabolites, is the preferred ionization technique.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite and monitoring its characteristic product ions, providing very high selectivity and sensitivity. Isotope-labeled internal standards are used for accurate quantification via isotope dilution.
-
Performance Characteristics: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS often comes down to their performance for the specific analyte and matrix.
| Performance Parameter | GC-MS / GC-MS/MS | LC-MS/MS |
| Analyte Suitability | Volatile & thermally stable compounds. Derivatization often needed for polar metabolites. More suitable for the parent compound, DEHA. | Wide range of compounds, including non-volatile, polar, and thermally labile metabolites. |
| Sensitivity | Generally good, but can be limited for polar metabolites without derivatization. | Excellent sensitivity, especially with MS/MS. LOQs for DEHA metabolites in urine are reported in the low ng/L to µg/L range.[1][4] |
| Selectivity | Good, especially with SIM or MS/MS detection. | Excellent selectivity due to chromatographic separation and MRM detection. |
| Matrix Effects | Can be significant, especially in complex matrices. Thorough cleanup is often required. | Matrix effects (ion suppression or enhancement) are a common challenge, but can be mitigated with effective cleanup (e.g., online SPE) and the use of isotope-labeled internal standards. |
| Sample Throughput | Can be lower due to longer run times and more extensive sample preparation (e.g., derivatization). | Higher throughput can be achieved with online SPE and fast LC gradients. |
| Reported LOQ | 0.94 µg/kg for DEHA in maize tortilla (GC-MS/MS).[10] | 0.05 µg/L for 5cx-MEPA and 5OH-MEHA in urine.[1] |
Causality Behind Experimental Choices
-
Derivatization in GC-MS: The carboxylic acid group in this compound makes it polar and prone to adsorption on active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization masks this polar group, increasing volatility and thermal stability, which is essential for successful GC analysis.
-
Enzymatic Hydrolysis in LC-MS/MS of Urine: Metabolites in the body are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. Direct analysis would only measure the "free" fraction. Enzymatic hydrolysis is crucial to measure the total amount of the metabolite, providing a more accurate assessment of exposure.[1]
-
Online SPE in LC-MS/MS: Urine is a complex matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization process in the mass spectrometer (matrix effects). Online SPE provides an automated and efficient way to remove these interferences and concentrate the analytes of interest, leading to improved sensitivity and accuracy.[1][4]
-
Isotope Dilution in LC-MS/MS: The use of stable isotope-labeled internal standards that are chemically identical to the analyte but have a different mass is the gold standard for quantification in LC-MS/MS. These standards co-elute with the analyte and experience the same matrix effects and extraction inefficiencies, allowing for highly accurate and precise quantification.[1]
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques, but for the analysis of this compound and other polar DEHA metabolites in biological matrices like urine, LC-MS/MS is demonstrably the superior choice . Its ability to directly analyze polar, non-volatile compounds without derivatization, coupled with the exceptional sensitivity and selectivity of tandem mass spectrometry, makes it ideal for biomonitoring studies where very low concentrations need to be accurately measured.[1][4] The development of online SPE-LC-MS/MS methods has further solidified its position as the go-to technique in this field.
GC-MS remains a valuable and robust technique for the analysis of the parent compound, DEHA , in various matrices such as food, water, and consumer products.[7][9][12] Its high resolving power and extensive spectral libraries are advantageous for identifying and quantifying less polar compounds. However, for the specific task of measuring polar metabolites like this compound, the additional sample preparation steps and potential for lower sensitivity make it a less optimal choice compared to LC-MS/MS.
Ultimately, the selection of the analytical method should be guided by the specific research question, the target analytes, the sample matrix, and the required sensitivity. For researchers focused on human exposure assessment through biomonitoring of DEHA metabolites, investing in LC-MS/MS capabilities is highly recommended.
References
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Lessmann, F., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Journal of Chromatography B, 1124, 239-246. Available from: [Link]
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Semantic Scholar. (n.d.). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Available from: [Link]
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ResearchGate. (n.d.). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Available from: [Link]
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Becerril-Sánchez, M. L., et al. (2020). Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent and Gas Chromatography-Mass Spectrometry. Separations, 7(2), 21. Available from: [Link]
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Bar-bro, A., et al. (2016). Determination of Six Priority Phthalates and Di(Ethylhexyl) Adipate in Maize Tortilla by Gas Chromatography - Tandem Mass Spectrometry in Multiple Reaction Monitoring Mode. Journal of the Mexican Chemical Society, 60(3), 121-129. Available from: [Link]
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Zhao, W., et al. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL, 104(1), 98-102. Available from: [Link]
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Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1433-1447. Available from: [Link]
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A Comparative Toxicological Guide to 2-Ethylhexyl Hydrogen Adipate and its Diester Counterpart
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the realm of industrial chemicals and their application in various consumer and medical products, a thorough understanding of their toxicological profiles is paramount. This guide provides a detailed comparative analysis of the monoester, 2-ethylhexyl hydrogen adipate (MEHA), and its parent diester, di(2-ethylhexyl) adipate (DEHA). While structurally similar, their toxicological characteristics and metabolic fates present noteworthy distinctions crucial for risk assessment and material selection in sensitive applications.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure, metabolism, and toxicity. We will delve into the standard experimental protocols that form the bedrock of toxicological assessment and present the available data in a clear, comparative format.
Chemical Identity and Metabolic Relationship
Di(2-ethylhexyl) adipate (DEHA) is a widely used plasticizer, particularly in polyvinyl chloride (PVC) films for food packaging. Upon oral ingestion, DEHA is rapidly and extensively metabolized.[1] The initial and primary metabolic step is the hydrolysis of one of the ester linkages, yielding this compound (MEHA) and 2-ethylhexanol.[2] This metabolic conversion is critical, as the monoester, MEHA, and its subsequent metabolites are implicated in the biological activity of the parent compound.
dot
Caption: Metabolic conversion of DEHA to MEHA and further metabolites.
Experimental Protocols for Toxicological Assessment
The toxicological data presented in this guide are derived from standardized studies, predominantly following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[3] These protocols are designed to be robust and reproducible, ensuring the trustworthiness of the generated data.
Acute Oral Toxicity (OECD 420/425)
The objective of this test is to determine the median lethal dose (LD50), the statistically estimated dose of a substance expected to cause mortality in 50% of a test animal population.
Methodology:
-
Animal Model: Typically, young adult rats (e.g., Fischer 344) of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept constant by varying the concentration.
-
Dose Ranging: A sighting study is often conducted to determine the appropriate starting dose. The main study uses a sequential dosing approach (Up-and-Down Procedure, OECD 425) where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[4]
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5]
-
Endpoint: The LD50 value is calculated using statistical methods.
Causality: This study design minimizes the number of animals required while still providing a statistically valid estimate of acute toxicity. The 14-day observation period allows for the detection of delayed mortality.
Skin and Eye Irritation (OECD 404/405)
These studies assess the potential of a substance to cause local irritation upon contact with the skin or eyes.
Methodology:
-
Animal Model: Albino rabbits are the standard model for these tests.
-
Application: For dermal irritation, a small amount of the substance is applied to a shaved patch of skin under a gauze patch for a specified duration. For eye irritation, a small amount is instilled into the conjunctival sac of one eye.
-
Observation: The skin or eye is examined for signs of irritation (e.g., erythema, edema, corneal opacity, conjunctivitis) at specific intervals after application.
-
Scoring: The severity of the reactions is scored according to a standardized system.
Causality: These tests directly model the potential for localized adverse effects in humans upon accidental exposure.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This assay is used to screen for the mutagenic potential of a chemical, specifically its ability to induce gene mutations.
Methodology:
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertants compared to the control indicates a positive result.
Causality: The inclusion of the S9 mix mimics mammalian metabolism, allowing for the detection of substances that become mutagenic after biotransformation.
dot
Caption: A typical workflow for assessing chemical toxicity.
Comparative Toxicity Data
The following table summarizes the available toxicological data for DEHA and MEHA. A notable data gap exists for the monoester, MEHA, in terms of classical toxicological endpoints.
| Toxicological Endpoint | Di(2-ethylhexyl) adipate (DEHA) | This compound (MEHA) |
| Acute Oral Toxicity (LD50) | Rat: 25 - 45 g/kg bw[1][6] Mouse: 15 - 25 g/kg bw[1][6] | Data not available; Not classified as acutely toxic[3] |
| Skin Irritation | Not an irritant[7] | Not classified as an irritant[3] |
| Eye Irritation | Mild irritant[5] | Not classified as an irritant[3] |
| Genotoxicity (Ames Test) | Negative[1] | Negative[1] |
| Repeated Dose Toxicity | Liver effects (hepatomegaly, peroxisome proliferation) and reduced body weight gain at high doses (≥6000 mg/kg in diet)[6][8] | Data not available, but known to induce peroxisome proliferation in vitro[9] |
| Carcinogenicity | Increased incidence of hepatocellular tumors in mice[1][8] | Not classified as carcinogenic[3] |
| Reproductive/Developmental Toxicity | Fetotoxicity at high, maternally toxic doses[6][10] | Not classified as a reproductive toxicant[3] |
Discussion: A Tale of a Metabolite
The data clearly indicates that DEHA has a low order of acute toxicity , with very high LD50 values.[1][6] It is not a significant skin irritant and is only mildly irritating to the eyes.[5][7] Furthermore, DEHA is not genotoxic in the Ames test.[1]
The primary toxicological concern with DEHA is related to its effects on the liver following repeated high-dose exposure, including increased liver weight and the induction of peroxisome proliferation.[6][8] This latter effect is significant as peroxisome proliferation in rodents has been associated with the development of liver tumors.[4][8] Indeed, long-term studies have shown that DEHA can cause liver carcinomas in mice.[1][8]
For This compound (MEHA) , there is a conspicuous lack of publicly available, quantitative toxicity data from standard guideline studies. The available Safety Data Sheet indicates that it is not classified for acute toxicity, irritation, or other systemic effects.[3] However, this lack of classification does not equate to a complete absence of biological activity.
The key to understanding the comparative toxicity lies in the metabolic pathway. While DEHA itself may not be the primary actor, its hydrolysis product, MEHA, and further metabolites are biologically active. Studies have shown that while DEHA does not induce peroxisome proliferation in cultured liver cells, its metabolites, including MEHA, do.[9] In fact, a subsequent metabolite, 2-ethylhexanoic acid, has been identified as a more potent peroxisome proliferator.[10] This suggests that the liver toxicity observed in animal studies with DEHA is mediated through its metabolites. The monoester, MEHA, is a crucial intermediate in this activation pathway.[2]
Therefore, while DEHA is the compound to which exposure occurs, the toxicological profile, particularly concerning liver effects, is largely attributable to its metabolites, with MEHA being the primary initial product. The carcinogenicity observed in mice with DEHA is believed to be linked to the mode of action of peroxisome proliferation, a mechanism to which primates, including humans, are considered less sensitive than rodents.[6]
Conclusion for the Practicing Scientist
-
Di(2-ethylhexyl) adipate (DEHA) exhibits very low acute toxicity. The main concern arises from long-term, high-dose exposure, which can lead to liver toxicity, including peroxisome proliferation and tumors in rodents, likely through a mechanism with less relevance to humans.[6][8]
-
This compound (MEHA) , while having limited direct toxicity data, is the biologically active primary metabolite of DEHA. It is a known peroxisome proliferator in vitro and is a critical link in the metabolic pathway leading to the liver effects observed with DEHA.[9]
For researchers and drug development professionals, this comparison underscores the critical importance of considering metabolic fate in toxicological assessments. The parent compound may not always be the most relevant toxicant. In the case of DEHA, while it is the substance used in formulations, the risk assessment for certain endpoints, such as liver effects, must focus on the activity of its metabolites, primarily MEHA and 2-ethylhexanoic acid. This understanding is vital for selecting appropriate materials for applications where human exposure is a possibility and for designing more targeted and mechanistically informed toxicological studies.
References
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IARC (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77. Lyon, France: International Agency for Research on Cancer. [Link]
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IARC (2000). Di(2-ethylhexyl) adipate - 4.2.2 Experimental systems. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77. Lyon, France: International Agency for Research on Cancer. [Link]
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World Health Organization (2003). Di(2-ethylhexyl)adipate in Drinking-water. WHO/SDE/WSH/03.04/49. Geneva: WHO. [Link]
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National Toxicology Program (1982). Carcinogenesis Bioassay of Di(2-ethylhexyl)adipate (CAS No. 103-23-1) in F344 Rats and B6C3F1 Mice (Feed Study). NTP Technical Report Series No. 212. Research Triangle Park, NC: U.S. Department of Health and Human Services. [Link]
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Chemos GmbH & Co.KG (2021). Safety Data Sheet: this compound. [Link]
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OEHHA (2003). Public Health Goal for Di-(2-ethylhexyl) Adipate in Drinking Water. Sacramento, CA: Office of Environmental Health Hazard Assessment. [Link]
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Moody, D. E., & Reddy, J. K. (1982). Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid. Archives of Toxicology, 66(5), 321-326. [Link]
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UNEP Publications (2005). SIDS Initial Assessment Report for Bis(2-ethylhexyl)adipate. [Link]
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OECD (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
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IARC (1995). Peroxisome Proliferation and its Role in Carcinogenesis. IARC Scientific Publications No. 116. Lyon, France: International Agency for Research on Cancer. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-Ethylhexyl Adipate Quantification Methods
In the landscape of pharmaceutical development and material science, the precise quantification of leachable and extractable compounds is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. Among these compounds, 2-ethylhexyl adipate, commonly known as dioctyl adipate (DEHA), warrants significant attention. Used extensively as a plasticizer in polyvinyl chloride (PVC) and other polymers found in medical devices, container closure systems, and manufacturing components, its potential to migrate into drug products necessitates robust and reliable analytical methods for its quantification.
This guide provides an in-depth comparison of the two predominant analytical techniques for DEHA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish the framework for self-validating systems, and ground our discussion in authoritative standards, ensuring that researchers, scientists, and drug development professionals can confidently select and validate the appropriate method for their specific application.
The Analytical Imperative: Why DEHA Quantification Matters
DEHA is valued for the flexibility and durability it imparts to polymers. However, it is not covalently bound to the polymer matrix, making it susceptible to leaching into contact substances, including pharmaceuticals. The presence of DEHA in a final drug product can pose toxicological risks and potentially impact the stability and efficacy of the formulation. Regulatory bodies worldwide, therefore, mandate strict control and monitoring of such leachables. Accurate quantification is the bedrock of this control, enabling reliable risk assessment and ensuring patient safety.
Core Analytical Strategies: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for DEHA analysis is dictated by a confluence of factors, including the sample matrix, required sensitivity, and available instrumentation. Both are powerful chromatographic techniques that separate DEHA from other matrix components, followed by mass spectrometric detection for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse for the analysis of semi-volatile organic compounds like DEHA.[1][2] The technique relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
-
Principle of Operation: Samples are vaporized in a heated inlet and swept onto the analytical column by an inert carrier gas (e.g., helium or hydrogen). Separation occurs based on the compound's boiling point and affinity for the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is highly specific and serves as a chemical fingerprint for identification.[3]
-
Causality in Experimental Design: The semi-volatile nature of DEHA makes it well-suited for GC analysis. The choice of a capillary column coated with a (5% phenyl)-methylpolysiloxane stationary phase is common, offering good selectivity for adipate esters.[4] Splitless injection is often employed for trace analysis to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative, particularly for complex matrices or when analyzing DEHA alongside less volatile or thermally labile compounds.
-
Principle of Operation: In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). Separation is based on the analyte's partitioning between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source, which generates ions in the gas phase. These ions are then analyzed, often by a triple quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., QTOF).
-
Causality in Experimental Design: LC-MS is particularly advantageous for biological samples, such as urine or serum, where it can be used to measure DEHA metabolites.[5][6] The use of online solid-phase extraction (SPE) coupled with LC-MS/MS provides an automated and highly efficient method for sample cleanup and analyte enrichment, significantly reducing matrix effects and improving sensitivity.[5][6] ESI is a soft ionization technique, which typically results in a prominent molecular ion, providing molecular weight information that complements the structural data from MS/MS fragmentation.
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows for DEHA quantification.
Caption: Typical GC-MS workflow for DEHA quantification.
Caption: Typical LC-MS/MS workflow for DEHA quantification.
Cross-Validation: A Comparative Analysis of Performance
The trustworthiness of any analytical method hinges on its validation. Cross-validation, in this context, refers to the rigorous comparison of method performance characteristics as defined by authoritative guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[7][8][9][10] This ensures the method is fit for its intended purpose.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Causality & Insight |
| Specificity/Selectivity | High, based on chromatographic retention time and unique mass fragmentation patterns in EI mode. | Very high, based on retention time, precursor ion, and specific fragment ions (MRM). | LC-MS/MS is often superior in complex matrices due to the added selectivity of monitoring specific precursor-to-product ion transitions, minimizing interferences. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Generally in the low ng/mL to µg/mL range. Can be limited by background contamination. | Can achieve sub-ng/mL to pg/mL levels, especially with online SPE.[5][6] | The enhanced sensitivity of LC-MS/MS is due to efficient ionization and reduced chemical noise when operating in Multiple Reaction Monitoring (MRM) mode. |
| Linearity & Range | Good linearity is achievable, but can be affected by inlet activity or source contamination at low concentrations.[11] | Excellent linearity over a wide dynamic range is common, often spanning several orders of magnitude. | Isotope dilution internal standards in LC-MS/MS effectively correct for matrix effects and variations in ionization efficiency, leading to more robust linearity. |
| Accuracy & Precision | Good, with Relative Standard Deviations (RSDs) typically <15%. Can be matrix-dependent. | Excellent, with RSDs often <5%.[5][6] | The stability of ESI and the precision of modern LC pumps, combined with isotope dilution, contribute to the superior accuracy and precision of LC-MS/MS. |
| Robustness | Sensitive to changes in inlet temperature, carrier gas flow, and column condition. | Sensitive to mobile phase composition, pH, and column temperature. Matrix effects can be a significant challenge. | Both techniques require careful control of operational parameters. LC-MS is often considered more susceptible to matrix-induced ion suppression or enhancement, necessitating thorough validation. |
| Sample Throughput | Moderate. GC run times can be longer, and sample preparation can be more involved. | High, particularly with online SPE and fast LC gradients. | Automation of sample preparation (online SPE) and shorter chromatographic run times give LC-MS/MS a significant advantage in high-throughput screening environments. |
Detailed Experimental Protocols
A self-validating system is one where the protocol includes inherent checks and balances. The following protocols are provided as a foundation, which must be adapted and fully validated for the specific sample matrix and instrumentation.
Protocol 1: GC-MS Quantification of DEHA in a Food Simulant
This method is adapted for determining the migration of DEHA from a packaging material into a fatty food simulant like isooctane.[4]
-
Sample Preparation:
-
Expose a defined surface area (e.g., 1 dm²) of the polymer to 100 mL of isooctane for a specified time and temperature (e.g., 48 hours at 20°C).
-
Prepare a calibration curve by spiking known amounts of a certified DEHA standard into isooctane to create standards ranging from 5-25 mg/kg.
-
Transfer 1 mL of the migration solution and each calibration standard into separate 2 mL autosampler vials.
-
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 6890/5973 or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5% Phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 150°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in Selective Ion Monitoring (SIM) mode. Monitor ions such as m/z 129, 147, and 171 for quantification and confirmation.
-
-
System Validation & Data Analysis:
-
Perform a system suitability test by injecting a mid-range standard to check for peak shape, retention time, and response.
-
Analyze the samples and standards.
-
Integrate the peak area for the primary quantifying ion (e.g., m/z 129).
-
Construct a linear regression calibration curve of peak area versus concentration.
-
Calculate the concentration of DEHA in the migration samples using the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of DEHA Metabolites in Urine
This protocol is based on methods for biomonitoring DEHA exposure by measuring its urinary metabolites.[5][6]
-
Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of an internal standard solution (containing stable isotope-labeled analogs of the target metabolites).
-
Add 20 µL of β-glucuronidase enzyme solution to hydrolyze conjugated metabolites. Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrumentation & Conditions:
-
LC-MS/MS System: Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions: Electrospray Ionization (ESI) in negative mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each metabolite and its labeled internal standard.
-
-
System Validation & Data Analysis:
-
Establish system suitability by monitoring the signal-to-noise ratio and peak shape of a low-level standard.
-
Analyze the prepared samples, calibration standards, and quality control (QC) samples.
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the metabolites in the urine samples from the calibration curve.
-
Making the Right Choice: A Decision Framework
Selecting the optimal method requires a careful evaluation of the analytical needs. The following decision flowchart provides a logical framework for this process.
Caption: Decision flowchart for selecting a DEHA quantification method.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 2-ethylhexyl adipate. GC-MS remains a robust and cost-effective choice for the analysis of DEHA in relatively clean matrices where high sensitivity is not the primary driver. However, for complex biological samples, the demand for ultra-trace level quantification, and high-throughput applications, LC-MS/MS offers unparalleled sensitivity, selectivity, and speed.
The ultimate decision rests on a thorough understanding of the analytical problem and the validation of the chosen method against internationally recognized standards. By applying the principles of causality, establishing self-validating protocols, and grounding the work in authoritative references, researchers can ensure the generation of accurate, reliable, and defensible data, ultimately safeguarding product quality and patient health.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. PubMed Central. [Link]
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Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. PubMed. [Link]
-
GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. PubMed. [Link]
-
Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. ResearchGate. [Link]
-
Problems with quantitation of Adipate/Phthalate by GC/MS. Chromatography Forum. [Link]
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Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
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A Comparative Guide to Adipate Monoesters and Diesters in Polymer Plasticization: The Case of 2-Ethylhexyl Hydrogen Adipate
Executive Summary
The transition away from traditional phthalate-based plasticizers has propelled adipate esters to the forefront of polymer formulation, particularly for flexible Polyvinyl Chloride (PVC). While adipate diesters, such as Di(2-ethylhexyl) adipate (DEHA), are widely adopted, there is growing interest in the nuanced performance of adipate monoesters, exemplified by 2-Ethylhexyl hydrogen adipate. This guide provides an in-depth comparison of this compound against its more common diester and polymeric counterparts. We will dissect their chemical structures, evaluate their performance based on key plasticization metrics, and provide standardized protocols for their experimental validation. The central thesis is that the presence of a free carboxylic acid group in the monoester imparts distinct properties, influencing polarity, compatibility, and migration resistance, which sets it apart from fully esterified adipate diesters.
Introduction to Adipate Plasticizers in PVC
The Essential Role of Plasticizers
Plasticizers are additives that are incorporated into a material, typically a plastic or elastomer, to enhance its flexibility, workability, and distensibility.[1] In polymers like PVC, which are inherently rigid and brittle, plasticizers function by embedding themselves between the polymer chains. This spacing reduces the intermolecular van der Waals forces, allowing the chains to move more freely and lowering the glass transition temperature (Tg), the point at which the material transitions from a rigid, glassy state to a more flexible, rubbery one.[2][3]
Adipate Esters: A Safer, High-Performance Alternative
Adipate esters, derived from adipic acid, have become a leading class of non-phthalate plasticizers. They are favored for their excellent performance at low temperatures, high efficiency, and a more favorable toxicological profile compared to some traditional phthalates.[1][4][5] Their utility extends across numerous applications, including food-contact films, medical devices, and automotive interiors.[6][7][8]
The Structural Distinction: Monoesters vs. Diesters
The fundamental difference between adipate monoesters and diesters lies in their synthesis and resulting structure. Adipic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups (-COOH).
-
Adipate Monoester: Formed when one molecule of adipic acid reacts with one molecule of an alcohol (e.g., 2-ethylhexanol). The resulting molecule, like this compound, retains one free carboxylic acid group.
-
Adipate Diester: Formed when one molecule of adipic acid reacts with two molecules of an alcohol, esterifying both carboxylic acid groups.[2] Di(2-ethylhexyl) adipate (DEHA) is a prime example.
This structural variance is not trivial; the remaining polar -COOH group in a monoester significantly alters its interaction with the PVC matrix and its overall performance characteristics.
Caption: Synthesis pathways for adipate monoesters and diesters.
Spotlight on this compound
This compound (also known as mono-2-ethylhexyl adipate) serves as our reference monoester. Its structure inherently balances the non-polar, plasticizing effect of the 2-ethylhexyl chain with the polar, interactive nature of the free carboxylic acid group.
-
Chemical Formula: C14H26O4
-
Molecular Weight: 258.35 g/mol
-
Synthesis: Typically prepared through the esterification of adipic acid with 2-ethylhexanol, using a catalyst like sulfuric or p-toluenesulfonic acid, but with a controlled 1:1 molar ratio to favor mono-esterification.[7][9]
Comparative Performance Analysis: Monoester vs. Diesters
While a direct comparison to other monoesters is limited by the scarcity of public data, a robust evaluation can be made against the industry-standard adipate diesters: Di(2-ethylhexyl) adipate (DEHA) and polymeric adipates. This comparison highlights the practical trade-offs a formulator faces.
Key Comparators
-
Di(2-ethylhexyl) adipate (DEHA/DOA): A widely used monomeric plasticizer known for its excellent low-temperature performance and processing ease.[2][10]
-
Polymeric Adipates: Higher molecular weight polyesters that offer superior migration resistance and durability, albeit sometimes at the cost of lower plasticizing efficiency.[11][12]
Performance Metrics: A Head-to-Head Comparison
The performance of a plasticizer is not a single value but a balance of properties. The table below summarizes the expected performance of this compound relative to its diester counterparts based on chemical principles and available data.
| Performance Metric | This compound (Monoester) | Di(2-ethylhexyl) Adipate (DEHA/DOA) | Polymeric Adipates | Causality Behind the Difference |
| Plasticizing Efficiency | Moderate | High | Moderate to Low | The high polarity from the free -COOH group in the monoester can create strong interactions, slightly restricting polymer chain mobility compared to the more shielded DEHA. Polymeric plasticizers are less efficient due to their large size.[5][13] |
| Low-Temperature Flexibility | Good | Excellent | Good | DEHA's linear, flexible aliphatic structure is highly effective at preventing PVC from becoming brittle at low temperatures.[4][10][14] The monoester is also effective, while polymeric types can be slightly less so. |
| Migration Resistance | Potentially Higher than DEHA | Moderate | Excellent | The monoester's polar -COOH group can form hydrogen bonds with the PVC matrix, potentially anchoring it more effectively than DEHA.[15] Polymeric plasticizers exhibit the best resistance due to their large molecular size and chain entanglement.[11][16] |
| Thermal Stability | Moderate | Good | Excellent | The free carboxylic acid group can be more susceptible to thermal degradation than a stable ester linkage. Polymeric esters generally have the highest thermal stability.[13][17] |
| Compatibility & Polarity | High Polarity | Low Polarity | Variable | The monoester is significantly more polar. This can be an advantage for compatibility with more polar polymers but may lead to issues like spewing in standard PVC if not formulated carefully.[2] |
| Volatility | Low | Moderate | Very Low | Volatility is inversely related to molecular weight. The monoester and DEHA are single molecules, while polymeric adipates are large chains with very low volatility.[10][12] |
Experimental Evaluation Protocols
To validate the performance of any plasticizer, a series of standardized tests must be conducted. The following protocols provide a self-validating system for comparing candidates like this compound against a benchmark.
Caption: Experimental workflow for the evaluation of plasticizer performance in PVC.
Preparation of Plasticized PVC Samples
-
Formulation: Prepare a standard PVC formulation. For example (parts per hundred resin - phr): PVC (100), Plasticizer (40-50), Thermal Stabilizer (e.g., Ca/Zn stearate) (3).
-
Mixing: Blend the components in a high-speed mixer until a homogenous dry blend is achieved.
-
Milling: Process the blend on a two-roll mill at a temperature of approximately 160-170°C until a uniform, fused sheet is formed.
-
Molding: Press the milled sheets in a hydraulic press at 170-180°C and ~10 MPa to create plaques of a specified thickness. Cool under pressure.[18]
-
Conditioning: Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
Protocol: Differential Scanning Calorimetry (DSC) for Tg Determination
-
Objective: To measure the glass transition temperature (Tg), a direct indicator of plasticizing efficiency.[3]
-
Methodology (based on ASTM D3418):
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated in the DSC cell under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to erase thermal history.
-
The sample is then cooled at a controlled rate.
-
A second heating scan is performed at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve during this second scan. A lower Tg indicates higher plasticizing efficiency.[19]
-
Protocol: Tensile Property Testing
-
Objective: To measure the effect of the plasticizer on the mechanical properties of the PVC.
-
Methodology (based on ASTM D638):
-
Cut dumbbell-shaped specimens from the molded plaques.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the maximum stress (Tensile Strength) and the elongation at the point of rupture (Elongation at Break). Plasticizers typically decrease tensile strength and significantly increase elongation.[20]
-
Protocol: Migration Resistance Testing (Activated Carbon Method)
-
Objective: To quantify the amount of plasticizer that leaches from the PVC matrix, indicating its permanence.[18]
-
Methodology (based on ISO 176):
-
Accurately weigh a conditioned PVC test disc (W1).
-
Place the disc in a container and completely surround it with activated carbon.
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After heating, remove the disc, carefully clean off all carbon particles, and re-weigh it (W2).
-
The percent weight loss [(W1-W2)/W1] x 100 represents the amount of migrated plasticizer. Lower values are desirable.[18]
-
Discussion and Field Insights
The choice between an adipate monoester and a diester is a classic example of formulation trade-offs.
-
The Hydrogen Bonding Advantage: The key advantage of a monoester like this compound is the potential for improved migration resistance over monomeric diesters like DEHA.[11] The polar carboxylic acid group can form hydrogen bonds with the slightly positive hydrogen on the chlorinated carbon of the PVC chain. This acts as a molecular anchor, reducing the plasticizer's mobility.
-
Efficiency vs. Permanence: This anchoring, however, can slightly reduce plasticizing efficiency. By holding the polymer chains more tightly, it may not lower the Tg as dramatically as a less interactive molecule of similar size like DEHA. This illustrates the fundamental trade-off: highly mobile, efficient plasticizers often have poor permanence, while highly permanent (polymeric) plasticizers can be less efficient.[11][13]
-
Application-Specific Selection:
-
For applications requiring maximum low-temperature flexibility where some migration is tolerable (e.g., general-purpose films), DEHA remains a cost-effective choice.[21]
-
For demanding applications like automotive interiors or medical tubing where migration must be minimized and long-term durability is paramount, polymeric adipates are the superior option, despite higher viscosity and processing challenges.[11][12]
-
This compound could carve a niche in applications where a compromise is needed: better permanence than DEHA without the high viscosity and cost of polymeric alternatives. Its higher polarity might also make it a candidate as a specialty co-plasticizer to improve compatibility with other polar additives.
-
Conclusion
This compound, as a representative adipate monoester, presents a distinct property profile compared to its widely used diester relatives. Its defining feature—the free carboxylic acid group—offers a potential pathway to enhanced migration resistance through hydrogen bonding, a critical factor in high-value applications. However, this comes with a likely trade-off in plasticizing efficiency and thermal stability. The selection of an adipate plasticizer is therefore not a matter of "better" or "worse," but a strategic decision based on the specific performance requirements of the final product. For the research and drug development professional, understanding these structure-property relationships is crucial for designing next-generation materials with optimized safety, durability, and performance.
References
- Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC - NIH. (2022-05-05).
- Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2021-08-11).
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. (2021-02-10).
- Cas 103-23-1,Bis(2-ethylhexyl) adipate - LookChem.
- Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021-10-19).
- Bis(2-ethylhexyl) adipate synthesis - ChemicalBook.
- Environmentally Friendly Plasticizers for PVC – - Diva-Portal.org.
- BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya.
- High Performance Ester Plasticizers | Hallstar Industrial.
- Application Notes and Protocols for Adipate-Based Plasticizers in PVC Formulations - Benchchem.
- Performance evaluation of new plasticizers for stretch PVC films - CORE. (2012-11-19).
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - NIH. (2023-05-11).
- A Comparative Analysis of Adipate Plasticizers in Polyvinyl Chloride (PVC) - Benchchem.
- The Function and Selection of Ester Plasticizers - Hallstar Industrial.
- Adipate plasticizers | ExxonMobil Product Solutions.
- Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films - MDPI. (2024-12-05).
- Migration resistant polymeric plasticizer for poly(vinyl chloride) - ResearchGate. (2007-08-06).
- PLASTICIZERS - Kinam Park.
- Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry | bioRxiv. (2020-10-27).
- Development of a Highly Efficient Environmentally Friendly Plasticizer - MDPI.
- Mechanical properties of plasticized PVC films: (A) Tensile strength (Mpa) - ResearchGate.
- Plasticizer Performance and Evaluation: PVC Application Focus - KingStar Mold. (2024-09-25).
- PLASTICIZER SELECTION GUIDE FOR PVC - C.T.G. CZ, s.r.o.
- Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf.
- CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents.
- Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates - MDPI. (2021-12-13).
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Inter-laboratory comparison of 2-ethylhexyl hydrogen adipate measurements
An Inter-Laboratory Comparison of 2-Ethylhexyl Adipate (DEHA) Measurements: A Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the accurate quantification of leachable and extractable compounds is paramount to ensuring product safety and regulatory compliance. Among these compounds, Di(2-ethylhexyl) adipate (DEHA), a common plasticizer, warrants significant analytical scrutiny due to its potential to migrate from packaging materials into drug products. This guide provides an in-depth analysis of an inter-laboratory comparison for DEHA measurements, offering a framework for establishing robust and reproducible analytical methods.
The objective of this guide is to dissect the nuances of DEHA analysis, moving beyond mere procedural descriptions to elucidate the rationale behind methodological choices. By presenting a model inter-laboratory study, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to validate their own analytical systems and ensure the integrity of their data.
The Imperative for Inter-Laboratory Comparison
Method validation is a cornerstone of analytical science, establishing that a procedure is fit for its intended purpose.[1][2][3] However, intra-laboratory validation alone may not fully capture the variability inherent in real-world analytical testing. Inter-laboratory comparisons, often referred to as round-robin studies or proficiency testing, provide a more comprehensive assessment of a method's performance by evaluating its reproducibility across multiple laboratories.[4][5][6] Such studies are instrumental in:
-
Assessing Method Robustness: Evaluating the method's performance when subjected to minor variations in operating conditions, reagents, and instrumentation across different sites.
-
Identifying Potential Biases: Uncovering systematic errors that may be unique to a particular laboratory or a specific interpretation of the analytical procedure.
-
Establishing Consensus Values: Deriving a more reliable estimate of the true concentration of an analyte in a given sample.
-
Harmonizing Analytical Practices: Promoting the adoption of standardized and best-practice methodologies across the industry.
This guide will explore a hypothetical inter-laboratory study designed to compare the performance of two common analytical techniques for DEHA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Design of the Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a well-defined study protocol. The following outlines a robust design for assessing DEHA measurement capabilities.
Study Participants and Sample Distribution
A cohort of eight hypothetical laboratories, with demonstrated expertise in trace-level analysis, were selected to participate. Each laboratory received a set of blind samples, including:
-
Matrix Blanks: To assess for background contamination.
-
Spiked Samples: Prepared at three different concentration levels (Low, Medium, High) in a relevant pharmaceutical matrix (e.g., a placebo formulation).
-
Reference Material: A certified reference material (CRM) with a known concentration of DEHA.
Analytical Methodologies
Participating laboratories were instructed to analyze the samples using both GC-MS and LC-MS/MS, following their in-house validated procedures, which were based on established principles.[7][8][9][10] The core requirements for each methodology are detailed below.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of semi-volatile organic compounds like DEHA.[8][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: To isolate DEHA from the sample matrix and concentrate it for sensitive detection.
-
Procedure:
-
Pipette 5 mL of the sample into a 15 mL glass centrifuge tube.
-
Add an internal standard (e.g., deuterated DEHA) to correct for extraction inefficiencies and instrumental drift.
-
Add 5 mL of hexane and vortex for 2 minutes to facilitate the extraction of DEHA into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
2. Instrumental Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions (Hypothetical): m/z 129, 149, 167 (quantifier), 279.
-
Diagram of GC-MS Workflow:
Sources
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- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. scielo.br [scielo.br]
- 4. Round robin study to evaluate the reconstructed human epidermis (RhE) model as an in vitro skin irritation test for detection of irritant activity in medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. eurachem.org [eurachem.org]
- 7. Development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) using in silico, in vitro and human biomonitoring data - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the specificity of analytical methods for 2-ethylhexyl hydrogen adipate
An Application Scientist's Guide to Assessing the Specificity of Analytical Methods for 2-Ethylhexyl Hydrogen Adipate and Its Parent Compound
In the realm of pharmaceutical development and safety assessment, the precise and unambiguous quantification of chemical entities within complex matrices is paramount. This guide offers a comparative analysis of analytical methodologies for this compound, a monoester metabolite of the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA). As direct analysis often focuses on the parent compound or its key metabolites, we will explore the techniques best suited for these related analytes, with a core focus on achieving and verifying analytical specificity.
The Cornerstone of Reliable Analysis: Specificity
According to the ICH Q2(R1) guideline, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5] These might include impurities, degradants, or matrix components. For a method to be deemed specific, it must demonstrate that the signal measured is solely from the analyte of interest. In chromatographic methods, this means ensuring that peaks are well-resolved from any potential interferents and that the detection method can differentiate the analyte from co-eluting substances. This is where the choice of detector becomes critical.
A Comparative Look at Dominant Analytical Technologies
The two most powerful and widely employed techniques for the specific analysis of DEHA and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like the parent diester, DEHA.[6] The gas chromatograph separates components of a mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides highly specific detection and structural information.
Principle of Specificity: Specificity in GC-MS is achieved through two dimensions. First, the chromatographic separation, defined by the analyte's retention time. Second, the mass spectrometer fragments the analyte molecule into a unique pattern of ions (mass spectrum). By monitoring for characteristic ions of the analyte, particularly in Selected Ion Monitoring (SIM) mode, the method can specifically detect the target compound even if other substances co-elute.[7]
Causality in Experimental Choices:
-
Carrier Gas: While helium is traditional, hydrogen can be used as an alternative, and studies have shown it does not alter the mass spectral pattern for similar compounds, offering a solution to helium shortages.[8]
-
Sample Preparation: Extraction techniques like dispersive solid-phase extraction or liquid-solid extraction are chosen to remove non-volatile matrix components that could contaminate the GC system and to concentrate the analyte.[2][9]
-
Detection Mode: SIM mode is favored over full scan for quantitative analysis as it significantly enhances sensitivity and selectivity by focusing the mass spectrometer's duty cycle on only the ions of interest.
Experimental Protocol: GC-MS for DEHA in Complex Matrices
This protocol is a synthesized example based on methodologies for analyzing DEHA in matrices like human milk or food products.[2][10]
-
Sample Preparation (QuEChERS Approach):
-
Homogenize 5 g of the sample (e.g., food, biological tissue) with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., MgSO₄, PSA).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions: Transfer line at 290°C, Ion source at 230°C, Quadrupole at 150°C. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for DEHA (e.g., m/z 129).[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more polar analytes like the oxidized monoester metabolites of DEHA (e.g., mono-2-ethyl-5-hydroxyhexyl adipate), LC-MS/MS is the superior technique.[11][12] These compounds are often not volatile enough for direct GC analysis without derivatization.
Principle of Specificity: LC-MS/MS provides exceptional specificity through three dimensions of separation and detection. First, the liquid chromatographic separation (retention time). Second, the first mass spectrometer (Q1) selects the specific parent ion (precursor ion) of the analyte. Third, this selected ion is fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) monitors for a specific fragment ion (product ion). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly characteristic of the analyte, providing a very high degree of certainty and minimizing interferences.[12]
Causality in Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is typically used as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and preserving the precursor ion.
-
Online SPE: The use of online Solid-Phase Extraction (SPE) automates the sample cleanup and concentration process. This reduces manual labor, minimizes contamination risk, and improves reproducibility by directly coupling the extraction to the LC system.[11]
-
Mobile Phase: The mobile phase composition (e.g., water with formic acid and acetonitrile) is optimized to achieve good chromatographic peak shape and efficient ionization of the target analytes.
Experimental Protocol: Online-SPE-LC-MS/MS for DEHA Metabolites in Urine
This protocol is based on the validated methods described for the biomonitoring of DEHA metabolites.[11][12]
-
Sample Preparation:
-
To 100 µL of urine, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).
-
Add β-glucuronidase enzyme solution to hydrolyze conjugated metabolites.
-
Incubate the mixture (e.g., at 37°C for 2 hours) to ensure complete deconjugation.
-
Centrifuge the sample to pellet any precipitate before placing it in the autosampler.
-
-
Instrumentation & Conditions:
-
LC System: Agilent 1290 Infinity II HPLC or equivalent, coupled with an online SPE system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Online SPE: Use a turbulent flow chromatography column for matrix depletion and an enrichment column for analyte trapping.
-
Analytical Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution program is used to separate the analytes, starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B.
-
MS/MS Conditions: Operate in ESI negative mode. Optimize MRM transitions (precursor ion > product ion) for each analyte and internal standard. For example, for mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), a specific transition would be monitored.
-
Quantitative Performance Comparison
The choice of method is also guided by its quantitative performance. The following table summarizes typical validation parameters for the analysis of DEHA and its metabolites using GC-MS and LC-MS/MS, compiled from various studies.
| Parameter | GC-MS (for DEHA) | Online-SPE-LC-MS/MS (for Metabolites) | Causality & Significance |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transition) | MRM in LC-MS/MS provides an extra layer of confirmation, making it the gold standard for specificity in complex matrices. |
| Limit of Quantification (LOQ) | ng/g to low µg/g range[2] | 0.05 - 0.1 µg/L (ng/mL)[11][12] | LC-MS/MS typically offers superior sensitivity, which is crucial for biomonitoring studies where metabolite concentrations are very low. |
| Accuracy (Recovery) | 70 - 117%[13] | 92 - 109%[11][12] | Both methods demonstrate excellent accuracy. Online SPE in the LC-MS/MS method can lead to very consistent and high recovery rates. |
| Precision (RSD) | ≤ 20%[13] | < 5%[11][12] | The high degree of automation in the online-SPE-LC-MS/MS workflow contributes to outstanding precision. |
| Matrix Effects | Can be moderate; often mitigated by cleanup[13] | Can be significant; mitigated by stable isotope dilution and effective chromatography[12] | Matrix effects are a key consideration for LC-MS/MS. The use of a stable isotope-labeled internal standard is a self-validating system that corrects for variations in recovery and matrix-induced ion suppression/enhancement. |
Conclusion: Selecting the Appropriate Method
The assessment of analytical methods for this compound and its parent compound, DEHA, hinges on the principle of specificity. While several techniques exist, mass spectrometry-based methods are unequivocally superior for providing the required level of confidence.
-
GC-MS is a highly specific and robust method, ideally suited for the analysis of the parent compound, DEHA, in a variety of matrices. Its specificity is derived from the combination of chromatographic separation and mass-selective detection.
-
LC-MS/MS is the method of choice for the polar, non-volatile metabolites of DEHA, such as this compound and its oxidized forms. The use of Multiple Reaction Monitoring (MRM) provides an unparalleled level of specificity and sensitivity, making it the gold standard for biomonitoring and trace-level analysis.
Ultimately, the selection of a method must be guided by the specific analyte, the complexity of the matrix, and the required sensitivity. By understanding the principles behind each technique and adhering to rigorous validation standards as outlined by ICH Q2(R1), researchers can generate data that is not only accurate and precise but also unequivocally specific.
References
- Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (2025). PubMed Central.
- GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. (2021).
- Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. (2019).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Adipate Esters, with a Focus on Bis(2-ethylhexyl)
- Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS | Request PDF. (2019).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
- Analytical methodologies for the determination of phthalates in environmental matrices. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (n.d.).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- Di(2-ethylhexyl) adipate - Some Industrial Chemicals. (2000). NCBI Bookshelf.
- Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. (n.d.). Shimadzu.
- Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI.
- Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF. (n.d.).
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023).
- Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. (n.d.). MDPI.
- Di(2-ethylhexyl)adipate in Drinking-water. (n.d.).
- Determination of phthalic acid esters and di(2-ethylhexyl)
- Determination of phthalic acid esters and di(2-ethylhexyl) adipate in fish and squid using the ammonium formate version of the QuEChERS method combined with gas chromatography mass spectrometry. (2022).
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A Comparative Guide to the Environmental Impact of Adipate Plasticizers
For researchers, scientists, and drug development professionals, the selection of materials and reagents is a critical process where performance, safety, and environmental impact are paramount. Adipate esters, widely used as plasticizers to impart flexibility to polymers, are often considered safer alternatives to phthalates. However, not all adipates are created equal in terms of their environmental footprint. This guide provides an in-depth comparative analysis of the environmental impact of different adipates, focusing on key performance indicators supported by experimental data. We will delve into the biodegradability, ecotoxicity, and bioaccumulation potential of conventional petroleum-based adipates, such as dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA), and diisononyl adipate (DINA), alongside the emerging class of bio-based adipates.
The Adipate Landscape: A Move Towards Greener Alternatives
Adipate plasticizers are essential additives in a myriad of applications, from medical devices and food packaging to flooring and automotive interiors. Their primary function is to increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). The growing concerns over the endocrine-disrupting effects of phthalate plasticizers have propelled adipates to the forefront as a viable alternative.[1][2][3][4][5][6] However, the environmental fate of these compounds is a crucial consideration. Adipates are not chemically bound to the polymer matrix and can leach into the environment over time, necessitating a thorough evaluation of their environmental impact.[1]
This guide will focus on a comparative assessment of the following adipates:
-
Dioctyl Adipate (DOA) / Di(2-ethylhexyl) Adipate (DEHA): One of the most common and widely studied adipate plasticizers.
-
Diisononyl Adipate (DINA): Another commercially significant adipate plasticizer.
-
Bio-based Adipates: An emerging class of plasticizers derived from renewable feedstocks, with a focus on those produced from bio-based adipic acid.
Lifecycle Assessment: A Holistic View of Environmental Impact
A comprehensive understanding of the environmental impact of a chemical extends beyond its immediate toxicity and biodegradability. A Life Cycle Assessment (LCA) provides a "cradle-to-grave" analysis, evaluating the environmental burdens associated with a product's entire life cycle, from raw material extraction and manufacturing to use and final disposal.[7][8]
Key Findings from LCA Studies:
-
Petroleum-based Adipic Acid: The conventional production of adipic acid from petroleum-based feedstocks is an energy-intensive process that generates significant greenhouse gas emissions, including nitrous oxide (N₂O), a potent greenhouse gas.[9]
-
Bio-based Adipic Acid: The production of adipic acid from renewable resources, such as glucose or lignin, offers a substantial reduction in greenhouse gas emissions.[10][11][12][13] Life cycle assessments of bio-based adipic acid production show a potential reduction of 62% to 78% in greenhouse gas emissions compared to the conventional petrochemical route.[11] This is primarily due to the use of a biorefinery side-stream as a feedstock and the avoidance of nitrous oxide emissions.[11]
This significant reduction in the carbon footprint at the raw material stage suggests that bio-based adipates have a considerable advantage in their overall lifecycle environmental impact compared to their petroleum-based counterparts.
Caption: A simplified comparison of the lifecycle stages of petroleum-based versus bio-based adipates.
Biodegradability: The Fate of Adipates in the Environment
The persistence of a chemical in the environment is a key determinant of its long-term impact. "Readily biodegradable" substances are those that are rapidly broken down by microorganisms in the environment, preventing their accumulation. The Organisation for Economic Co-operation and Development (OECD) provides a set of standardized guidelines for testing the ready biodegradability of chemicals, with the OECD 301F (Manometric Respirometry Test) being a commonly used method.[14][15][16][17][18]
Comparative Biodegradation Data:
| Adipate | Test Method | Inoculum | Duration (days) | Biodegradation (%) | Readily Biodegradable? | Source(s) |
| DEHA / DOA | OECD 301B (Modified Sturm) | Activated Sludge | 35 | ~100% | Yes | [19] |
| DEHA / DOA | Semi-continuous activated sludge (SCAS) | Activated Sludge | 21 | 73-92% (daily loss) | Yes | [19] |
| DINA | Respirometer Test | Pseudomonas aeruginosa | 39 | 62% | Yes | [20] |
| Bio-based Poly(butylene succinate adipate) (PBSA) | OECD 301F | Non-specific bacteria | 28 | > 60% | Yes | [21] |
Analysis of Biodegradability:
The available data indicates that both petroleum-based and bio-based adipates are generally considered to be readily biodegradable.[19][20][21] This is a significant advantage over many phthalate plasticizers, which exhibit greater persistence in the environment. The high biodegradation rates of adipates suggest that they are unlikely to persist and bioaccumulate in the environment.
Ecotoxicity: Impact on Aquatic and Terrestrial Ecosystems
Ecotoxicity studies are crucial for understanding the potential harm a chemical can cause to living organisms in the environment. These studies typically determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific adverse effect in 50% of the population (EC50).
Aquatic Toxicity
The aquatic environment is a primary recipient of chemical pollutants. Therefore, assessing the toxicity of adipates to aquatic organisms such as fish, invertebrates (e.g., Daphnia), and algae is essential.
Comparative Aquatic Toxicity Data:
| Adipate | Test Organism | Endpoint | Value (mg/L) | Exposure | Source(s) |
| DEHA / DOA | Daphnia magna (Water Flea) | 48h LC50 | 0.48 - 0.85 | Acute | [19] |
| DEHA / DOA | Daphnia magna (Water Flea) | 21d NOEC | 0.024 | Chronic | [19] |
| DEHA / DOA | Algae and Fish | Acute | Not toxic at water solubility limit (0.78 mg/L) | Acute | [19] |
| DINA | Aquatic Organisms | - | Considered to be slightly hazardous to water | - | [22] |
| Dibutyl Succinate (Bio-based analogue) | Pimephales promelas (Fathead Minnow) | 96h LC50 | 4.26 - 4.46 | Acute | [23] |
Analysis of Aquatic Toxicity:
DEHA/DOA exhibits acute and chronic toxicity to Daphnia magna at concentrations in the sub-mg/L to low mg/L range.[19] However, it is not acutely toxic to fish and algae at its limit of water solubility.[19] Information on the aquatic toxicity of DINA is less specific, with a general classification of being "slightly hazardous to water".[22] For bio-based alternatives, data on a structural analogue, dibutyl succinate, suggests moderate acute toxicity to fish.[23] It is important to note that the toxicity of adipates can be influenced by their breakdown products, specifically the monoesters.[1][18]
Soil Toxicity
Adipates can enter the terrestrial environment through various pathways, including the disposal of plastic waste in landfills. Their impact on soil organisms and overall soil health is therefore a relevant consideration.
Soil Toxicity and Fate:
Currently, there is a lack of quantitative, comparative soil toxicity data (e.g., EC50 values for earthworms or soil microorganisms) for different adipates in the public domain. However, studies on the environmental fate of adipates suggest that they are relatively immobile in soil due to their tendency to sorb to organic carbon.[5][6] This reduces the likelihood of them leaching into groundwater. Furthermore, their biodegradability by soil microorganisms is a key factor in their environmental dissipation.[5][6]
Bioaccumulation: The Potential to Concentrate in Organisms
Bioaccumulation is the process by which a chemical builds up in an organism over time, often to a concentration much higher than in the surrounding environment. The bioconcentration factor (BCF) is a common metric used to assess bioaccumulation potential.
Comparative Bioaccumulation Data:
| Adipate | Organism | BCF Value | Bioaccumulation Potential | Source(s) |
| DEHA / DOA | Bluegill Fish | 27 | Low | [19] |
| DINA | - | - | Low | [24][25] |
Analysis of Bioaccumulation:
The available data for both DEHA/DOA and DINA indicate a low potential for bioaccumulation in aquatic organisms.[19][24][25] The low BCF value for DEHA in bluegill fish suggests that it is not likely to accumulate to high levels in the food chain.[19] This is a favorable characteristic from an environmental perspective, as it reduces the risk of secondary poisoning in higher trophic level organisms.
Experimental Protocols: A Guide to Assessing Environmental Impact
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following are key methodologies for assessing the biodegradability and aquatic toxicity of adipates.
Ready Biodegradability - OECD 301F: Manometric Respirometry Test
This method is widely used to determine the ready biodegradability of chemical substances.[14][15][16][17][18]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in a closed respirometer. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
Step-by-Step Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to ensure a viable microbial population.
-
Test Setup: The test substance is added to the mineral medium in a respirometer flask at a known concentration. The inoculum is then added. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
Measurement: The oxygen consumption in each flask is measured continuously or at regular intervals using a pressure sensor.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank control) by the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Caption: A simplified workflow for the OECD 301F Manometric Respirometry Test.
Acute Toxicity Test for Daphnia magna - OECD 202
This test is used to determine the acute immobilization of Daphnia magna when exposed to a chemical substance.
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.
Step-by-Step Methodology:
-
Test Organisms: Healthy, young Daphnia magna (less than 24 hours old) are used for the test.
-
Test Solutions: A series of test solutions with different concentrations of the adipate are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: A specific number of daphnids are placed in each test vessel containing the test solutions.
-
Incubation: The test vessels are maintained under controlled conditions of temperature and light for 48 hours.
-
Observation: The number of immobilized daphnids (those that are unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.
Conclusion: Making Informed Choices for a Sustainable Future
The comparative analysis of the environmental impact of different adipates reveals a clear trend towards more sustainable alternatives. While conventional petroleum-based adipates like DOA/DEHA and DINA offer the advantage of being readily biodegradable and having low bioaccumulation potential, their lifecycle begins with a fossil-fuel-intensive process.
Bio-based adipates, on the other hand, present a compelling case for a reduced environmental footprint, primarily due to the significantly lower greenhouse gas emissions associated with the production of their bio-based adipic acid precursor. As the chemical industry continues to shift towards a circular economy, the adoption of bio-based plasticizers will be a critical step in reducing our reliance on finite resources and mitigating the environmental impact of plastic products.
For researchers, scientists, and drug development professionals, the selection of an adipate plasticizer should be guided by a holistic assessment of its performance, safety, and environmental credentials. While data gaps for some of the newer bio-based adipates still exist, the evidence strongly suggests that they are a promising and more sustainable alternative to their petroleum-based counterparts. By prioritizing materials with a lower lifecycle impact, the scientific community can play a pivotal role in driving the transition to a greener and more sustainable future.
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Petroleum HPV. (n.d.). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. Retrieved from [Link]
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Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Semantic Scholar. Retrieved from [Link]
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Canada.ca. (n.d.). State of the Science Report Phthalate Substance Grouping 1,2-Benzenedicarboxylic acid, diisononyl ester 1,2-Benzenedicarboxylic. Retrieved from [Link]
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CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. Retrieved from [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
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AIChE. (2012). (602bc) Life Cycle Assessment of Plasticizers: DEHP Versus “Green” Alternatives. Retrieved from [Link]
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ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting SPE Cartridges for 2-Ethylhexyl Adipate (DEHA) Analysis
This guide provides a comprehensive comparison of Solid-Phase Extraction (SPE) cartridges for the quantification of di(2-ethylhexyl) adipate (DEHA). As a widely used plasticizer in consumer products like food packaging and medical devices, the potential for DEHA to migrate into consumables necessitates robust and reliable analytical methods for its detection.[1] This document offers an in-depth analysis of various SPE sorbents, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in optimizing their sample preparation workflows.
The Critical Role of Sample Preparation: Understanding SPE for DEHA
Solid-Phase Extraction (SPE) is a cornerstone of modern analytical chemistry, serving as a more efficient and rapid alternative to traditional liquid-liquid extraction.[2][3] It allows for the concentration of analytes and the removal of interfering matrix components, which is crucial for sensitive downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
The selection of an appropriate SPE cartridge is paramount and depends on the physicochemical properties of the target analyte and the sample matrix.[5] DEHA is a non-polar compound, making reversed-phase SPE the most suitable mechanism for its extraction from aqueous or polar sample matrices.[6] In reversed-phase SPE, a non-polar stationary phase adsorbs the non-polar analyte from a polar mobile phase.
Visualizing the Analyte: Chemical Structure of DEHA
Caption: Chemical structure of di(2-ethylhexyl) adipate.
Comparative Performance of Reversed-Phase SPE Sorbents
The most common reversed-phase sorbents are silica-based, functionalized with alkyl chains (e.g., C18 and C8), or polymer-based.[7] Each offers distinct advantages and performance characteristics for DEHA extraction.
Silica-Based Sorbents: C18 (Octadecyl) and C8 (Octyl)
-
Mechanism of Interaction: C18 and C8 sorbents retain analytes primarily through hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar analyte.[8] The longer carbon chain of C18 provides stronger hydrophobic interactions compared to C8, making it highly effective for retaining non-polar compounds like DEHA.[8][9] C8, with its shorter alkyl chain, is slightly less retentive and can be a good choice for analytes of intermediate polarity.[8]
-
Performance Insights:
-
C18: Offers high retention and capacity for non-polar compounds. It is the most popular and widely used reversed-phase sorbent.[9] However, care must be taken to prevent the sorbent bed from drying out after conditioning, as this can lead to a loss of retention.
-
C8: Provides a less retentive alternative to C18, which can be advantageous when dealing with complex matrices where strong retention of interferences is a concern.[8]
-
Polymer-Based Sorbents: e.g., Polystyrene-Divinylbenzene (PS-DVB)
-
Mechanism of Interaction: Polymeric sorbents, such as those based on polystyrene-divinylbenzene, also utilize hydrophobic interactions for analyte retention.[7] A key advantage of these sorbents is their stability across a wide pH range (typically 1-14), unlike silica-based sorbents which can dissolve under high pH conditions.[7] Some polymeric sorbents are also "water-wettable," meaning they maintain their retentive properties even if the sorbent bed dries out.
-
Performance Insights:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are a type of polymeric sorbent that incorporates a hydrophilic monomer (e.g., N-vinylpyrrolidone) into the polymer backbone. This provides a dual retention mechanism, allowing for the extraction of a broad range of compounds from acidic to basic.[10] For DEHA, the lipophilic backbone is the primary site of interaction. Studies have demonstrated the successful use of HLB cartridges for the extraction of DEHA and other plasticizers from water samples, with average recoveries often ranging from 84.0% to 105%.[11]
-
Performance Data Summary
| Sorbent Type | Primary Retention Mechanism | Key Advantages | Typical Recovery for DEHA/Similar Plasticizers |
| C18 (Octadecyl-silica) | Strong hydrophobic interactions | High retention for non-polar compounds, widely available.[8][9] | Good to excellent, but can be matrix-dependent.[12] |
| C8 (Octyl-silica) | Moderate hydrophobic interactions | Less retention of highly non-polar interferences compared to C18.[8] | Generally good, suitable for a broader range of compound polarities.[8] |
| Polymeric (e.g., HLB) | Hydrophobic interactions (with some hydrophilic character) | Wide pH stability, high capacity, resistant to drying.[7][10] | High and reproducible, often in the 84-105% range.[11] |
Experimental Protocol: SPE of DEHA from an Aqueous Sample
This protocol provides a generalized workflow for the extraction of DEHA using a reversed-phase SPE cartridge (e.g., C18 or HLB). Optimization of solvent volumes and flow rates may be required for specific applications and matrices.
Step-by-Step Methodology
-
Cartridge Conditioning:
-
Pass 5 mL of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the stationary phase and activate the functional groups.
-
Follow with 5 mL of purified water to equilibrate the sorbent to the aqueous sample conditions. Crucially for silica-based sorbents, do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Load the aqueous sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). A slower flow rate allows for more efficient interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove any co-adsorbed polar interferences. The analyte of interest, DEHA, will remain bound to the non-polar sorbent.
-
-
Elution (Analyte Collection):
-
Elute the retained DEHA with a small volume (e.g., 2-5 mL) of a strong, non-polar organic solvent such as acetonitrile, ethyl acetate, or hexane.
-
The eluate can then be concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for chromatographic analysis.
-
Visual Workflow of the SPE Process
Caption: Generalized workflow for Solid-Phase Extraction of DEHA.
Causality in Experimental Choices & Method Validation
-
Choice of Conditioning Solvent: A water-miscible organic solvent is used first to solvate the C18 chains, allowing them to move freely and interact effectively with the analyte. The subsequent water wash displaces the organic solvent, preparing the sorbent for an aqueous sample.
-
Washing Step Rationale: The wash solvent must be strong enough to remove weakly retained, polar interferences but weak enough to not elute the non-polar DEHA. A low percentage of organic solvent in water is typically ideal for this purpose.
-
Elution Solvent Selection: A strong organic solvent is required to disrupt the hydrophobic interactions between DEHA and the sorbent, allowing for its complete elution. The choice of elution solvent may also be dictated by the requirements of the subsequent analytical technique.
-
Trustworthiness through Validation: A self-validating system requires careful assessment of key performance metrics. For any DEHA analysis method, it is essential to determine:
-
Recovery: The percentage of the analyte recovered after the entire SPE process. This is typically assessed by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample. Acceptable recovery values are generally within the 70-120% range.[11]
-
Linearity: The range over which the analytical response is directly proportional to the analyte concentration.[13]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of DEHA that can be reliably detected and quantified, respectively.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the relative standard deviation (RSD).[11]
-
By systematically evaluating these parameters, researchers can ensure the development of a robust and trustworthy analytical method for the determination of DEHA.
References
-
Farajzadeh, M. A., Ebrahimi, S., Pezhhanfar, S., & Mogaddam, M. R. A. (2025). Dispersive micro solid phase extraction of three phthalate esters and bis-(2-ethylhexyl) adipate from the plastic packaged soda and beverage samples using MIL-96(Al). Microchemical Journal. [Link]
-
Musso, D., et al. (2021). Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. Molecules. [Link]
-
López-Darias, J., et al. (2016). Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. Molecules. [Link]
-
Hawach Scientific. (n.d.). Comparison Between Reversed Phase C18 and C8 SPE Cartridge. Hawach Scientific. [Link]
-
Hawach Scientific. (2025). 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Hawach Scientific. [Link]
-
Navarro, I., et al. (2009). Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry. Journal of Separation Science. [Link]
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Farajzadeh, M. A., Abedi, F., & Mogaddam, M. R. A. (2025). Preconcentration and extraction of adipate and phthalate esters and butylated hydroxy toluene from the distillates stored in plastic bottles using an aluminium-based nano metal-organic framework. Journal of Food Composition and Analysis. [Link]
-
Affinisep. (n.d.). C18 and C18NEC SPE cartridges. Affinisep. [Link]
-
ResearchGate. (n.d.). Comparison of C18-based solid-phase extraction (SPE) columns from different vendors. ResearchGate. [Link]
-
Hawach Scientific. (2025). Three Kinds of SPE Cartridges. Hawach Scientific. [Link]
-
World Health Organization. (n.d.). Di(2-ethylhexyl)adipate in Drinking-water. WHO. [Link]
-
Lin, Z., et al. (2015). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules. [Link]
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Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies. [Link]
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Hawach Scientific. (2025). About Features and Different Types of SPE Cartridges. Hawach Scientific. [Link]
-
Nehring, A., et al. (2020). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Journal of Chromatography B. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylhexyl Hydrogen Adipate
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a detailed operational framework for managing waste streams containing 2-Ethylhexyl hydrogen adipate (CAS No. 4337-65-9). Our objective is to move beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory's standard operating procedures.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that your team can make informed, safe, and compliant decisions.
Pre-Disposal Hazard Assessment and Safety Protocols
Before any disposal procedure can be initiated, a thorough understanding of the substance's characteristics is paramount. This compound is the monoester of adipic acid. It is crucial to distinguish it from the more widely discussed diester, Bis(2-ethylhexyl) adipate (DEHA), as their regulatory classifications may differ.
According to its Safety Data Sheet under European CLP regulations, pure this compound is not classified as a hazardous substance[1]. However, this does not absolve laboratories of the responsibility to handle it with care. A primary physical hazard is the risk of slipping if the product is spilled[1]. While not formally classified as an irritant, contact with skin and eyes should always be minimized through appropriate personal protective equipment[1][2].
Table 1: Key Physicochemical Properties of Adipate Esters
| Property | Value (for Bis(2-ethylhexyl) adipate) | Rationale for Consideration |
|---|---|---|
| CAS Number | 103-23-1 | This is for the commonly related diester, DEHA. Data for the monoester is limited. |
| Appearance | Colorless to straw-colored oily liquid | Visual identification and spill assessment[2][3]. |
| Boiling Point | 417 °C | Low volatility at room temperature reduces inhalation risk[4][5]. |
| Flash Point | 198 °C | Classified as a combustible liquid; keep away from ignition sources[2][4]. |
| Density | ~0.925 g/mL | It is less dense than water and will float[3][5]. |
| Water Solubility | Immiscible / Negligible | Do not dispose of down the drain; it will persist and contaminate waterways[4][5]. |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Even with non-classified substances, exposure should be minimized to adhere to the As Low As Reasonably Practicable (ALARP) principle.
-
Eye Protection: Wear splash-resistant chemical safety goggles[1]. The eyes are highly susceptible to irritation from any chemical splash.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374[1]. Check for impermeability before use. Nitrile gloves are a common and effective choice for incidental contact.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact. Ensure it is kept clean and replaced if contaminated.
-
Ventilation: Always handle this chemical in a well-ventilated area or under local exhaust ventilation (e.g., a chemical fume hood) to prevent the accumulation of vapors[1].
The Core Disposal Workflow: A Decision-Based Framework
The proper disposal route is determined by the state of the chemical waste—whether it is pure, contaminated, or part of a mixture. This workflow provides a logical pathway for decision-making.
Caption: Emergency Response Workflow for a Small-Scale Laboratory Spill.
Step-by-Step Spill Cleanup Methodology
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area.[2]
-
Remove Ignition Sources: As a precaution for any combustible liquid, remove all potential sources of ignition from the area.[2][6]
-
Containment: Stop the leak if it is safe to do so. For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Apply the inert absorbent material over the spill, working from the outside in to prevent spreading.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a suitable, sealable, and clearly labeled waste container.[7]
-
Final Decontamination: Clean the surface of the spill area thoroughly with soap and water to remove any residual contamination.[6] Collect this cleaning material as contaminated waste.
-
Disposal: Dispose of the sealed container of spill debris according to the protocols outlined in Section 3. Never return spilled material to the original container for reuse.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is managed not as an afterthought, but as an integral part of responsible scientific practice.
References
- Safety Data Sheet PLASTICIZER SC-B. Harwick Standard.
- G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical Company, Inc.
- BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. New Jersey Department of Health.
- Di(2-ethylhexyl) adipate - Some Industrial Chemicals. NCBI Bookshelf.
- SAFETY DATA SHEET - Rezilube™ DOA.
- Safety Data Sheet: this compound. Chemos GmbH & Co. KG.
- SAFETY DATA SHEET - Bis(2-ethylhexyl) adipate. Sigma-Aldrich.
- Safety Data Sheet (SDS) - DOA. HB Chemical.
- BIS(2-ETHYLHEXYL) ADIPATE - CAMEO Chemicals. NOAA.
- Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641. PubChem - NIH.
- Bis(2-ethylhexyl) adipate CAS#: 103-23-1. ChemicalBook.
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- 4. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
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- 7. gjchemical.com [gjchemical.com]
A Researcher's Guide to the Safe Handling of 2-Ethylhexyl Hydrogen Adipate
Navigating the complexities of laboratory chemical safety is paramount for ensuring both personal well-being and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Ethylhexyl hydrogen adipate (CAS No. 4337-65-9), a monoester of adipic acid. While this compound is utilized in various industrial applications, its presence in the research and development sphere necessitates a thorough understanding of its properties and the requisite safety protocols. This document is tailored for researchers, scientists, and drug development professionals, offering procedural guidance grounded in scientific expertise.
Hazard Evaluation: A Tale of Conflicting Data
A critical first step in safe chemical handling is a comprehensive hazard assessment. In the case of this compound, there is some ambiguity across different suppliers and regulatory bodies.
One Safety Data Sheet (SDS) explicitly states that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008.[1] Conversely, information on its close structural analog, bis(2-ethylhexyl) adipate (DEHA), suggests that contact can cause irritation to the skin and eyes.[2] Given this discrepancy, a cautious approach is warranted. It is a best practice in laboratory safety to treat a substance with the higher indicated level of hazard until definitive data proves otherwise.
Toxicological Profile of Structurally Similar Compounds:
Extensive toxicological studies have been conducted on bis(2-ethylhexyl) adipate (DEHA). While not the exact same molecule, the data on DEHA provides valuable insight into the potential hazards of this compound.
-
Acute Toxicity: DEHA exhibits low acute toxicity.[3]
-
Irritation: Some sources indicate that DEHA can be a mild skin and eye irritant.[2][4]
-
Chronic Exposure: Long-term exposure to high doses of DEHA in animal studies has been linked to liver and kidney effects.[5] There is also limited evidence of carcinogenicity in animals, though the relevance to humans is a subject of scientific debate.[2]
Occupational Exposure Limits:
As of the latest review, no specific occupational exposure limits (e.g., PEL, TLV, REL) have been established for this compound by major regulatory bodies such as OSHA, ACGIH, or NIOSH.[2] The absence of an OEL does not imply a substance is harmless; it underscores the need for prudent laboratory practices to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, a stringent PPE protocol is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Esters as a chemical class can be challenging for many common glove materials. Butyl rubber generally offers excellent resistance to esters.[6] Nitrile gloves may offer some protection against incidental splashes, but their resistance to esters can be poor, so they are not recommended for prolonged contact.[6] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical Safety Goggles | To protect against potential splashes, chemical safety goggles are mandatory. In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Generally Not Required | Due to its low volatility, respiratory protection is typically not necessary when handling this compound in a well-ventilated area. However, if aerosols are generated or the substance is handled at elevated temperatures, a NIOSH-approved respirator with an organic vapor cartridge may be required. |
Below is a workflow for the proper donning and doffing of PPE when handling this compound.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risks associated with handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an appropriate chemical spill kit is readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment: Don the required PPE as outlined in the previous section.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.
-
Heating: If heating is required, use a water bath or a heating mantle with a temperature controller. Avoid open flames.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Properly doff and dispose of or clean PPE.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, as they are incompatible.[2]
-
Ensure the storage container is clearly labeled with the chemical name and any associated hazards.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
All waste containing this compound should be collected in a designated, properly labeled, and leak-proof container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
Disposal Method: Alkaline Hydrolysis
For laboratory-scale quantities, alkaline hydrolysis can be an effective method to break down the ester into adipic acid and 2-ethylhexanol, which may be more amenable to disposal.
Disclaimer: This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Step-by-Step Alkaline Hydrolysis Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stirrer.
-
Reagents: You will need a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common approach involves using a methanolic solution of NaOH.[7]
-
Procedure: a. To a solution of the this compound waste in a suitable solvent (e.g., a mixture of dichloromethane and methanol), add the methanolic sodium hydroxide solution.[7][8] b. Stir the mixture at room temperature. The hydrolysis of esters under these conditions is often rapid.[8] c. The reaction will yield the sodium salt of adipic acid and 2-ethylhexanol.
-
Neutralization and Disposal: After the reaction is complete, the resulting solution should be neutralized with a dilute acid (e.g., hydrochloric acid). The final neutralized solution should be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
The following diagram illustrates the chemical disposal workflow.
Caption: Chemical Disposal Workflow
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- Chemos GmbH & Co. KG. (2019).
- CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). U.S. Consumer Product Safety Commission.
- Di(2-ethylhexyl)adipate in Drinking-water. (n.d.).
- Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641. (n.d.). PubChem.
- BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. (2000). New Jersey Department of Health and Senior Services.
- HB Chemical. (2015).
- Theodorou, V., et al. (n.d.). A simple method for the alkaline hydrolysis of esters.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- WellBefore. (2022, December 29).
- G.J. CHEMICAL COMPANY, INC. (n.d.).
- Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Environment, Health and Safety at the University of North Carolina at Chapel Hill. (n.d.). Hand Protection Chemical Resistance Guide.
- Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Eagle Protect. (n.d.). EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART.
- Environmental Protection Agency. (n.d.). Technical Factsheet on DI (2-Ethylhexyl)
- DI-(2-ETHYLHEXYL)
- Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
- Esters 6. Alkaline hydrolysis of esters (inc.
- All Safety Products, Inc. (n.d.). GLOVE SELECTION CHART.
- Di(2-ethylhexyl) adipate (DEHA) induced developmental toxicity but not antiandrogenic effects in pre- and postnatally exposed Wistar rats. (2023, August 7).
- Fisher Scientific. (n.d.). Nitrile Gloves CHEMICAL RESISTANCE CHART.
- Di(2-ethylhexyl) phthalate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). (2024, April 11). YouTube.
- University of California, Santa Barbara. (n.d.). GLOVE SELECTION CHART.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: bis(2-ethylhexyl)
- Fisher Scientific. (2010). SAFETY DATA SHEET: Bis(2-ethylhexyl)
- mono(2-ethylhexyl) adipate - Report. (n.d.). CAMEO Chemicals | NOAA.
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- 6. gloves.com [gloves.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
